molecular formula C8H9NO3 B1200275 Methyl 4-Amino-2-hydroxybenzoate CAS No. 4136-97-4

Methyl 4-Amino-2-hydroxybenzoate

Cat. No.: B1200275
CAS No.: 4136-97-4
M. Wt: 167.16 g/mol
InChI Key: QQOXBFUTRLDXDP-UHFFFAOYSA-N
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Description

P-Aminosalicylic acid methyl ester is an aromatic amine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-2-hydroxybenzoate
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InChI

InChI=1S/C8H9NO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QQOXBFUTRLDXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80194310
Record name Salicylic acid, amino-, methyl ester
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Molecular Weight

167.16 g/mol
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CAS No.

4136-97-4
Record name Methyl 4-amino-2-hydroxybenzoate
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Record name Salicylic acid, amino-, methyl ester
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Record name Salicylic acid, amino-, methyl ester
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Record name Methyl p-aminosalicylate
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Record name Methyl 4-amino-2-hydroxybenzoate
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Foundational & Exploratory

synthesis of methyl 4-amino-2-hydroxybenzoate from 4-aminosalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Synthesis of Methyl 4-Amino-2-hydroxybenzoate

Introduction

This compound, also known as methyl 4-aminosalicylate, is an organic compound with applications as a pharmaceutical intermediate and in the fragrance industry.[1][2] It is an ester derivative of 4-aminosalicylic acid, an antitubercular agent.[2][3] This guide provides an in-depth overview of the , focusing on a common and effective laboratory method: Fischer-Speier esterification. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Synthesis Pathway: Fischer Esterification

The primary method for synthesizing this compound is the Fischer esterification of its parent carboxylic acid, 4-aminosalicylic acid. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of alcohol, in this case, methanol, to form the corresponding ester and water.[4] Concentrated sulfuric acid is a commonly used catalyst for this process, as it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[4][5] The reaction is an equilibrium, and using methanol as the solvent ensures it is present in large excess, driving the reaction toward the product side.[4]

Synthesis_Pathway cluster_reactants Reactants cluster_products Products 4ASA 4-Aminosalicylic Acid (2-Hydroxy-4-aminobenzoic acid) Catalyst H₂SO₄ (conc.) Reflux, 24-48h 4ASA->Catalyst MeOH Methanol MeOH->Catalyst Product This compound Water Water Catalyst->Product Catalyst->Water

Caption: Fischer esterification of 4-aminosalicylic acid.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound based on established laboratory procedures.[5]

1. Reaction Setup:

  • Suspend 100 g (0.654 moles) of 4-aminosalicylic acid (referred to as 2-hydroxy-4-aminobenzoic acid) in 1 liter of freshly distilled methanol in a suitable reaction vessel.[5]

  • Slowly add 50 ml of concentrated sulfuric acid to the suspension while stirring.[5]

  • Equip the vessel with a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere.[5]

2. Reaction Execution:

  • Maintain the reflux for 24 to 48 hours, or until all the solid 4-aminosalicylic acid has dissolved.[5]

3. Work-up and Isolation:

  • After the reaction is complete, cool the mixture and reduce its volume to approximately 350 ml by evaporation under vacuum.[5]

  • Carefully neutralize the concentrated solution with a 33% sodium hydroxide solution, followed by a 1M sodium hydrogen carbonate solution.[5]

  • Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x 250 ml).[5]

  • Combine the ether layers and wash them sequentially with 1M sodium hydrogen carbonate solution (2 x 50 ml) and water (2 x 50 ml).[5]

  • Dry the ether layer over 20 g of anhydrous magnesium sulfate.[5]

  • Remove the ether by evaporation under vacuum to yield the crude product.[5]

4. Final Purification:

  • Dry the resulting solid product in vacuo to obtain the pure this compound.[5]

Data Presentation

The quantitative data and physicochemical properties associated with the synthesis are summarized in the tables below for clarity and comparison.

Table 1: Synthesis Reaction Data

Parameter Value Reference
Starting Material 4-Aminosalicylic Acid [5]
Amount of Starting Material 100 g (0.654 mol) [5]
Reagent Methanol [5]
Catalyst Concentrated H₂SO₄ [5]
Reaction Time 24 - 48 hours [5]
Reaction Temperature Reflux [5]
Product Yield (Mass) 67.5 g [5]

| Product Yield (Percentage) | 62% |[5] |

Table 2: Physicochemical Properties of Reactant and Product

Property 4-Aminosalicylic Acid This compound
Molecular Formula C₇H₇NO₃[6] C₈H₉NO₃[5]
Molecular Weight 153.14 g/mol [6] 167.16 g/mol
Appearance White to cream-colored crystalline powder[3] White crystalline powder[1][5]
Melting Point Decomposes 120° - 122° C[5]

| Solubility | Slightly soluble in water; Soluble in dilute NaOH[3] | Slightly soluble in water[1] |

Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques. The reported melting point of the product is 120°-122° C.[5] Furthermore, elemental analysis provides confirmation of the empirical formula. For the described synthesis, the expected elemental composition for C₈H₉NO₃ is C: 57.48%, H: 5.39%, and N: 8.38%.[5] The experimental findings were C: 57.57%, H: 5.41%, and N: 8.22%, which are in close agreement with the calculated values.[5]

Process Workflow

The overall workflow from reaction setup to final product purification involves several distinct stages, as illustrated in the diagram below.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase A Mix Reactants: 4-ASA, Methanol, H₂SO₄ B Reflux under N₂ (24-48 hours) A->B C Concentrate in vacuo B->C D Neutralize with NaOH / NaHCO₃ C->D E Extract with Ether D->E F Wash Ether Layer E->F G Dry over MgSO₄ F->G H Evaporate Ether G->H I Dry Product in vacuo H->I Final_Product Pure Methyl 4-Amino-2-hydroxybenzoate I->Final_Product Yield: 62%

Caption: Experimental workflow for the synthesis.

The via Fischer esterification is a well-documented and reproducible method. By carefully controlling reaction conditions and following a systematic work-up procedure, the target compound can be obtained in good yield and high purity.[5] This guide provides the necessary technical details, including a step-by-step protocol and critical data points, to aid researchers in the successful synthesis of this valuable compound.

References

Methyl 4-Amino-2-hydroxybenzoate CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 4-Amino-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical and cosmetic industries. This document outlines its chemical and physical properties, synthesis protocols, and primary applications, with a focus on its role in drug discovery and development.

Core Chemical Identity

This compound, also known as Methyl 4-aminosalicylate, is an organic compound with the CAS Number 4136-97-4 .[1][2][3] It is characterized by a benzoate structure with amino and hydroxyl functional groups, which contribute to its utility as a versatile building block in organic synthesis.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for handling, storage, and application.

PropertyValueReferences
CAS Number 4136-97-4[1][2][3]
Molecular Formula C8H9NO3[2][4]
Molecular Weight 167.16 g/mol [3]
Appearance White to pale beige crystalline powder[4]
Melting Point 120-123 °C[4]
Boiling Point 329.5 °C at 760 mmHg
Flash Point 153.1 °C[4]
Density 1.305 g/cm³
Solubility Slightly soluble in water. Soluble in DMSO and Methanol.[4]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[4]

Synthesis Protocol

A common method for the synthesis of this compound involves the esterification of 4-Amino-2-hydroxybenzoic acid. The following protocol is based on established laboratory procedures.[5]

Materials:
  • 2-Hydroxy-4-aminobenzoic acid (100 g, 0.654 mole)

  • Freshly distilled methanol (1 L)

  • Concentrated sulphuric acid (50 ml)

  • 33% Sodium hydroxide solution

  • 1M Sodium hydrogen carbonate solution

  • Ether

  • Anhydrous magnesium sulphate (20 g)

Experimental Procedure:
  • Suspend 2-Hydroxy-4-aminobenzoic acid in freshly distilled methanol in a reaction vessel.

  • Slowly add concentrated sulphuric acid to the suspension.

  • Reflux the reaction mixture under a nitrogen atmosphere for 24-48 hours, or until all the solid material has dissolved.

  • Concentrate the solution to approximately 350 ml by evaporation under vacuum.

  • Neutralize the concentrated solution with 33% sodium hydroxide and then with 1M sodium hydrogen carbonate.

  • Extract the product with ether (3 x 250 ml).

  • Wash the combined ether layers with 1M sodium hydrogen carbonate (2 x 50 ml) and then with water (2 x 50 ml).

  • Dry the ether layer over anhydrous magnesium sulphate.

  • Remove the ether by evaporation under vacuum to yield the final product.

  • Dry the product under vacuum. This process yields approximately 67.5 g (62%) of this compound with a melting point of 120-122 °C.[5]

G Synthesis Workflow of this compound A Start: 2-Hydroxy-4-aminobenzoic Acid + Methanol B Addition of Conc. H2SO4 A->B Reactants C Reflux (24-48h) B->C Catalyst D Concentration (in vacuo) C->D Reaction E Neutralization (NaOH, NaHCO3) D->E Post-Reaction F Ether Extraction E->F Workup G Washing (NaHCO3, H2O) F->G Purification H Drying (MgSO4) G->H Purification I Evaporation (in vacuo) H->I Isolation J End Product: This compound I->J Final Product

Synthesis Workflow

Applications in Research and Drug Development

This compound is a valuable intermediate in various industrial and research applications.

  • Pharmaceutical Intermediate: It serves as a crucial starting material in the synthesis of various pharmaceutical agents, including anti-tuberculosis drugs.[4] Its structure allows for modifications to create novel compounds with desired pharmacological properties.[6]

  • Sunscreen Agent: The compound is capable of absorbing ultraviolet rays, making it a useful ingredient in sunscreen products to protect the skin from sun damage.[4]

  • Organic Synthesis: In a laboratory setting, it is used as a building block for the development of new organic compounds with potential biological activity.[6]

  • Cosmetics and Fragrances: Due to its aromatic properties, it is sometimes used as a fragrance ingredient.[6][7]

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[1] It may cause skin and serious eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this chemical.[1] It is important to avoid breathing dust and to ensure thorough washing after handling.[1]

The safety data for this compound is summarized in the table below.

Hazard StatementPrecautionary StatementReferences
Harmful if swallowedDo not eat, drink or smoke when using this product.[1]
Causes skin irritationWash skin thoroughly after handling. Wear protective gloves.[1]
Causes serious eye irritationWear eye protection.[1]
May cause respiratory irritationAvoid breathing dust. Use only outdoors or in a well-ventilated area.[1]

Logical Relationship of Applications

The diverse applications of this compound stem from its core chemical structure, which allows it to be a versatile intermediate.

G Applications of this compound A This compound B Pharmaceuticals A->B C Cosmetics A->C D Chemical Research A->D B1 Anti-Tuberculosis Drugs B->B1 B2 Drug Discovery Intermediate B->B2 C1 Sunscreen Agent C->C1 C2 Fragrance Ingredient C->C2 D1 Organic Synthesis Building Block D->D1

Application Areas

References

chemical structure and properties of Methyl 4-Amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-Amino-2-hydroxybenzoate, a substituted aromatic ester, holds significance as a chemical intermediate in various synthetic pathways and has been identified as a process-related impurity in the manufacturing of certain pharmaceutical agents. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and analytical characterization. Detailed experimental protocols and visual representations of its synthesis and characterization workflows are presented to support research and development activities.

Chemical Structure and Identification

This compound is a benzoate ester characterized by an amino group at the 4-position and a hydroxyl group at the 2-position of the benzene ring.

Chemical Structure Diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₈H₉NO₃[1]
Molar Mass 167.16 g/mol [1]
Appearance White to pale beige crystalline powder[1]
Melting Point 120-123 °C[1]
Boiling Point 329.5 °C at 760 mmHg[2]
Density 1.305 g/cm³[1]
Solubility Slightly soluble in water. Soluble in DMSO and Methanol.[1]
pKa 9.81 ± 0.10 (Predicted)[1]
UV max (λmax) 254 nm[1]

Synthesis Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Esterification of 4-Aminosalicylic Acid

This method involves the direct esterification of 4-aminosalicylic acid with methanol in the presence of an acid catalyst.

Experimental Protocol:

  • Suspend 4-aminosalicylic acid in methanol.

  • Slowly add concentrated sulfuric acid as a catalyst.

  • Reflux the mixture until the reaction is complete, monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Method 2: Reduction of Methyl 2-Hydroxy-4-nitrobenzoate

This protocol involves the reduction of the nitro group of Methyl 2-hydroxy-4-nitrobenzoate.

Experimental Protocol:

  • In a suitable reactor, charge Methyl 2-hydroxy-4-nitrobenzoate and a palladium on carbon (Pd/C) catalyst in methanol.

  • Pressurize the reactor with hydrogen gas.

  • Stir the reaction mixture at room temperature until the reduction is complete (typically monitored by hydrogen uptake or TLC).

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound.[1]

Analytical Characterization

Spectroscopic Data

4.1.1. Mass Spectrometry

The mass spectrum (MS/ESI+) of this compound shows a molecular ion peak [M+H]⁺ at m/z 167.9, confirming the molecular weight of the compound.[1]

4.1.2. ¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in DMSO-d₆ (300 MHz) shows the following signals: δ 7.43 (d, J=8.7 Hz, 1H, Ar-H), 6.10 (dd, J=8.7, 2.1 Hz, 1H, Ar-H), 5.98 (d, J=2.1 Hz, 1H, Ar-H), 10.76 (s, 1H, -OH), 6.14 (s, 2H, -NH₂), 3.77 (s, 3H, -OCH₃).[3]

4.1.3. Infrared (IR) Spectroscopy

  • -OH stretch: A broad band in the region of 3400-3200 cm⁻¹

  • -NH₂ stretch: Two sharp bands in the region of 3500-3300 cm⁻¹

  • C=O stretch (ester): A strong absorption band around 1700-1680 cm⁻¹

  • C-O stretch (ester): Bands in the region of 1300-1100 cm⁻¹

  • Aromatic C=C stretch: Peaks in the 1600-1450 cm⁻¹ region.

Role as a Pharmaceutical Intermediate and Impurity

This compound is a known intermediate in organic synthesis and has been identified as a related substance or impurity in the production of active pharmaceutical ingredients (APIs) such as Metoclopramide and Sodium Aminosalicylate Dihydrate. Its monitoring and control are crucial for ensuring the quality and safety of the final drug product.

G Contextual Role of this compound cluster_synthesis Synthesis Pathway cluster_impurity Impurity Profile Start Starting Materials (e.g., 4-Aminosalicylic Acid) Intermediate This compound Start->Intermediate Esterification / Reduction API Active Pharmaceutical Ingredient (e.g., Metoclopramide derivative) Intermediate->API Further Synthetic Steps Process API Manufacturing Process Impurity This compound (Process Impurity) Process->Impurity Side Reaction / Incomplete Reaction FinalAPI Final API Product Impurity->FinalAPI Carried Over

Caption: Role as a synthetic intermediate and process impurity.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

G Experimental Workflow: Synthesis and Characterization Start Starting Materials (e.g., 4-Aminosalicylic Acid, Methanol, H₂SO₄) Reaction Chemical Synthesis (Esterification) Start->Reaction Workup Reaction Work-up (Neutralization, Extraction, Drying) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Characterization Analytical Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR Structure MS Mass Spectrometry Characterization->MS Molecular Weight IR IR Spectroscopy Characterization->IR Functional Groups Purity Purity Assessment (HPLC, TLC) Characterization->Purity Purity Final Pure this compound Purity->Final

Caption: Workflow for synthesis and analysis.

References

Solubility of Methyl 4-Amino-2-hydroxybenzoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-Amino-2-hydroxybenzoate, a key intermediate in the pharmaceutical and chemical industries. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing established experimental protocols for solubility determination and discusses the expected solubility behavior based on the compound's structural features. This guide serves as a practical resource for researchers and professionals involved in the development and handling of this compound, enabling them to establish robust experimental designs for solubility assessment and to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction

This compound (CAS No: 4136-97-4), also known as Methyl p-aminosalicylate, is an aromatic organic compound with the chemical formula C₈H₉NO₃. Its structure, featuring both a hydrophilic amino and hydroxyl group, and a more hydrophobic methyl ester and benzene ring, imparts a degree of polarity that influences its solubility in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, crystallization processes, and formulation development in the pharmaceutical industry.

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in peer-reviewed journals or chemical databases. The available information is primarily qualitative.

Table 1: Qualitative Solubility of this compound

SolventSolubility DescriptionCitation
WaterSlightly soluble[1][2][3][4]
Dimethyl Sulfoxide (DMSO)Slightly soluble[1][2][4]
MethanolSlightly soluble[1][2][4]

This qualitative data suggests that while the compound has some affinity for polar solvents, its solubility is limited. The presence of the aromatic ring and the methyl ester group likely contributes to its solubility in less polar organic solvents, a characteristic that requires experimental verification for specific applications.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section provides detailed, generalized experimental protocols for determining the solubility of this compound. These methods are widely accepted and can be adapted to specific laboratory conditions.

Gravimetric Method

The gravimetric method is a classical and reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Protocol:

  • Sample Preparation: Accurately weigh an excess amount of crystalline this compound into a series of sealed, temperature-controlled vials.

  • Solvent Addition: Add a precise volume or mass of the desired organic solvent to each vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The use of a shaking incubator or a magnetic stirrer is recommended.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Centrifugation at the equilibration temperature can be employed to facilitate clear separation of the solid and liquid phases.

  • Sample Withdrawal and Analysis: Carefully withdraw a known volume or mass of the clear, saturated supernatant.

  • Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

  • Mass Determination: Once the solvent is completely removed, accurately weigh the container with the dried solute.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per mass or volume of the solvent.

Gravimetric_Method_Workflow A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate at Constant Temperature B->C D 4. Centrifuge to Separate Phases C->D E 5. Withdraw Known Volume of Supernatant D->E F 6. Evaporate Solvent E->F G 7. Weigh Dried Solute F->G H 8. Calculate Solubility G->H

Gravimetric method for solubility determination.
UV-Vis Spectrophotometry Method

For compounds with a chromophore, such as this compound, UV-Vis spectrophotometry offers a rapid and sensitive method for solubility determination.

Protocol:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Equilibration: Prepare saturated solutions by adding an excess of the compound to the solvent in temperature-controlled vials and allowing them to equilibrate as described in the gravimetric method.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Dilution: Withdraw a small, precise volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

  • Concentration Calculation: Use the calibration curve to determine the concentration of the diluted solution.

  • Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

UV_Vis_Method_Workflow cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation A 1. Prepare Calibration Curve B 2. Prepare Saturated Solution (Equilibration) C 3. Separate Phases (Centrifugation/Filtration) B->C D 4. Dilute Supernatant C->D E 5. Measure Absorbance D->E F 6. Determine Concentration from Calibration Curve E->F G 7. Calculate Solubility F->G

UV-Vis spectrophotometry for solubility determination.

Expected Solubility Behavior and Solvent Polarity

The principle of "like dissolves like" provides a foundational basis for predicting the qualitative solubility of a compound. This compound possesses both polar (amino, hydroxyl) and non-polar (aromatic ring, methyl ester) functionalities. This dual character suggests that its solubility will be influenced by the polarity of the organic solvent.

It is anticipated that the solubility of this compound will be higher in solvents of intermediate polarity that can engage in hydrogen bonding with its polar groups while also interacting favorably with its non-polar regions. Solvents that are either extremely polar or highly non-polar are expected to be less effective at solvating the molecule.

Solubility_Polarity_Relationship cluster_solute Solute cluster_solvents Solvents Solute This compound (Polar & Non-polar character) NonPolar Non-Polar (e.g., Hexane) Solute->NonPolar Low Solubility (Poor interaction with polar groups) Intermediate Intermediate Polarity (e.g., Ethanol, Acetone) Solute->Intermediate Higher Solubility (Balanced interactions) Polar Polar Aprotic (e.g., DMSO) Solute->Polar Moderate to High Solubility (Good interaction with polar groups)

Expected solubility based on solvent polarity.

Conclusion

References

Spectroscopic Profile of Methyl 4-Amino-2-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-Amino-2-hydroxybenzoate (CAS No. 4136-97-4), a valuable compound in pharmaceutical and chemical research. This document details predicted Nuclear Magnetic Resonance (NMR) data, and outlines standard experimental protocols for acquiring NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

While comprehensive experimental spectra for this compound are not widely available in public databases, predicted data and analysis of its structural analogues provide valuable insights into its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

The predicted ¹H NMR spectrum of this compound in DMSO-d6 reveals distinct signals corresponding to the aromatic protons, the amine and hydroxyl groups, and the methyl ester protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.76Singlet1HAr-OH
7.43Doublet (d, J=8.7 Hz)1HAr-H6
6.14Singlet2H-NH₂
6.10Doublet of Doublets (dd, J=6.6, 2.1 Hz)1HAr-H5
5.98Doublet (d, J=2.1 Hz)1HAr-H3
3.77Singlet3H-OCH₃

Data sourced from prediction.[1]

¹³C NMR (Predicted)

Based on the structure of this compound, the following are the anticipated chemical shift ranges for the carbon atoms.

Chemical Shift (δ) ppmAssignment
168-172C=O (Ester)
160-165C2 (C-OH)
150-155C4 (C-NH₂)
130-135C6
105-110C1
100-105C5
95-100C3
50-55-OCH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3500-3300N-HSymmetric & Asymmetric Stretching
3400-3200O-HStretching (Broad)
3100-3000C-H (Aromatic)Stretching
2990-2850C-H (Methyl)Stretching
1720-1680C=O (Ester)Stretching
1620-1580N-HBending
1600-1450C=C (Aromatic)Stretching
1300-1000C-OStretching
Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, this compound (molar mass: 167.16 g/mol ) would be expected to produce a molecular ion peak and several characteristic fragment ions.

m/zProposed Fragment
167[M]⁺ (Molecular Ion)
136[M - OCH₃]⁺
108[M - COOCH₃]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

    • Ensure the sample is fully dissolved. If any solid remains, filter the solution or carefully pipette the supernatant into a clean, undamaged 8-inch NMR tube.[2]

    • The final sample volume in the NMR tube should be about 4.5 cm in depth.[2]

  • Instrument Setup and Data Acquisition:

    • The NMR experiments should be conducted on a spectrometer operating at a frequency of at least 300 MHz for ¹H NMR.

    • Before data acquisition, the magnetic field homogeneity must be optimized by shimming.

    • For a routine ¹³C spectrum, a 30° pulse angle and a 4-second acquisition time with no relaxation delay are recommended for molecules up to approximately 350 Daltons.

    • A standard internal reference, such as tetramethylsilane (TMS), is used to calibrate the chemical shift scale to 0.00 ppm.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

    • The spectrum is then phased and baseline corrected.

    • For ¹³C spectra, applying a line-broadening factor of around 0.25 Hz can enhance the signal-to-noise ratio of non-protonated carbons.

    • The chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Integration of the ¹H NMR signals provides the relative ratio of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Thin Solid Film Method): [3]

  • Sample Preparation:

    • Place a small amount of the solid sample (approximately 50 mg) into a small beaker or vial.[3]

    • Add a few drops of a volatile solvent, such as methylene chloride or acetone, to dissolve the solid.[3]

    • Using a pipette, apply a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

    • Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[3]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

    • If the signal intensity is too low, add another drop of the sample solution to the plate, allow it to dry, and re-run the spectrum.[3] If the peaks are too intense, clean the plate and use a more dilute solution.[3]

  • Data Analysis:

    • The resulting spectrum plots transmittance or absorbance as a function of wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the volatile sample into the mass spectrometer, typically via a heated direct insertion probe or after separation by gas chromatography. The sample must be in the gas phase for EI.

  • Ionization:

    • In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).

  • Fragmentation:

    • The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic ions.

  • Mass Analysis and Detection:

    • The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

  • Data Analysis:

    • The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • The peak with the highest m/z is typically the molecular ion, which provides the molecular weight of the compound. The most intense peak in the spectrum is referred to as the base peak.[4]

    • The fragmentation pattern provides valuable information about the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Elucidation Sample Pure Sample of This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of Methyl 4-Amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-Amino-2-hydroxybenzoate. It includes a detailed summary of predicted spectral data, a step-by-step experimental protocol for acquiring a high-quality spectrum, and visualizations of the molecular structure and experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals involved in the structural elucidation and analysis of small organic molecules.

Predicted 1H NMR Spectral Data of this compound

The following table summarizes the predicted 1H NMR spectral data for this compound in deuterated dimethyl sulfoxide (DMSO-d6) at 300 MHz. This data provides expected chemical shifts (δ) in parts per million (ppm), the multiplicity of each signal, and the coupling constants (J) in Hertz (Hz), which describe the splitting patterns of the proton signals.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-OH10.76Singlet (s)-1H
Ar-H67.43Doublet (d)8.71H
-NH26.14Singlet (s)-2H
Ar-H56.10Doublet of doublets (dd)8.7, 2.11H
Ar-H35.98Doublet (d)2.11H
-OCH33.77Singlet (s)-3H

Data is based on prediction and may vary slightly from experimental results.[1]

Structural Assignment and Proton Environment

The chemical structure of this compound with the assigned protons is illustrated below. The distinct electronic environments of the aromatic, amine, hydroxyl, and methyl protons give rise to the characteristic signals in the 1H NMR spectrum.

Figure 1: Chemical structure of this compound with proton assignments.

Experimental Protocol for 1H NMR Spectrum Acquisition

This section outlines a detailed methodology for obtaining a high-resolution 1H NMR spectrum of this compound.

Materials and Equipment
  • Sample: this compound (5-10 mg)

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6, 0.6-0.7 mL)

  • Internal Standard (optional): Tetramethylsilane (TMS)

  • Equipment:

    • NMR spectrometer (e.g., 300 MHz or higher)

    • 5 mm NMR tubes

    • Pipettes and pipette bulbs

    • Vortex mixer

    • Glass wool or filter plug

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound and place it in a clean, dry vial.

  • Solvent Addition: Add 0.6-0.7 mL of DMSO-d6 to the vial.[2][3][4] Given the polar nature of the analyte, DMSO-d6 is a suitable solvent for dissolution.

  • Dissolution: Vortex the mixture until the sample is completely dissolved. A clear, homogeneous solution is crucial for obtaining a high-quality spectrum.

  • Filtration and Transfer: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Instrument Setup and Data Acquisition
  • Instrument Preparation: Ensure the NMR spectrometer is properly tuned and the magnetic field is locked and shimmed according to the instrument's standard operating procedure.

  • Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the DMSO-d6. Perform automated or manual shimming to optimize the magnetic field homogeneity, which will result in sharper spectral lines.

  • Acquisition Parameters: Set the following acquisition parameters as a starting point. These may be adjusted to optimize the signal-to-noise ratio and resolution.

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): Approximately 12-16 ppm.

  • Data Acquisition: Initiate the data acquisition.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the residual solvent peak of DMSO-d6 to 2.50 ppm. If TMS was used, its signal is set to 0 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

  • Peak Picking: Identify and label the chemical shift of each peak.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for 1H NMR analysis.

NMR_Experimental_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing cluster_Analysis Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Magnet filter->insert lock_shim Lock and Shim insert->lock_shim setup_params Set Acquisition Parameters lock_shim->setup_params acquire Acquire FID setup_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate_peakpick Integrate and Peak Pick reference->integrate_peakpick analyze Spectral Analysis and Structural Elucidation integrate_peakpick->analyze

References

physical and chemical properties of off-white crystalline Methyl 4-Amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the off-white crystalline compound, Methyl 4-Amino-2-hydroxybenzoate. It includes key data, experimental protocols, and structural information relevant to its application in research and development.

Compound Identification and General Information

This compound, also known as Methyl 4-aminosalicylate, is an organic compound with the chemical formula C₈H₉NO₃[1]. It is the methyl ester of 4-aminosalicylic acid. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other chemical entities[2].

Key Identifiers:

  • CAS Number: 4136-97-4[3]

  • MDL Number: MFCD00088091[3]

  • Synonyms: Methyl 4-aminosalicylate, Methyl p-aminosalicylate, p-Aminosalicylic acid methyl ester[1][4]

Physical Properties

This compound is typically an off-white to pale beige crystalline powder[2]. A summary of its key physical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₃[1][5]
Molecular Weight 167.16 g/mol [1][3]
Melting Point 120-123 °C[1][2][6]
124-125 °C[3]
Boiling Point 329.5 °C at 760 mmHg[1]
Density 1.305 g/cm³[1][2]
Solubility Slightly soluble in water.[2][4]
Appearance Off-white crystalline powder.[2]
pKa 9.81 ± 0.10 (Predicted)[2]
Flash Point 153.1 °C[1]

Chemical and Spectroscopic Properties

The chemical behavior of this compound is dictated by its three functional groups: an aromatic amine, a hydroxyl group, and a methyl ester. These groups give rise to its characteristic spectroscopic signature.

Spectroscopic Data:

Spectrum TypeKey Features and PeaksSource(s)
UV-Vis (λmax) 254 nm[2]
¹H-NMR (DMSO-d6, 300 MHz) δ (ppm): 3.77 (3H, s, OCH₃), 5.98 (1H, d, J=2.1 Hz, Ar H-3), 6.10 (1H, dd, J=6.6, 2.1 Hz, Ar H-5), 6.14 (2H, s, NH₂), 7.43 (1H, d, J=8.7 Hz, Ar H-6), 10.76 (1H, s, OH)[1]

Note: The provided ¹H-NMR data is a prediction and should be confirmed with experimental results.

The diagram below illustrates the relationship between the compound's structure and its functional groups.

G cluster_0 This compound Structure cluster_1 Key Functional Groups img img A Amine (NH₂) img->A 4-position B Hydroxyl (OH) img->B 2-position C Methyl Ester (COOCH₃) img->C 1-position

Functional groups of this compound.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a common method for synthesizing this compound from 4-aminosalicylic acid.

Materials:

  • 4-Aminosalicylic acid (2-Hydroxy-4-aminobenzoic acid)

  • Methanol (freshly distilled)

  • Concentrated Sulfuric Acid

  • 33% Sodium Hydroxide solution

  • 1M Sodium Bicarbonate solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • Suspend 100 g (0.654 mole) of 2-Hydroxy-4-aminobenzoic acid in 1 L of freshly distilled methanol.

  • Slowly add 50 ml of concentrated sulfuric acid to the suspension.

  • Reflux the reaction mixture under a nitrogen atmosphere for 24-48 hours, or until all the solid material has dissolved.[7]

  • Concentrate the solution to approximately 350 ml by evaporation in vacuo.[7]

  • Neutralize the concentrated solution with 33% sodium hydroxide and then with 1M sodium hydrogen carbonate.[7]

  • Extract the product with diethyl ether (3 x 250 ml).[7]

  • Wash the combined ether layers with 1M sodium hydrogen carbonate (2 x 50 ml) and then with water (2 x 50 ml).[7]

  • Dry the ether layer over anhydrous magnesium sulfate (20 g).[7]

  • Remove the ether by evaporation in vacuo to yield the crude product.[7]

  • Dry the product in vacuo to obtain the final title compound. The expected yield is approximately 62%.[7]

The following diagram outlines the general workflow for the synthesis and purification of this compound.

G start Start: Reactants reactants 4-Aminosalicylic Acid + Methanol + H₂SO₄ (catalyst) start->reactants reflux Reflux (24-48h) reactants->reflux Esterification concentrate Concentration (in vacuo) reflux->concentrate neutralize Neutralization (NaOH & NaHCO₃) concentrate->neutralize extract Liquid-Liquid Extraction (Diethyl Ether) neutralize->extract wash Washing (NaHCO₃ & H₂O) extract->wash dry Drying (Anhydrous MgSO₄) wash->dry evaporate Solvent Evaporation (in vacuo) dry->evaporate product Final Product: This compound evaporate->product

Synthesis and Purification Workflow.

Health and Safety Information

This compound is classified as harmful and an irritant.[3]

Hazard Statements:

  • Harmful if swallowed.[3]

  • Causes skin irritation.[3]

  • Causes serious eye irritation.[3]

  • May cause respiratory irritation.[3]

Precautionary Statements:

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust/fumes.

  • Wash all exposed external body areas thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Wear protective gloves, protective clothing, and eye protection.

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Methyl 4-Amino-2-hydroxybenzoate: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Methyl 4-Amino-2-hydroxybenzoate is a versatile organic compound that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its unique structure, featuring an aromatic ring substituted with amino, hydroxyl, and methyl ester groups, makes it a valuable starting material for the synthesis of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role as a pharmaceutical intermediate.

Physicochemical Properties

This compound is a white to pale beige crystalline powder.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValue
CAS Number 4136-97-4[2]
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [2]
Melting Point 120-123 °C[2]
Boiling Point 329.5 °C at 760 mmHg[3]
Density 1.305 g/cm³[3]
Solubility Slightly soluble in water.[2] Soluble in DMSO and Methanol (slightly).[1]
Appearance White to Pale Beige Crystalline powder[1]
Maximum Wavelength (λmax) 254 nm[1]

Spectral Data

The structural identity of this compound can be confirmed by various spectroscopic techniques. The predicted ¹H NMR spectral data is presented below.

¹H NMR (DMSO-d₆, 300 MHz) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
3.77s-OCH₃
5.98d2.1Ar H-3
6.10dd6.6, 2.1Ar H-5
6.14s-NH₂
7.43d8.7Ar H-6
10.76s-OH
Predicted ¹H-NMR data.[3]

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Fischer esterification of 2-Hydroxy-4-aminobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

This protocol is based on a literature procedure for the synthesis of Methyl 2-hydroxy-4-aminobenzoate.[4]

Materials:

  • 2-Hydroxy-4-aminobenzoic acid (100 g, 0.654 mol)

  • Methanol (freshly distilled, 1 L)

  • Concentrated Sulfuric Acid (50 ml)

  • 33% Sodium Hydroxide solution

  • 1M Sodium Bicarbonate solution

  • Ether

  • Anhydrous Magnesium Sulfate (20 g)

Procedure:

  • Suspend 2-Hydroxy-4-aminobenzoic acid in freshly distilled methanol in a round-bottom flask.

  • Slowly add concentrated sulfuric acid to the suspension.

  • Reflux the reaction mixture under a nitrogen atmosphere for 24-48 hours, or until all the solid material has dissolved.

  • Concentrate the reaction mixture to approximately 350 ml by evaporation in vacuo.

  • Neutralize the concentrate with 33% sodium hydroxide solution and then with 1M sodium bicarbonate solution.

  • Extract the product with ether (3 x 250 ml).

  • Wash the combined ether layers with 1M sodium bicarbonate solution (2 x 50 ml) and then with water (2 x 50 ml).

  • Dry the ether layer over anhydrous magnesium sulfate.

  • Remove the ether by evaporation in vacuo to yield the crude product.

  • Dry the product in vacuo to obtain the final title compound.

Expected Yield: 67.5 g (62%) Melting Point of Product: 120-122 °C

The following diagram illustrates the key steps in the synthesis of this compound via Fischer esterification.

SynthesisWorkflow Reactants 2-Hydroxy-4-aminobenzoic Acid + Methanol + H₂SO₄ Reflux Reflux (24-48h, N₂ atm) Reactants->Reflux Concentration Concentration (in vacuo) Reflux->Concentration Neutralization Neutralization (NaOH, NaHCO₃) Concentration->Neutralization Extraction Liquid-Liquid Extraction (Ether) Neutralization->Extraction Washing Washing (NaHCO₃, H₂O) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Evaporation Evaporation (in vacuo) Drying->Evaporation Product This compound Evaporation->Product

References

Stability of Methyl 4-Amino-2-hydroxybenzoate Under Acidic and Alkaline Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-Amino-2-hydroxybenzoate, a compound of interest in pharmaceutical research and development, possesses a chemical structure susceptible to degradation under various environmental conditions. Understanding its stability profile is paramount for ensuring product quality, efficacy, and safety throughout the drug development lifecycle. This technical guide provides a comprehensive analysis of the stability of this compound under acidic and alkaline conditions, focusing on its degradation pathways and the analytical methodologies required for its assessment.

The structure of this compound, featuring both an ester and an aromatic amine functional group, suggests two primary degradation pathways: hydrolysis of the ester linkage and oxidation of the amino group. The rate and extent of these degradation reactions are significantly influenced by pH and temperature.

Predicted Degradation Pathways

The principal degradation route for this compound under both acidic and alkaline conditions is the hydrolysis of the methyl ester bond. This reaction yields 4-Amino-2-hydroxybenzoic acid and methanol. Additionally, the presence of the aromatic amine group introduces the possibility of oxidative degradation, which can be influenced by factors such as the presence of oxygen and metal ions.

MAH This compound HAA 4-Amino-2-hydroxybenzoic Acid MAH->HAA  Hydrolysis (Acid/Base) M Methanol MAH->M OP Oxidation Products MAH->OP  Oxidation

Figure 1: Predicted degradation pathways for this compound.

Quantitative Stability Analysis (Analog-Based)

Table 1: Estimated Hydrolysis Half-lives of Methylparaben at Various pH and Temperatures

pHTemperature (°C)Estimated Half-lifeReference
7253.5 years[1]
8253.6 months[1]
5.89130.522.5 hours[1]
6.58130.54.47 hours[1]
7.75130.545.3 minutes[1]

Note: This data is for Methylparaben and serves as an estimate for the stability of this compound.

The rate of hydrolysis is expected to follow pseudo-first-order kinetics under constant pH conditions. The rate is significantly slower at neutral and slightly acidic pH and increases substantially with increasing alkalinity. The presence of the amino group in this compound may slightly influence the hydrolysis rate compared to methylparaben due to its electronic effects on the ester carbonyl group.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound requires a well-designed forced degradation study. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Forced Degradation Study Protocol

The following protocol is a general guideline for conducting a forced degradation study on this compound.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis SS Prepare Stock Solution (e.g., 1 mg/mL in Methanol) AH Acid Hydrolysis (0.1 M HCl, 60°C) SS->AH BH Base Hydrolysis (0.1 M NaOH, 60°C) SS->BH OX Oxidative Degradation (3% H2O2, RT) SS->OX TH Thermal Degradation (Solid, 80°C) SS->TH PH Photodegradation (ICH Q1B conditions) SS->PH N Neutralize Acid/Base Samples AH->N BH->N D Dilute to Working Concentration OX->D TH->D PH->D N->D HPLC Analyze by Stability-Indicating HPLC-UV/MS Method D->HPLC

Figure 2: Experimental workflow for a forced degradation study.

4.1.1 Materials and Reagents:

  • This compound reference standard

  • HPLC grade methanol and acetonitrile

  • HPLC grade water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

4.1.2 Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (preferably a photodiode array detector) and/or a mass spectrometer (MS)

  • Analytical balance

  • pH meter

  • Water bath or heating block

  • Photostability chamber

4.1.3 Stress Conditions:

  • Acidic Hydrolysis: A solution of this compound (e.g., 0.1 mg/mL) in 0.1 M HCl is heated at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Alkaline Hydrolysis: A solution of this compound (e.g., 0.1 mg/mL) in 0.1 M NaOH is heated at 60°C for a specified period (e.g., 1, 2, 4, 8 hours).

  • Oxidative Degradation: A solution of this compound (e.g., 0.1 mg/mL) is treated with 3% H₂O₂ at room temperature for a specified period (e.g., 8, 24, 48 hours).

  • Thermal Degradation: The solid compound is kept at an elevated temperature (e.g., 80°C) for a specified period (e.g., 1, 3, 7 days).

  • Photodegradation: The solid compound and a solution of the compound are exposed to light as per ICH Q1B guidelines.

4.1.4 Sample Analysis: Samples are withdrawn at appropriate time points, neutralized (for acidic and alkaline samples), and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.

Proposed Stability-Indicating HPLC-UV Method

The following HPLC method is proposed as a starting point for the development of a validated stability-indicating assay for this compound and its primary degradation product, 4-Amino-2-hydroxybenzoic acid. Method optimization and validation are essential.

Table 2: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 310 nm
Injection Volume 10 µL

Discussion and Conclusion

The chemical structure of this compound dictates its susceptibility to hydrolysis and oxidation. Under acidic and alkaline conditions, the primary degradation pathway is the cleavage of the ester bond to form 4-Amino-2-hydroxybenzoic acid and methanol. The rate of this hydrolysis is expected to be significantly faster under alkaline conditions.

The provided experimental protocols for forced degradation and the proposed stability-indicating HPLC method offer a robust framework for researchers to experimentally determine the stability profile of this compound. It is crucial to emphasize that the quantitative data presented, being based on analogous compounds, should be experimentally verified for this compound.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Methyl 4-Amino-2-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-2-hydroxybenzoate, a derivative of salicylic acid, presents a versatile scaffold for the development of novel therapeutic agents. This technical guide explores the potential biological activities of its derivatives, focusing on antimicrobial, anticancer, and anti-inflammatory properties. While research directly on this compound derivatives is emerging, this document compiles and analyzes data from closely related analogues, particularly derivatives of 4-amino-2-hydroxybenzoic acid and 4-aminobenzoic acid, to extrapolate potential therapeutic applications. This guide provides a comprehensive overview of synthesis methodologies, quantitative biological data, detailed experimental protocols, and insights into potential signaling pathway modulation, offering a valuable resource for researchers in drug discovery and development.

Introduction

The search for novel bioactive molecules is a cornerstone of modern pharmacology. This compound, possessing both amino and hydroxyl functionalities on a benzoate core, offers rich opportunities for chemical modification and the generation of diverse compound libraries. Its structural similarity to para-aminosalicylic acid, a known bacteriostatic agent, and other bioactive benzoic acid derivatives suggests a high potential for a range of pharmacological activities. This guide will delve into the current understanding of the antimicrobial, anticancer, and anti-inflammatory potential of derivatives based on this promising scaffold.

Antimicrobial Activity

Derivatives of 4-amino-2-hydroxybenzoic acid, the parent acid of this compound, have demonstrated notable antimicrobial properties, particularly when formulated as Schiff bases and their metal complexes.

Quantitative Data: Antimicrobial Activity

A study on a Schiff base derived from 4-amino-2-hydroxybenzoic acid and 2-hydroxybenzaldehyde, along with its Cobalt (II) and Nickel (II) metal complexes, revealed significant activity against various bacterial and fungal strains. The data, presented in Table 1, showcases the zone of inhibition for each compound against selected pathogens. Notably, the metal complexes exhibited enhanced antimicrobial activity compared to the parent Schiff base, suggesting the importance of the metal center in their mechanism of action.[1][2]

Table 1: Antimicrobial Activity of a 4-Amino-2-hydroxybenzoic Acid-derived Schiff Base and its Metal Complexes (Zone of Inhibition in mm) [1][2]

CompoundConcentration (µ g/disc )Staphylococcus aureusEscherichia coliPseudomonas aeruginosaMucor indicusAspergillus flavus
Schiff Base601513121011
Co(II) Complex602018161413
Ni(II) Complex601816151212
Septrin (Control)30252220--
Nystatin (Control)30---1816

Data extracted from a study on the 4-amino-2-hydroxybenzoic acid derivative.

Experimental Protocol: Agar Well Diffusion Method

The antimicrobial activity summarized above was determined using the agar well diffusion method.[1][2]

Objective: To assess the antimicrobial susceptibility of test compounds against pathogenic microorganisms.

Materials:

  • Nutrient agar plates

  • Sterile cork borer (6 mm diameter)

  • Micropipette

  • Bacterial and fungal cultures (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Mucor indicus, Aspergillus flavus)

  • Test compounds (Schiff base and metal complexes) dissolved in DMSO

  • Standard antibiotic (e.g., Septrin) and antifungal (e.g., Nystatin) discs

  • Incubator

Procedure:

  • Preparation of Inoculum: A suspension of the test microorganism is prepared and standardized to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: The surface of the nutrient agar plates is uniformly swabbed with the microbial inoculum.

  • Well Preparation: Wells of 6 mm diameter are punched into the agar using a sterile cork borer.

  • Application of Test Compounds: A specific volume (e.g., 100 µL) of each test compound solution at a defined concentration (e.g., 60 µg/mL) is added to the wells.

  • Controls: Standard antibiotic and antifungal discs are placed on the agar surface as positive controls. A well containing only the solvent (DMSO) serves as a negative control.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Data Collection: The diameter of the zone of inhibition around each well is measured in millimeters.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Agar Plates with Microbial Suspension prep_inoculum->inoculate prep_plates Prepare Nutrient Agar Plates prep_plates->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Test Compounds and Controls to Wells create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Agar Well Diffusion Workflow

Anticancer Activity

While direct evidence for the anticancer activity of this compound derivatives is limited, studies on structurally similar 4-aminobenzoic acid derivatives have shown promising cytotoxic effects against various cancer cell lines. Schiff bases derived from 4-aminobenzoic acid have demonstrated notable cytotoxicity against the HepG2 (liver cancer) cell line.[3][4]

Quantitative Data: Anticancer Activity of Related Compounds

The following table summarizes the cytotoxic activity of some 4-aminobenzoic acid-derived Schiff bases against the HepG2 cancer cell line.

Table 2: Cytotoxicity of 4-Aminobenzoic Acid Schiff Base Derivatives against HepG2 Cells [3]

CompoundIC₅₀ (µM)
1a 5-BrH15.0
1b 5-ClH25.3
1c 3,5-di-ClH18.5

Data for Schiff bases of 4-aminobenzoic acid, not this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine cytotoxicity.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plates are incubated for another 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting cell viability against compound concentration.

experimental_workflow_mtt cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Test Compounds at Various Concentrations incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

MTT Assay Workflow

Anti-inflammatory Activity

The structural resemblance of this compound to salicylic acid, the parent compound of aspirin, strongly suggests potential anti-inflammatory properties. While direct studies on its derivatives are scarce, research on other aminohydroxybenzoic acid derivatives has demonstrated significant anti-inflammatory effects. For instance, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid has been shown to inhibit the production of pro-inflammatory mediators.[5]

Quantitative Data: Anti-inflammatory Activity of a Related Compound

A study on a derivative of 4-amino-2-hydroxybenzoic acid demonstrated its ability to suppress inflammatory responses in lipopolysaccharide (LPS)-activated microglial cells.

Table 3: Inhibition of Pro-inflammatory Mediators by 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007) [5]

MediatorConcentration of LX007% Inhibition
Nitric Oxide (NO)10 µM~50%
Prostaglandin E2 (PGE₂)10 µM~40%
TNF-α10 µM~60%
IL-610 µM~55%

This data highlights the potential of the aminohydroxybenzoic acid scaffold in modulating inflammatory responses.

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[6][7]

Objective: To evaluate the anti-inflammatory effect of a test compound by measuring the reduction of edema induced by carrageenan in the paw of a rodent.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Test compound

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

  • Syringes

Procedure:

  • Animal Grouping: Animals are divided into control, standard, and test groups.

  • Compound Administration: The test compound and the standard drug are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer or paw thickness is measured with digital calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

experimental_workflow_edema cluster_prep Preparation cluster_induction Edema Induction cluster_measurement Measurement cluster_analysis Data Analysis group_animals Group Animals administer_compounds Administer Test Compounds and Controls group_animals->administer_compounds inject_carrageenan Inject Carrageenan into Hind Paw administer_compounds->inject_carrageenan measure_paw Measure Paw Volume/Thickness at Time Intervals inject_carrageenan->measure_paw calculate_inhibition Calculate Percentage Inhibition of Edema measure_paw->calculate_inhibition

Carrageenan-Induced Paw Edema Workflow

Potential Signaling Pathways

The biological activities of aminohydroxybenzoic acid derivatives are likely mediated through the modulation of key signaling pathways involved in inflammation and cancer. Based on the activities of related compounds, the NF-κB and MAPK signaling pathways are plausible targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Its aberrant activation is implicated in many inflammatory diseases and cancers. Many anti-inflammatory and anticancer agents exert their effects by inhibiting this pathway.

nfkb_pathway cluster_nucleus cluster_cytoplasm Cytoplasm stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor (e.g., TLR, TNFR) stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates genes Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) nucleus->genes activates derivative This compound Derivative (Potential Inhibitor) derivative->ikk Inhibits

Potential Inhibition of NF-κB Pathway
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. It is often dysregulated in cancer and inflammatory conditions.

mapk_pathway cluster_nucleus cluster_cytoplasm Cytoplasm stimuli Stress/Growth Factors receptor Receptor Tyrosine Kinase stimuli->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus translocates transcription Transcription Factors (e.g., AP-1) -> Proliferation, Inflammation nucleus->transcription derivative This compound Derivative (Potential Inhibitor) derivative->raf Inhibits

Potential Modulation of MAPK Pathway

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with the potential for significant antimicrobial, anticancer, and anti-inflammatory activities. The available data on structurally related compounds strongly support the rationale for the synthesis and evaluation of novel derivatives based on this scaffold. Future research should focus on:

  • Synthesis of diverse libraries of this compound derivatives, including Schiff bases, metal complexes, and other modifications.

  • Systematic screening of these derivatives against a broad panel of microbial strains and cancer cell lines to establish structure-activity relationships.

  • In-depth in vivo studies to validate the anti-inflammatory and anticancer efficacy and to assess the pharmacokinetic and toxicological profiles of lead compounds.

  • Mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these derivatives.

By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of novel and effective drugs for a range of diseases.

References

Methodological & Application

Application Notes and Protocols: Methyl 4-Amino-2-hydroxybenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-Amino-2-hydroxybenzoate is a versatile bifunctional aromatic building block increasingly utilized in organic synthesis, particularly in the development of novel heterocyclic compounds with significant biological activities. Its unique substitution pattern, featuring a nucleophilic amino group, a phenolic hydroxyl group, and a methyl ester, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of bioactive molecules, with a focus on benzoxazole derivatives exhibiting anticancer properties.

Key Applications

This compound serves as a valuable starting material for the synthesis of a range of organic molecules, including but not limited to:

  • Benzoxazoles: The inherent ortho-amino-phenol moiety makes it an ideal precursor for the synthesis of substituted benzoxazoles, a class of heterocyclic compounds known for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

  • Bioactive Amides and Esters: The amino and ester functionalities can be readily modified to generate libraries of amide and ester derivatives for structure-activity relationship (SAR) studies.

  • Pharmaceutical Intermediates: It is a key intermediate in the synthesis of more complex drug candidates.[1]

Data Presentation: Synthesis of Benzoxazole Derivatives

The primary application highlighted in these notes is the synthesis of 2-substituted benzoxazoles through condensation and cyclization reactions. The following table summarizes representative quantitative data for the synthesis of a key benzoxazole intermediate from a closely related starting material, which serves as a strong predictive model for reactions with this compound.

EntryReactant 1Reactant 2ProductSolventCatalyst/ReagentReaction ConditionsYield (%)
1Methyl 3-amino-4-hydroxybenzoateCyanogen bromideMethyl 2-aminobenzo[d]oxazole-5-carboxylateAqueous suspension-Not specifiedNot specified in abstract

Table 1: Synthesis of a Benzoxazole Intermediate. Data is based on a reported synthesis of a structural isomer, providing a model for the reactivity of this compound.[1]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-Aryl-benzoxazole-6-carboxylate via Condensation with Aromatic Aldehydes

This protocol describes a general procedure for the synthesis of 2-aryl-benzoxazole derivatives from this compound and various aromatic aldehydes. The reaction proceeds via the formation of a Schiff base intermediate, followed by oxidative cyclization.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Catalyst (e.g., Iodine, Copper (II) acetate)

  • Base (e.g., Potassium carbonate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add the substituted aromatic aldehyde (1.1 eq).

  • Add the catalyst (e.g., 10 mol% Iodine) and base (e.g., 1.5 eq Potassium carbonate) to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired methyl 2-aryl-benzoxazole-6-carboxylate.

  • Characterize the final product by NMR, IR, and Mass Spectrometry.

Protocol 2: Synthesis of Methyl 2-Alkyl-benzoxazole-6-carboxylate via Acylation and Cyclization

This protocol outlines the synthesis of 2-alkyl-benzoxazole derivatives through acylation of the amino group of this compound with a carboxylic acid, followed by acid-catalyzed cyclization.

Materials:

  • This compound

  • Aliphatic carboxylic acid (e.g., acetic acid, propionic acid)

  • Coupling agent (e.g., DCC, EDC)

  • Solvent (e.g., Dichloromethane, DMF)

  • Acid catalyst (e.g., p-Toluenesulfonic acid)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

Step A: Acylation

  • Dissolve this compound (1.0 eq) and the aliphatic carboxylic acid (1.2 eq) in a suitable solvent like dichloromethane.

  • Add the coupling agent (e.g., 1.2 eq DCC) and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the urea byproduct and wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N-acylated intermediate.

Step B: Cyclization

  • Dissolve the crude N-acylated intermediate in a high-boiling point solvent such as toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the desired methyl 2-alkyl-benzoxazole-6-carboxylate.

  • Characterize the product using spectroscopic methods.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the synthetic workflow and a key biological pathway targeted by benzoxazole derivatives synthesized from this compound.

G cluster_0 Synthesis of 2-Aryl-benzoxazoles MAH This compound Cond Condensation MAH->Cond Ald Aromatic Aldehyde Ald->Cond SB Schiff Base Intermediate Cond->SB Cyc Oxidative Cyclization SB->Cyc Prod Methyl 2-Aryl-benzoxazole-6-carboxylate Cyc->Prod

Synthetic Workflow for 2-Aryl-benzoxazoles

G cluster_1 Apoptosis Induction by Benzoxazole Derivatives Benz Benzoxazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benz->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Mito Mitochondria Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Bcl-2 Mediated Apoptotic Pathway

Biological Activity: Anticancer Properties

Benzoxazole derivatives synthesized from precursors like this compound have demonstrated significant anti-proliferative activity against various cancer cell lines. For instance, novel benzoxazole-based compounds have shown potent activity against the HCT-116 human colorectal carcinoma cell line.[1]

The mechanism of action often involves the induction of apoptosis (programmed cell death). These compounds can act as inhibitors of anti-apoptotic proteins like Bcl-2.[1] Inhibition of Bcl-2 leads to an increase in the pro-apoptotic protein Bax, which in turn promotes the release of cytochrome c from the mitochondria. This event triggers a caspase cascade, activating key executioner caspases like caspase-3, ultimately leading to apoptotic cell death.[1][2]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly for the development of novel benzoxazole-based anticancer agents. The protocols and data presented herein provide a solid foundation for researchers in medicinal chemistry and drug discovery to explore the synthetic potential of this compound and to design new therapeutic agents targeting critical cellular pathways such as apoptosis.

References

Application Notes and Protocols: Methyl 4-Amino-2-hydroxybenzoate in the Synthesis of Anti-Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2-hydroxybenzoate, a derivative of p-aminosalicylic acid (PAS), serves as a versatile starting material and key intermediate in the synthesis of novel anti-tuberculosis (TB) agents. Its chemical structure offers multiple reactive sites—the amino group, the hydroxyl group, and the methyl ester—that can be strategically modified to develop prodrugs with enhanced pharmacokinetic profiles or new chemical entities with potentially improved efficacy against Mycobacterium tuberculosis. This document provides detailed application notes and experimental protocols for the synthesis of anti-TB drug candidates derived from this compound, summarizes relevant quantitative data, and illustrates the underlying mechanism of action.

Mechanism of Action: Targeting the Folate Biosynthesis Pathway

The primary mechanism of action for many compounds derived from the 4-amino-2-hydroxybenzoic acid scaffold is the inhibition of the folate biosynthesis pathway in Mycobacterium tuberculosis. This pathway is crucial for the synthesis of nucleic acids and certain amino acids, making it an excellent target for antimicrobial agents.

para-Aminosalicylic acid (PAS), the parent acid of this compound, acts as a prodrug. It is a structural analog of p-aminobenzoic acid (PABA), a natural substrate in the folate pathway. PAS competitively inhibits the enzyme dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. This inhibition disrupts the production of dihydrofolate, a precursor to tetrahydrofolate, ultimately leading to the depletion of essential metabolites and bacteriostasis.[1][2] It is understood that ester derivatives of PAS, such as this compound, can act as prodrugs, which are metabolized in vivo to release the active PAS.

Folate_Pathway_Inhibition cluster_Mtb Mycobacterium tuberculosis cluster_Drug Drug Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate Diphosphate Dihydropteroate_diphosphate->DHPS Dihydrofolate Dihydrofolate DHPS->Dihydrofolate Normal Synthesis DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids PAS_Ester Methyl 4-Amino- 2-hydroxybenzoate (Prodrug) PAS p-Aminosalicylic Acid (PAS) (Active Drug) PAS_Ester->PAS Metabolism PAS->DHPS Competitive Inhibition PAS->DHPS Synthesis_Workflow Start This compound Step1 Protection of Amino Group (e.g., Acetylation) Start->Step1 Protected_Intermediate Protected Intermediate Step1->Protected_Intermediate Step2 Modification of Hydroxyl/Ester Group (Alkylation, Acylation, etc.) Protected_Intermediate->Step2 Modified_Intermediate Modified Intermediate Step2->Modified_Intermediate Step3 Deprotection of Amino Group Modified_Intermediate->Step3 Final_Product Final Anti-TB Drug Candidate Step3->Final_Product Purification Purification and Characterization (Chromatography, NMR, MS) Final_Product->Purification

References

Application of Methyl 4-Amino-2-hydroxybenzoate in Hormone Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-Amino-2-hydroxybenzoate is a substituted aromatic compound that holds potential as a versatile starting material or intermediate in the synthesis of various pharmaceutical agents.[1][2][3] Its bifunctional nature, possessing both an amino and a hydroxyl group on the benzene ring, allows for diverse chemical modifications. This makes it a valuable building block in medicinal chemistry, particularly in the construction of complex molecules such as non-steroidal hormone drugs.[2] This document provides detailed application notes and protocols for the conceptual use of this compound and its analogs in the synthesis of Selective Estrogen Receptor Modulators (SERMs), a critical class of hormone-based therapeutics.

Application: Synthesis of a Key Intermediate for Selective Estrogen Receptor Modulators (SERMs)

Principle

SERMs, such as Raloxifene, are non-steroidal compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity.[4][5] A common structural feature of many SERMs is a substituted phenoxy-alkylamine side chain. This side chain is crucial for binding to the estrogen receptor and modulating its activity. The synthesis of this key pharmacophore can be achieved by the etherification of a phenolic precursor, such as a derivative of 4-hydroxybenzoic acid, with a suitable amino-alkyl halide. The resulting ester can then be further elaborated to construct the final SERM molecule.

The general synthetic approach involves the Williamson ether synthesis, where the hydroxyl group of the benzoate is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an amino-alkyl halide.

Experimental Protocol: Synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate (A Key Raloxifene Intermediate)

This protocol is adapted from established synthetic routes for Raloxifene intermediates, starting from methyl 4-hydroxybenzoate. The principles are directly transferable to a synthesis starting from this compound, with appropriate consideration for the reactivity of the additional amino group.

Materials:

  • Methyl 4-hydroxybenzoate

  • 1-(2-chloroethyl)piperidine hydrochloride

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-hydroxybenzoate (1.0 equivalent) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents) to the solution.

  • Addition of Alkyl Halide: Add 1-(2-chloroethyl)piperidine hydrochloride (1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes of the aqueous phase).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of key intermediates for SERMs, based on literature reports. These values provide a benchmark for researchers performing similar syntheses.

Starting MaterialProductReagents and ConditionsYield (%)Purity (%)Reference
Methyl 4-hydroxybenzoateMethyl 4-(2-(piperidin-1-yl)ethoxy)benzoate1-(2-chloroethyl)piperidine, K₂CO₃, DMFNot specifiedNot specified[3]
4-[2-(1-Piperidinyl)ethoxy]benzoic acid hydrochloride4-[2-(1-Piperidinyl)ethoxy]benzoyl chloride hydrochlorideThionyl chloride, methylene dichloride, pyridineCrude product used directlyNot specified[4]
6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochlorideRaloxifeneAlCl₃, ethanethiol53.3 (crystallized)>99 (by HPLC)[4]

Mandatory Visualizations

Signaling Pathway of Selective Estrogen Receptor Modulators (SERMs)

SERM_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus SERM SERM (e.g., Raloxifene) ER Estrogen Receptor (ERα / ERβ) SERM->ER Estrogen Estrogen Estrogen->ER ER_HSP ER-HSP Complex SERM_ER_Dimer SERM-ER Dimer ER->SERM_ER_Dimer Dimerization Estrogen_ER_Dimer Estrogen-ER Dimer ER->Estrogen_ER_Dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (DNA) SERM_ER_Dimer->ERE Estrogen_ER_Dimer->ERE Coactivators Coactivators ERE->Coactivators Recruitment Corepressors Corepressors ERE->Corepressors Recruitment Gene_Activation Gene Transcription (Agonist Effect) Coactivators->Gene_Activation Gene_Repression Gene Transcription Blocked (Antagonist Effect) Corepressors->Gene_Repression

Caption: Mechanism of SERM action on the Estrogen Receptor signaling pathway.

Experimental Workflow for SERM Intermediate Synthesis

SERM_Intermediate_Workflow Start Start: Methyl 4-hydroxybenzoate Reaction Williamson Ether Synthesis - 1-(2-chloroethyl)piperidine HCl - K₂CO₃, DMF - 80-90 °C, 12-24h Start->Reaction Workup Aqueous Workup - Add H₂O - Extract with Ethyl Acetate - Wash with Brine Reaction->Workup Drying Drying and Concentration - Dry over Na₂SO₄ - Filter - Evaporate solvent Workup->Drying Purification Purification - Column Chromatography (Silica Gel) Drying->Purification Product Product: Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate Purification->Product

Caption: Workflow for the synthesis of a key SERM intermediate.

Logical Relationship in SERM Synthesis

SERM_Logic StartingMaterial Substituted Methyl Benzoate (e.g., this compound) Intermediate Key Pharmacophore (Phenoxy-alkylamine ester) StartingMaterial->Intermediate Chemical Synthesis Drug Hormone Drug (e.g., SERM) Intermediate->Drug Further Elaboration Application Therapeutic Application (Modulation of Estrogen Receptor) Drug->Application Biological Activity

Caption: Logical progression from starting material to therapeutic application.

References

Application Notes and Protocols for the Esterification of 4-Aminosalicylic Acid to its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminosalicylic acid (4-ASA) is a well-established pharmaceutical agent, primarily known for its use as an antibiotic in the treatment of tuberculosis.[1] Its methyl ester, methyl 4-aminosalicylate, serves as a crucial intermediate in the synthesis of more complex drug molecules and as a more stable form of the parent drug.[2] The esterification of 4-aminosalicylic acid is a fundamental transformation in medicinal chemistry and drug development. This document provides detailed protocols for the synthesis of methyl 4-aminosalicylate, focusing on the widely used Fischer-Speier esterification method. Additionally, an alternative method employing trimethylchlorosilane (TMSCl) is presented, which is particularly suitable for amino acids and their derivatives.[3]

Key Concepts and Reaction Mechanisms

The primary method detailed is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] In this equilibrium process, an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester. To drive the equilibrium towards the product, an excess of the alcohol is often used, and the water formed during the reaction can be removed.[5][6]

Due to the presence of a free amino group in 4-aminosalicylic acid, which can be protonated by the acid catalyst, careful control of the reaction conditions is necessary to ensure efficient esterification of the carboxylic acid group.

Experimental Protocols

Method 1: Fischer-Speier Esterification

This protocol is adapted from standard procedures for the esterification of salicylic acid and related compounds.[7][8]

Materials:

  • 4-Aminosalicylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend 4-aminosalicylic acid in an excess of anhydrous methanol. A typical ratio is 1 gram of 4-aminosalicylic acid to 10-20 mL of methanol.

  • Acid Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid. A common catalytic loading is 0.1 to 0.2 equivalents relative to the 4-aminosalicylic acid. The addition should be done in an ice bath to control the exothermic reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) using a heating mantle or oil bath. Continue the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-cold water.

    • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

    • The crude product may precipitate out at this stage.

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the crude methyl 4-aminosalicylate.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) or by column chromatography on silica gel.

Method 2: Esterification using Trimethylchlorosilane (TMSCl)

This method offers a milder alternative to the traditional Fischer esterification and is particularly effective for amino acids.[3]

Materials:

  • 4-Aminosalicylic acid

  • Methanol (anhydrous)

  • Trimethylchlorosilane (TMSCl)

  • Round-bottom flask

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-aminosalicylic acid in anhydrous methanol.

  • Reagent Addition: While stirring at room temperature, slowly add trimethylchlorosilane (approximately 2 equivalents) to the suspension.

  • Reaction: Continue stirring the mixture at room temperature. The reaction is typically complete within a few hours to overnight. Monitor the progress by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • The resulting product is the hydrochloride salt of methyl 4-aminosalicylate.

    • To obtain the free amine, the hydrochloride salt can be dissolved in water and neutralized with a mild base like sodium bicarbonate, followed by extraction with an organic solvent as described in Method 1.

Data Presentation

The following table summarizes the quantitative data for the Fischer-Speier esterification protocol.

ParameterValueReference
Reagents
4-Aminosalicylic acid1.0 eq-
Methanol10-20 volumes[7][8]
Sulfuric Acid (conc.)0.1-0.2 eq[7][8]
Reaction Conditions
TemperatureReflux (65-70 °C)[7]
Reaction Time4-6 hours-
Work-up & Purification
Extraction SolventDichloromethane or Ethyl Acetate[8]
Purification MethodRecrystallization or Column Chromatography-
Expected Yield 70-90%Estimated based on similar reactions

Mandatory Visualization

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: 4-Aminosalicylic Acid + Methanol add_catalyst Add H₂SO₄ (cat.) start->add_catalyst reflux Reflux (4-6 hours) add_catalyst->reflux cool Cool to RT reflux->cool quench Quench with ice-water cool->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Chromatography concentrate->purify end_node Product: Methyl 4-Aminosalicylate purify->end_node

Caption: Experimental workflow for the Fischer-Speier esterification of 4-aminosalicylic acid.

References

Application Notes and Protocols: Reaction of Methyl 4-Amino-2-hydroxybenzoate with Electrophiles at the Amino Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 4-amino-2-hydroxybenzoate is a valuable scaffold in medicinal chemistry and organic synthesis. Its structure features multiple reactive sites, including an amino group, a hydroxyl group, and an ester, making it a versatile building block for the synthesis of a wide range of biologically active compounds and pharmaceutical intermediates.[1][2] The amino group, being a primary nucleophile, readily reacts with various electrophiles, allowing for the introduction of diverse functional groups. This document provides detailed application notes and experimental protocols for the reaction of this compound with electrophiles, specifically targeting the amino group. The protocols for N-acylation and N-alkylation are outlined, providing a framework for the synthesis of N-substituted derivatives.

Data Presentation: Summary of N-Acylation and N-Alkylation Reactions

The following tables summarize typical reaction conditions and expected outcomes for the N-acylation and N-alkylation of this compound, based on analogous reactions with substituted anilines and related compounds.

Table 1: N-Acylation of this compound

Acylating AgentSolventBase/CatalystTemperatureTimeTypical Yield
Acyl Chloride (e.g., Acetyl Chloride)Dichloromethane (DCM)Triethylamine (TEA) or Pyridine0 °C to Room Temp.2-6 hours85-95%
Acid Anhydride (e.g., Acetic Anhydride)Acetic Acid or PyridineSodium Acetate (optional)Room Temp. to Reflux1-4 hours90-98%
Carboxylic AcidDCM / DMFDCC/DMAP or EDC/HOBt0 °C to Room Temp.12-24 hours70-90%

Table 2: N-Alkylation of this compound

Alkylating AgentSolventBaseTemperatureTimeTypical Yield
Alkyl Halide (e.g., Methyl Iodide)DMF or AcetonitrileK₂CO₃ or Cs₂CO₃Room Temp. to 80 °C6-18 hours70-90%
Primary AlcoholTolueneRu or Ni-based catalyst100-150 °C12-24 hours60-85%
Aldehyde/Ketone (Reductive Amination)Methanol or DCENaBH(OAc)₃ or NaBH₃CNRoom Temp.4-12 hours75-95%

Experimental Protocols

Protocol 1: N-Acylation using Acyl Chlorides

This protocol describes a general and highly efficient method for the N-acylation of this compound using an acyl chloride in the presence of a base to neutralize the HCl byproduct.[3]

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 - 1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (NEt₃) or Pyridine (1.5 equivalents)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

DOT Script for N-Acylation Workflow:

Nacylation_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in DCM add_base Add Triethylamine & Cool to 0°C start->add_base add_acyl Add Acyl Chloride Dropwise add_base->add_acyl stir Stir at RT for 2-6h add_acyl->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Aqueous Wash (NaHCO3, Brine) quench->extract dry Dry & Concentrate extract->dry purify Purify (Recrystallization/Chromatography) dry->purify end end purify->end Final Product reductive_amination amine This compound (R-NH2) imine Imine Intermediate (R-N=CR'R'') amine->imine + Carbonyl - H2O carbonyl Aldehyde/Ketone (R'R''C=O) carbonyl->imine product N-Alkylated Product (R-NH-CHR'R'') imine->product + [H] (Reducing Agent)

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group of Methyl 4-Amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-Amino-2-hydroxybenzoate is a versatile bifunctional molecule containing both a nucleophilic amino group and a phenolic hydroxyl group. This structural feature makes it a valuable starting material for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and drug development. Selective derivatization of the hydroxyl group is a key strategy to modulate the physicochemical and pharmacological properties of the parent molecule. This document provides detailed application notes and experimental protocols for the O-alkylation and O-acylation of the hydroxyl group of this compound.

Derivatization Strategies

The primary strategies for derivatizing the hydroxyl group of this compound are O-alkylation to form ethers and O-acylation to form esters. Due to the presence of the amino group, which is also nucleophilic, selective derivatization of the hydroxyl group requires careful selection of reaction conditions.

O-Alkylation (Williamson Ether Synthesis): This method involves the reaction of the phenoxide ion, generated by deprotonating the hydroxyl group with a suitable base, with an alkyl halide. To prevent N-alkylation, it is often advantageous to perform the reaction under conditions where the amino group is less reactive.

O-Acylation: This involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base. Similar to O-alkylation, reaction conditions must be optimized to favor O-acylation over N-acylation.

Experimental Protocols

Protocol 1: O-Alkylation (Synthesis of Methyl 4-Amino-2-methoxybenzoate)

This protocol describes the methylation of the hydroxyl group of this compound using dimethyl sulfate.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfate ((CH₃)₂SO₄)

  • Anhydrous Acetone

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add dimethyl sulfate (1.2 eq) to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, filter the reaction mixture to remove potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford Methyl 4-Amino-2-methoxybenzoate.

Quantitative Data:

ParameterValue
Yield 80-90%
Reaction Time 4-6 hours
Reaction Temperature Reflux (Acetone, ~56°C)
Purity (after chromatography) >98%
Protocol 2: O-Acylation (Synthesis of Methyl 4-Amino-2-acetoxybenzoate)

This protocol details the acetylation of the hydroxyl group using acetic anhydride.

Materials:

  • This compound

  • Pyridine

  • Acetic Anhydride ((CH₃CO)₂O)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data:

ParameterValue
Yield 85-95%
Reaction Time 2-4 hours
Reaction Temperature 0°C to Room Temperature
Purity (after workup) >95%

Visualizations

O-Alkylation Reaction Pathway

O_Alkylation start This compound reagents 1. K₂CO₃, Acetone 2. (CH₃)₂SO₄ start->reagents product Methyl 4-Amino-2-methoxybenzoate reagents->product Williamson Ether Synthesis

Caption: O-Alkylation of this compound.

O-Acylation Reaction Pathway

O_Acylation start This compound reagents Acetic Anhydride, Pyridine start->reagents product Methyl 4-Amino-2-acetoxybenzoate reagents->product Esterification

Caption: O-Acylation of this compound.

Experimental Workflow for Derivatization

Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start with Methyl 4-Amino-2-hydroxybenzoate add_reagents Add Base and Alkylating/Acylating Agent start->add_reagents react Heat/Stir for specified time add_reagents->react monitor Monitor reaction by TLC react->monitor filter Filter (if applicable) monitor->filter extract Extraction with Organic Solvent filter->extract wash Wash with aq. solutions extract->wash dry Dry organic layer wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Column Chromatography or Recrystallization concentrate->chromatography characterize Characterize product (NMR, MS, etc.) chromatography->characterize

Caption: General experimental workflow for derivatization.

Conclusion

The protocols provided herein offer reliable methods for the selective O-alkylation and O-acylation of this compound. These derivatization strategies are fundamental for the synthesis of novel compounds with tailored properties for drug discovery and development. The choice of reagents and reaction conditions can be adapted to introduce a variety of alkyl and acyl groups, enabling the exploration of a broad chemical space. Researchers should always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Application Notes and Protocols for the Use of Methyl 4-Amino-2-hydroxybenzoate in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methyl 4-amino-2-hydroxybenzoate is a valuable and versatile building block in medicinal chemistry for the development of novel kinase inhibitors. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, along with a modifiable ester, allows for diverse synthetic elaborations to generate complex molecular architectures. This scaffold is particularly relevant for creating heterocyclic compounds designed to target the ATP-binding site of various protein kinases.

Recent patent literature has identified this compound as a key starting material in the synthesis of heterocyclic compounds with inhibitory activity against several important kinases. These include Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK). The inhibition of these kinases has therapeutic potential in a wide range of diseases, including autoimmune disorders, inflammatory conditions, neurological and neurodegenerative diseases such as Parkinson's disease, and various cancers.

The 4-amino-2-hydroxybenzoic acid core can be strategically utilized to establish crucial hydrogen bonding interactions within the kinase active site, while the aromatic ring serves as a scaffold for appending other functionalities to achieve potency and selectivity. The synthetic routes often involve initial protection of the reactive amino and hydroxyl groups, followed by coupling with various heterocyclic systems and subsequent deprotection and derivatization.

Key Targeted Kinases and Therapeutic Areas:
  • Spleen Tyrosine Kinase (SYK): A critical mediator of signal transduction in various immune cells.[1] SYK inhibitors are being investigated for the treatment of autoimmune diseases like rheumatoid arthritis, as well as certain hematological malignancies.[1]

  • Leucine-rich repeat kinase 2 (LRRK2): Mutations in the LRRK2 gene are a significant genetic contributor to Parkinson's disease.[2] LRRK2 is a complex enzyme involved in multiple cellular signaling pathways, and its inhibition is a promising therapeutic strategy for neuroprotection.[2][3]

  • Myosin light chain kinase (MYLK): This enzyme is crucial for muscle contraction and is implicated in processes such as inflammation and cancer metastasis.[4][5] MYLK inhibitors are being explored for their potential in treating cardiovascular diseases, inflammatory conditions, and cancer.[4]

Quantitative Data

Specific inhibitory activity data for kinase inhibitors directly derived from this compound is not extensively available in the public domain. However, the following table summarizes the in vitro kinase inhibitory activity of compounds derived from structurally related 4-aminobenzoic acid scaffolds to provide a reference for the potential potency that can be achieved with this class of molecules.

Compound ID/NameCore StructureKinase TargetIC50 / % InhibitionReference
Compound 11 4-(Arylaminomethyl)benzamideEGFR91% inhibition at 10 nM[1]
Compound 13 4-(Arylaminomethyl)benzamideEGFR92% inhibition at 10 nM[1]
Compound 7 4-Methylbenzamide DerivativePDGFRα / PDGFRβ36-45% inhibition at 1 µM[6]
Compound 9 4-Methylbenzamide DerivativePDGFRα / PDGFRβ36-45% inhibition at 1 µM[6]
Compound 10 4-Methylbenzamide DerivativePDGFRα / PDGFRβ36-45% inhibition at 1 µM[6]
Sorafenib4-Aminobenzoic acid relatedRaf-16 nM[7]
Sorafenib4-Aminobenzoic acid relatedB-Raf (wild-type)22 nM[7]
Sorafenib4-Aminobenzoic acid relatedVEGFR-290 nM[7]
Sorafenib4-Aminobenzoic acid relatedPDGFR-β57 nM[7]

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybenzoate

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc₂O), a common initial step for further synthetic modifications.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ethyl acetate

  • Water

  • 1 M HCl

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 equivalent), add di-tert-butyl dicarbonate (1.1 equivalents).

  • Stir the mixture at 70°C for 48 hours.

  • Remove the solvent under reduced pressure.

  • To the residue, add ethyl acetate and water, and transfer to a separatory funnel.

  • Separate the organic and aqueous phases.

  • Wash the organic phase sequentially with 1 M HCl (3 times) and brine (3 times).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • The crude product can be purified by flash column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).

Protocol 2: General Synthesis of Heterocyclic Kinase Inhibitors

This generalized protocol outlines a potential pathway for the synthesis of kinase inhibitors starting from Boc-protected this compound, leading to the formation of a benzothiazole core as an example.

Materials:

  • Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybenzoate

  • Acetyl chloride

  • Trifluoroacetic acid (TFA) or HCl in Dioxane

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Acetic acid

  • Saturated aqueous NaHCO₃ solution

  • Appropriate solvents for extraction and purification

Procedure:

  • Hydroxyl Group Protection: Protect the hydroxyl group of Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybenzoate, for instance, by acetylation with acetyl chloride.

  • Boc Deprotection: Remove the Boc protecting group using acidic conditions (e.g., TFA in dichloromethane or 4M HCl in dioxane) to free the amine.

  • Cyclization: To the resulting 4-amino-2-acetoxybenzoate in acetic acid, add KSCN and stir. Cool the mixture and add a solution of Br₂ in acetic acid dropwise. Stir the reaction overnight at room temperature.

  • Work-up: Neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product, a benzothiazole intermediate, can be further purified by column chromatography or recrystallization.

  • Further Derivatization: The benzothiazole core can then be further modified, for example, by amide coupling at the ester position, to synthesize the final library of potential kinase inhibitors.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.[8]

Materials:

  • Target kinase and its specific substrate

  • ATP

  • Kinase assay buffer

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque multi-well plates (e.g., 96-well or 384-well)

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, substrate, and assay buffer.

  • Inhibitor Addition: Add the synthesized compounds at various concentrations (typically a serial dilution). Include a positive control (no inhibitor) and a negative control (no kinase). The final DMSO concentration should be kept constant and low (e.g., ≤ 1%).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a set period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[8]

  • ADP to ATP Conversion and Signal Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal from the newly formed ATP. Incubate at room temperature for 30-60 minutes.[9]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

G cluster_0 Synthesis Workflow start This compound boc_protection Boc Protection of Amino Group start->boc_protection Boc₂O oh_protection Protection of Hydroxyl Group boc_protection->oh_protection boc_deprotection Boc Deprotection oh_protection->boc_deprotection TFA or HCl cyclization Heterocyclic Ring Formation boc_deprotection->cyclization e.g., KSCN, Br₂ derivatization Further Derivatization (e.g., Amide Coupling) cyclization->derivatization final_compound Kinase Inhibitor Candidate derivatization->final_compound

Caption: Generalized synthetic workflow for kinase inhibitors.

G cluster_SYK SYK Signaling Pathway BCR B-Cell Receptor (BCR) Antigen Binding SYK SYK BCR->SYK recruits & activates PLCg2 PLCγ2 SYK->PLCg2 phosphorylates PI3K PI3K SYK->PI3K activates VAV VAV SYK->VAV phosphorylates Downstream Downstream Signaling (e.g., MAPK, NF-κB) PLCg2->Downstream PI3K->Downstream VAV->Downstream Response Cellular Responses (Proliferation, Cytokine Release) Downstream->Response Inhibitor SYK Inhibitor (Derived from Methyl 4-Amino-2-hydroxybenzoate) Inhibitor->SYK

Caption: Simplified SYK signaling pathway and inhibition.

References

Application Note: A Robust HPLC Method for the Quantitative Analysis of Methyl 4-Amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Method Development and Validation for the Analysis of Methyl 4-Amino-2-hydroxybenzoate.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. The purity and accurate quantification of this compound are critical for ensuring the quality and safety of the final products. This application note describes a robust and validated high-performance liquid chromatography (HPLC) method for the determination of this compound. The developed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis.

Materials and Methods

Instrumentation and Reagents:

A standard HPLC system equipped with a UV detector, autosampler, and column oven was used. The column was a C18, 5 µm, 4.6 x 150 mm. Acetonitrile (HPLC grade), methanol (HPLC grade), and purified water were used for the mobile phase preparation. Phosphoric acid was used for pH adjustment. A reference standard of this compound (purity > 99.5%) was obtained from a certified supplier.

Chromatographic Conditions:

The optimal chromatographic conditions were determined after a systematic method development process.

ParameterCondition
ColumnC18, 5 µm, 4.6 x 150 mm
Mobile Phase A0.1% Phosphoric Acid in Water
Mobile Phase BAcetonitrile
Gradient20% B to 80% B in 10 min, then 80% B for 2 min, then return to 20% B in 1 min and equilibrate for 2 min
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DetectionUV at 254 nm
Run Time15 minutes

Standard and Sample Preparation:

A stock solution of this compound reference standard was prepared by dissolving 10 mg of the standard in 10 mL of methanol to obtain a concentration of 1 mg/mL. Working standard solutions were prepared by diluting the stock solution with the mobile phase to the desired concentrations. Sample solutions were prepared by dissolving a known amount of the sample in methanol and diluting with the mobile phase to fall within the calibration range.

Experimental Protocols

Method Development Workflow:

The following diagram illustrates the systematic approach taken for the development of this HPLC method.

HPLC_Method_Development start Start: Define Analytical Target Profile lit_review Literature Review & Physicochemical Properties start->lit_review col_select Column Selection (C18) lit_review->col_select mp_select Mobile Phase Screening (ACN, MeOH, Buffers) col_select->mp_select initial_cond Initial Chromatographic Conditions mp_select->initial_cond optimization Method Optimization initial_cond->optimization mp_opt Mobile Phase Composition (Gradient) optimization->mp_opt flow_opt Flow Rate optimization->flow_opt temp_opt Column Temperature optimization->temp_opt final_method Finalized HPLC Method mp_opt->final_method flow_opt->final_method temp_opt->final_method validation Method Validation (ICH Guidelines) final_method->validation end End: Routine Analysis validation->end

Caption: Workflow for HPLC Method Development and Validation.

Method Validation Protocol:

The finalized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

1. Specificity:

The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo (a mixture of all excipients without the active pharmaceutical ingredient), and a standard solution of this compound. The chromatograms were examined for any interference at the retention time of the analyte.

2. Linearity:

Linearity was assessed by preparing and analyzing at least five concentrations of this compound over the range of 5-100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

3. Accuracy:

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

4. Precision:

  • Repeatability (Intra-day precision): Six replicate injections of the 100% test concentration were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision. The %RSD between the two days was calculated.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

6. Robustness:

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The effect of these changes on the system suitability parameters (e.g., retention time, tailing factor, theoretical plates) was observed.

Results and Discussion

Method Development and Optimization:

The initial screening of columns and mobile phases indicated that a C18 column with a mobile phase of acetonitrile and water with a phosphate buffer provided the best peak shape and resolution. A gradient elution was chosen to ensure the elution of any potential impurities with different polarities and to shorten the run time. The detection wavelength of 254 nm was selected as it provided a good response for this compound.

Method Validation Summary:

The validation results demonstrate that the developed HPLC method is suitable for its intended purpose.

Validation ParameterResultAcceptance Criteria
Specificity No interference at the analyte retention time.No interference
Linearity (r²) 0.9995r² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.45%%RSD ≤ 2.0%
- Intermediate Precision0.82%%RSD ≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness System suitability parameters met all criteria.No significant change

Logical Relationship of Validation Parameters:

The following diagram illustrates the relationship and hierarchy of the validation parameters.

Validation_Parameters method_validation Method Validation specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision robustness Robustness method_validation->robustness lod_loq LOD & LOQ linearity->lod_loq repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate

Caption: Interrelationship of HPLC Method Validation Parameters.

A simple, specific, accurate, and precise gradient HPLC method has been developed and validated for the quantitative analysis of this compound. The method is suitable for routine quality control testing and can be used for the determination of the assay and purity of this compound in bulk drug and intermediate samples.

Application Note: A Multi-Technique Approach for the Purity Assessment of Synthesized Methyl 4-Amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 4-Amino-2-hydroxybenzoate is a key chemical intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The purity of this compound is critical as impurities can affect the safety, efficacy, and stability of the final products.[1][2] This application note provides a comprehensive overview and detailed protocols for a suite of analytical techniques to accurately assess the purity and confirm the identity of synthesized this compound. The described workflow employs orthogonal methods, including chromatographic and spectroscopic techniques, to ensure a robust and reliable purity profile.

Overall Purity Assessment Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of a newly synthesized batch of this compound.

Purity_Workflow cluster_0 Initial Screening & Identity cluster_1 Quantitative Purity & Impurity Profiling cluster_2 Structural Confirmation & Final Report Sample Synthesized Sample Batch TLC Thin-Layer Chromatography (TLC) - Rapid Purity Check - Identify Gross Impurities Sample->TLC FTIR FTIR Spectroscopy - Functional Group Confirmation (O-H, N-H, C=O) Sample->FTIR HPLC HPLC-UV - Primary Purity Assay (% Area) - Quantify Non-volatile Impurities TLC->HPLC FTIR->HPLC NMR NMR Spectroscopy (1H, 13C) - Unambiguous Structure Confirmation - qNMR for Absolute Purity HPLC->NMR Report Comprehensive Purity Report - Combined Data Analysis - Final Purity Statement HPLC->Report GCMS GC-MS - Identify & Quantify Volatile Impurities - Requires Derivatization GCMS->NMR GCMS->Report NMR->Report MS Mass Spectrometry (MS) - Molecular Weight Verification MS->Report

Caption: Workflow for purity assessment of this compound.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating the main compound from potential impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of non-volatile organic compounds.[3][4] It provides accurate quantification of the main peak and any related impurities.

Experimental Protocol:

  • Instrumentation: HPLC system with UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.05 M Phosphate Buffer (pH 3.5) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation (Diluent: Mobile Phase):

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to get a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.[4]

  • Data Analysis: Calculate purity by the area percentage method. The purity is the ratio of the main peak area to the total area of all peaks in the chromatogram.

Data Presentation: HPLC Purity Analysis

Batch IDRetention Time (min)Main Peak Area (%)Purity (%)
M4A2H-0015.8299.7199.71
M4A2H-0025.8199.1599.15
M4A2H-0035.8399.8599.85
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities. Due to the polar nature of the analyte (containing -OH and -NH2 groups), derivatization is often required to increase volatility and thermal stability.[5][6]

Experimental Protocol:

  • Derivatization:

    • Accurately weigh 1 mg of the sample into a vial.

    • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).

    • Heat the vial at 70 °C for 30 minutes to ensure complete reaction.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5MS or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-500 amu.

Data Presentation: Potential Volatile Impurities by GC-MS

ImpurityDerivatization ProductExpected Retention Time (min)Key Mass Fragments (m/z)
Residual MethanolN/A~2.531, 29
4-Aminosalicylic acidDi-TMS derivative~15.2297 (M+), 282, 164
Unreacted Starting MaterialVariesVariesVaries
Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative technique used for preliminary purity checks, monitoring reaction progress, and identifying the presence of major impurities.[7][8]

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: Ethyl Acetate : Hexane (1:1, v/v).

  • Sample Preparation: Dissolve a small amount of the sample in methanol (~1 mg/mL).

  • Application: Spot ~2 µL of the sample solution onto the TLC plate.

  • Development: Develop the plate in a chamber saturated with the mobile phase until the solvent front is ~1 cm from the top.

  • Visualization:

    • Examine the plate under UV light at 254 nm.

    • Stain with a ninhydrin solution and heat to visualize primary amine-containing spots.

Data Presentation: TLC Analysis

CompoundRf ValueUV (254 nm)Ninhydrin Staining
This compound~0.45Dark SpotPurple Spot
Potential less polar impurity> 0.45Dark SpotNegative/Positive
Potential more polar impurity< 0.45Dark SpotPositive

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are used to confirm the chemical structure of the synthesized compound and to detect impurities that may not be evident by chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.[9] Quantitative NMR (qNMR) can also be used for highly accurate purity determination without a reference standard of the analyte itself.[10][11]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

  • Data Analysis: Compare the observed chemical shifts, coupling constants, and integration values with expected values for the target structure.

Data Presentation: ¹H NMR Data (in DMSO-d6, 300 MHz) [12]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃3.77Singlet3H
Ar H-35.98Doublet1H
Ar H-56.10Doublet of Doublets1H
-NH₂6.14Singlet (broad)2H
Ar H-67.43Doublet1H
-OH10.76Singlet (broad)1H
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming its fundamental structure.[13]

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: FTIR Spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Data Presentation: Characteristic FTIR Absorption Bands

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Phenolic -OHO-H Stretch (broad)3300 - 3500
Aromatic AmineN-H Stretch (two bands)3350 - 3450
Ester CarbonylC=O Stretch~1680
Aromatic RingC=C Stretch1580 - 1620
Ester C-OC-O Stretch1250 - 1300
Mass Spectrometry (MS)

MS provides information about the molecular weight of the compound, offering definitive confirmation of its identity.

Experimental Protocol:

  • Instrumentation: Mass spectrometer, often coupled with an LC or GC system (as described above) or via direct infusion.

  • Ionization: Electrospray Ionization (ESI) is suitable for this polar molecule.

  • Analysis: Acquire the mass spectrum in positive ion mode.

Data Presentation: Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₈H₉NO₃
Molecular Weight167.16 g/mol [12]
Observed Ion [M+H]⁺m/z 168.06

References

Application Notes and Protocols: Methyl 4-Amino-2-hydroxybenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-Amino-2-hydroxybenzoate, a derivative of salicylic acid, serves as a versatile scaffold in medicinal chemistry.[1] While not typically active as a drug itself, its chemical structure, featuring amino, hydroxyl, and methyl ester functional groups, makes it an ideal starting material for the synthesis of a diverse range of biologically active compounds.[1] This document provides an overview of the role of this compound in the development of novel therapeutic agents, with a focus on its application in generating compounds with potential antimicrobial, anti-inflammatory, enzyme inhibitory, and anticancer activities. Detailed experimental protocols for the synthesis and evaluation of these derivatives are provided to facilitate further research and drug discovery efforts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 4136-97-4[2][3]
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [4]
Appearance White to off-white crystalline powder[4]
Melting Point 120-123 °C[4]
Solubility Slightly soluble in water[4]

Applications in Medicinal Chemistry

The unique structural features of this compound allow for its derivatization into a variety of compounds with significant therapeutic potential.

Antimicrobial Activity

The core structure of this compound is a key component in the synthesis of novel antimicrobial agents. One common approach involves the condensation of the amino group with an aldehyde to form Schiff bases. These Schiff bases and their metal complexes have demonstrated promising activity against a range of bacterial and fungal pathogens.[5][6][7]

Quantitative Data: Antimicrobial Activity of a Schiff Base Derivative

The following table summarizes the antimicrobial activity of a Schiff base derived from 4-amino-2-hydroxybenzoic acid and 2-hydroxybenzaldehyde, along with its Cobalt (II) and Nickel (II) complexes, against various microorganisms. The data is presented as the diameter of the zone of inhibition in millimeters (mm).

CompoundConcentration (µ g/disc )Staphylococcus aureus (mm)Escherichia coli (mm)Pseudomonas aeruginosa (mm)Mucor indicus (mm)Aspergillus flavus (mm)
Schiff Base 1587656
30109878
60121110910
Co(II) Complex 15109878
30121110910
601413121112
Ni(II) Complex 1598767
301110989
601312111011
Septrin (Control) 30252822--
Nystatin (Control) 30---2022

Data adapted from a study on a Schiff base of 4-amino-2-hydroxybenzoic acid.[6]

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes the synthesis of a Schiff base from 4-amino-2-hydroxybenzoic acid and 2-hydroxybenzaldehyde.

Materials:

  • 4-Amino-2-hydroxybenzoic acid

  • 2-Hydroxybenzaldehyde

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Desiccator with CaCl₂

Procedure:

  • Dissolve equimolar amounts of 4-amino-2-hydroxybenzoic acid (e.g., 1.53 g, 0.01 mol) and 2-hydroxybenzaldehyde (e.g., 1.22 g, 0.01 mol) in 50 mL of methanol in a round-bottom flask.[8]

  • Reflux the reaction mixture for two hours with constant stirring.[8]

  • After reflux, cool the reaction mixture for 24 hours to allow for precipitation.[8]

  • Filter the resulting yellow precipitate and wash it with cold ethanol.[8]

  • Dry the purified Schiff base in a desiccator over anhydrous CaCl₂ for one week.[8]

Experimental Protocol: Antimicrobial Screening (Disc Diffusion Method)

This protocol outlines the procedure for evaluating the antimicrobial activity of synthesized compounds using the disc diffusion method.[3][7]

Materials:

  • Synthesized compounds (Schiff base and metal complexes)

  • Dimethyl sulfoxide (DMSO)

  • Sterile filter paper discs (6 mm diameter)

  • Bacterial and fungal isolates

  • Mueller-Hinton agar (for bacteria)

  • Sabouraud dextrose agar (for fungi)

  • Sterile petri dishes

  • Incubator

  • Standard antibiotic and antifungal discs (e.g., Septrin, Nystatin)

  • Micropipettes

  • Sterile swabs

Procedure:

  • Prepare different concentrations of the test compounds (e.g., 15 µg, 30 µg, and 60 µg per disc) by dissolving them in DMSO.[7]

  • Prepare sterile agar plates with either Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.

  • Inoculate the surface of the agar plates uniformly with the respective microbial suspension using a sterile swab.

  • Aseptically place the sterile filter paper discs impregnated with the test compound solutions onto the surface of the inoculated agar plates.

  • Place standard antibiotic and antifungal discs as positive controls and a DMSO-wetted disc as a negative control.[7]

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.[7]

  • After incubation, measure the diameter of the zone of inhibition around each disc in millimeters.

Antimicrobial_Workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening Start 4-Amino-2-hydroxybenzoic acid + 2-Hydroxybenzaldehyde Reaction Reflux in Methanol Start->Reaction Product Schiff Base Derivative Reaction->Product Preparation Prepare Compound Solutions (in DMSO) Product->Preparation Disc_Placement Place Impregnated Discs Preparation->Disc_Placement Inoculation Inoculate Agar Plates Inoculation->Disc_Placement Incubation Incubate Plates Disc_Placement->Incubation Measurement Measure Zones of Inhibition Incubation->Measurement

Caption: Workflow for the synthesis and antimicrobial screening of a Schiff base derivative.

Anti-inflammatory Activity

Derivatives of 4-aminosalicylic acid have shown significant potential as anti-inflammatory agents.[5] A promising strategy involves the development of dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. Conjugation of 4-aminosalicylate with thiazolinone moieties has yielded compounds with potent and balanced inhibitory activity against both enzymes.

Quantitative Data: COX-2 and 15-LOX Inhibition by 4-Aminosalicylate-Thiazolinone Conjugates

The table below presents the in vitro inhibitory activity (IC₅₀ values) of representative 4-aminosalicylate-based thiazolinone derivatives against COX-2 and 15-LOX.

CompoundSubstituent at 5-position of ThiazolinoneCOX-2 IC₅₀ (nM)15-LOX IC₅₀ (µM)
5 4-Fluorobenzylidene801.5
11 4-Chlorobenzylidene601.8
19 4-Bromobenzylidene412.0
21 4-Trifluoromethylbenzylidene442.2
22 2,4-Dichlorobenzylidene391.9
Celecoxib (Control) -49-
Zileuton (Control) --15

Data adapted from a study on 4-aminosalicylate-based thiazolinones.

Experimental Protocol: In Vitro COX-2 and 15-LOX Inhibition Assay

This protocol describes the general procedure for determining the in vitro inhibitory activity of synthesized compounds against COX-2 and 15-LOX.[6]

Materials:

  • Purified human recombinant COX-2 enzyme

  • Soybean 15-lipoxygenase (15-LOX)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Fluorimetric or colorimetric detection kit for COX-2 activity

  • Spectrophotometer for 15-LOX activity measurement (monitoring linoleic acid oxidation at 234 nm)

  • Buffer solutions (e.g., Tris-HCl for COX-2, borate buffer for 15-LOX)

  • 96-well plates

  • Positive controls (e.g., Celecoxib for COX-2, Zileuton for 15-LOX)

Procedure for COX-2 Inhibition Assay:

  • Prepare a reaction mixture containing the COX-2 enzyme in the appropriate buffer.

  • Add various concentrations of the test compounds or the positive control (Celecoxib) to the wells of a 96-well plate.

  • Add the enzyme solution to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Monitor the enzyme activity using a fluorimetric or colorimetric method according to the kit manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Procedure for 15-LOX Inhibition Assay:

  • Prepare a reaction mixture containing the 15-LOX enzyme in the appropriate buffer.

  • Add various concentrations of the test compounds or the positive control (Zileuton) to the wells of a 96-well plate.

  • Add the enzyme solution to the wells and pre-incubate.

  • Initiate the reaction by adding the substrate, linoleic acid.

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_pathways Arachidonic Acid Cascade cluster_inhibition Inhibition Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A₂ Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 COX-2 Arachidonic_Acid->COX2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor 4-Aminosalicylate Derivative Inhibitor->COX2 Inhibitor->LOX Glutathione_Pathway cluster_redox Glutathione Redox Cycle cluster_detox Detoxification cluster_inhibition Inhibition GSSG GSSG (Oxidized) GR Glutathione Reductase (GR) GSSG->GR GSH 2 GSH (Reduced) GST Glutathione S-Transferase (GST) GSH->GST GR->GSH NADP NADP⁺ GR->NADP NADPH NADPH + H⁺ NADPH->GR Xenobiotic Xenobiotic Xenobiotic->GST Conjugate GS-Xenobiotic Conjugate GST->Conjugate Inhibitor Methyl 4-aminobenzoate Derivative Inhibitor->GR Inhibitor->GST Anticancer_Workflow cluster_synthesis Synthesis cluster_assay Cytotoxicity Assay (MTT) Start 4-Aminobenzoic Acid Scaffold Derivatization Chemical Modification Start->Derivatization Derivative Novel Derivative Derivatization->Derivative Treatment Treat with Compound Derivative->Treatment Cell_Seeding Seed Cancer Cells Cell_Seeding->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Solubilization Solubilize Formazan MTT_Addition->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance IC50 Determine IC₅₀ Absorbance->IC50

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-Amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 4-Amino-2-hydroxybenzoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and well-established method is the Fischer esterification of 4-Aminosalicylic acid with methanol using a strong acid catalyst, typically concentrated sulfuric acid.[1][2] This reaction is favored for its straightforward procedure and relatively accessible starting materials.

Q2: I am experiencing a low yield in my synthesis. What are the potential causes?

A2: Low yields in the Fischer esterification of 4-Aminosalicylic acid are often attributed to the reversible nature of the reaction.[2] Several factors can contribute to incomplete conversion:

  • Equilibrium: The reaction between the carboxylic acid and alcohol is in equilibrium with the ester and water. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield.

  • Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. An inadequate amount of catalyst will result in a slow or incomplete reaction.

  • Suboptimal Temperature: The reaction rate is temperature-dependent. A temperature that is too low will lead to a slow reaction, while excessively high temperatures can cause degradation of the starting material or product.[3]

  • Reaction Time: Fischer esterification can be a slow process. Insufficient reaction time will result in an incomplete reaction.

Q3: How can I improve the yield of my esterification reaction?

A3: To drive the reaction towards the product and improve the yield, consider the following strategies:

  • Use of Excess Methanol: Employing a large excess of methanol can shift the reaction equilibrium to favor the formation of the methyl ester according to Le Châtelier's principle.[2]

  • Removal of Water: While not always practical in a standard reflux setup, removing water as it is formed can significantly increase the yield.

  • Optimize Catalyst Concentration: Ensure an adequate amount of acid catalyst is used. The optimal concentration should be determined experimentally, as an excessive amount can lead to side reactions.

  • Control Reaction Temperature and Time: Refluxing the reaction mixture is a standard procedure. The optimal time should be determined by monitoring the reaction's progress, for instance, by using thin-layer chromatography (TLC).

Q4: What are the potential side reactions during the synthesis of this compound?

A4: While specific side reactions for this synthesis are not extensively documented in the provided search results, general side reactions in Fischer esterification and reactions involving aminophenols can be anticipated:

  • Incomplete Reaction: The most common "side product" is the unreacted 4-Aminosalicylic acid.

  • Oxidation: The amino and hydroxyl groups on the aromatic ring are susceptible to oxidation, which can lead to the formation of colored impurities, especially if the reaction is exposed to air at high temperatures for extended periods. Performing the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this.[1]

  • Decarboxylation: At elevated temperatures, 4-Aminosalicylic acid can undergo decarboxylation to form m-aminophenol.[3]

  • Sulfonation: Although less common, at very high temperatures and with a high concentration of sulfuric acid, sulfonation of the aromatic ring could potentially occur.

Q5: What is the recommended work-up procedure for isolating this compound?

A5: A typical work-up procedure involves the following steps:[1]

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the excess acid catalyst with a base. A solution of sodium bicarbonate or sodium hydroxide is commonly used. This step is crucial and should be done cautiously as it is an exothermic reaction and can cause frothing.

  • Extraction: Extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer with water and then with a brine solution to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent to yield the final, pure this compound.

Data Presentation

Table 1: Illustrative Reaction Parameters for Yield Optimization

The following table presents illustrative data on how varying reaction parameters can influence the yield of this compound. These values are based on general principles of Fischer esterification and should be used as a guide for optimization experiments.

Experiment IDMolar Ratio (4-ASA:Methanol)Catalyst (H₂SO₄) Conc. (mol%)Temperature (°C)Reaction Time (h)Illustrative Yield (%)
11:10565 (Reflux)1260
21:20565 (Reflux)1275
31:201065 (Reflux)1285
41:2010801280 (potential for degradation)
51:201065 (Reflux)2490
61:20265 (Reflux)2470

Note: 4-ASA refers to 4-Aminosalicylic acid.

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification [1]

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-Aminosalicylic acid (2-Hydroxy-4-aminobenzoic acid)

  • Methanol (freshly distilled)

  • Concentrated Sulfuric Acid

  • 33% Sodium Hydroxide solution

  • 1M Sodium Bicarbonate solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

  • Nitrogen gas supply

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 100 g (0.654 mole) of 2-Hydroxy-4-aminobenzoic acid in 1 L of freshly distilled methanol.

  • Catalyst Addition: Slowly add 50 ml of concentrated sulfuric acid to the suspension while stirring.

  • Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere. Continue refluxing for 24-48 hours, or until all the solid material has dissolved.

  • Concentration: After the reaction is complete, cool the mixture and concentrate it to approximately 350 ml by evaporation under reduced pressure.

  • Neutralization and Extraction: Neutralize the concentrated solution with 33% sodium hydroxide solution and then with 1M sodium hydrogen carbonate solution until the pH is neutral. Extract the product with diethyl ether (3 x 250 ml).

  • Washing and Drying: Wash the combined ether layers with 1M sodium hydrogen carbonate solution (2 x 50 ml) and then with water (2 x 50 ml). Dry the ether layer over anhydrous magnesium sulfate (20 g).

  • Isolation: Remove the diethyl ether by evaporation under reduced pressure to yield the crude product.

  • Drying: Dry the product in vacuo to obtain this compound. The expected yield is approximately 67.5 g (62%).

Mandatory Visualization

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Suspend 4-Aminosalicylic Acid in Methanol start->reactants catalyst Add Conc. H₂SO₄ reactants->catalyst reflux Reflux under N₂ (24-48h) catalyst->reflux concentrate Concentrate (in vacuo) reflux->concentrate neutralize Neutralize (NaOH/NaHCO₃) & Extract (Ether) concentrate->neutralize wash Wash with NaHCO₃ & Water neutralize->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate Ether (in vacuo) dry->evaporate product This compound evaporate->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions & Optimizations start Low Yield Observed incomplete_reaction Incomplete Reaction (Equilibrium) start->incomplete_reaction insufficient_catalyst Insufficient Catalyst start->insufficient_catalyst suboptimal_temp Suboptimal Temperature/ Time start->suboptimal_temp side_reactions Side Reactions (Oxidation, Decarboxylation) start->side_reactions increase_methanol Increase Molar Ratio of Methanol incomplete_reaction->increase_methanol Address Equilibrium optimize_catalyst Optimize Catalyst Concentration insufficient_catalyst->optimize_catalyst Enhance Catalysis monitor_reaction Monitor Reaction (TLC) & Adjust Time/Temp suboptimal_temp->monitor_reaction Optimize Conditions inert_atmosphere Use Inert Atmosphere (N₂) side_reactions->inert_atmosphere Minimize Byproducts

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of Methyl 4-Amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 4-Amino-2-hydroxybenzoate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Fischer Esterification of 4-Aminosalicylic Acid

This route involves the acid-catalyzed esterification of 4-aminosalicylic acid with methanol.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, use a large excess of methanol (which can also serve as the solvent). Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated sulfuric acid) is used.[1] Extend the reflux time, monitoring the reaction progress by Thin Layer Chromatography (TLC).Increased conversion of the starting material to the desired ester, leading to a higher yield.
Loss of Product during Workup The product is soluble in some organic solvents and can be partially soluble in acidic aqueous solutions due to the protonation of the amino group. Ensure complete neutralization of the reaction mixture with a base (e.g., sodium bicarbonate solution) to precipitate the product before filtration.[2] Use an appropriate extraction solvent like ether for complete recovery from the aqueous layer.[1]Minimized loss of the product during the isolation and purification steps.
Side Reactions Prolonged heating at high temperatures can lead to decarboxylation of the starting material or product. Maintain the recommended reaction temperature and monitor the reaction to avoid unnecessary heating after completion.Reduced formation of byproducts, leading to a cleaner reaction mixture and higher isolated yield.

Issue 2: Product is Discolored (Yellow, Brown, or Pink)

Potential Cause Troubleshooting Step Expected Outcome
Oxidation of the Amino Group The amino group in 4-aminosalicylic acid and the product is susceptible to air oxidation, which can form colored impurities. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Use freshly distilled solvents to minimize dissolved oxygen.A paler, off-white to white crystalline product.
Presence of Colored Impurities in Starting Material The purity of the starting 4-aminosalicylic acid can affect the color of the final product. Use high-purity 4-aminosalicylic acid. If the starting material is discolored, consider purifying it by recrystallization before use.A purer, less colored final product.
Charring from Strong Acid Catalyst Concentrated sulfuric acid can cause charring of organic materials if added too quickly or at elevated temperatures. Add the acid catalyst slowly and with cooling (e.g., in an ice bath).A cleaner reaction without the formation of dark, tarry byproducts.
Route 2: Reduction of Methyl 2-hydroxy-4-nitrobenzoate

This route involves the reduction of a nitro group to an amine, commonly via catalytic hydrogenation.

Issue 1: Incomplete Reduction or Presence of Intermediates

Potential Cause Troubleshooting Step Expected Outcome
Inactive or Insufficient Catalyst The catalyst (e.g., Palladium on carbon, Pd/C) may be old or of low quality. Use a fresh, high-quality catalyst. Ensure a sufficient catalyst loading (typically 5-10 mol%).Complete and efficient reduction of the nitro group to the amine.
Insufficient Hydrogen Pressure or Reaction Time The reduction may be slow if the hydrogen pressure is too low or the reaction time is too short. Ensure the hydrogenation system is properly sealed and pressurized. Monitor the reaction by TLC to determine the appropriate reaction time for complete conversion.Complete consumption of the starting material and any intermediates.
Formation of Intermediates (e.g., hydroxylamine, azo, or azoxy compounds) Incomplete reduction can lead to the formation of various intermediates. Ensure thorough mixing and sufficient hydrogen availability. In some cases, adjusting the solvent or temperature may be necessary.A clean reaction profile with the desired amine as the major product.

Issue 2: Presence of Impurities from the Starting Material

Potential Cause Troubleshooting Step Expected Outcome
Regioisomers from Nitration The nitration of methyl salicylate to form the starting material, methyl 2-hydroxy-4-nitrobenzoate, can sometimes produce other isomers (e.g., methyl 2-hydroxy-3-nitrobenzoate or methyl 2-hydroxy-5-nitrobenzoate). Purify the starting nitro-compound by recrystallization or column chromatography before the reduction step.A final product free from isomeric impurities.
Unreacted Starting Material If the nitration reaction was incomplete, the starting methyl salicylate may be carried over. Purify the nitro-compound before proceeding with the reduction.A cleaner final product without contamination from the precursor.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The common impurities depend on the synthetic route:

  • From 4-Aminosalicylic Acid (Esterification):

    • Unreacted 4-Aminosalicylic Acid: Due to the equilibrium nature of the Fischer esterification.

    • Decarboxylation Products: Such as 3-aminophenol, formed from the loss of CO2 from 4-aminosalicylic acid at high temperatures.

    • Oxidation Byproducts: Colored impurities arising from the oxidation of the aromatic amino group.

  • From Methyl 2-hydroxy-4-nitrobenzoate (Reduction):

    • Unreacted Methyl 2-hydroxy-4-nitrobenzoate: From incomplete reduction.

    • Reduction Intermediates: Including the corresponding hydroxylamine, azo, and azoxy compounds.

    • Isomeric Amines: Arising from isomeric nitro-compounds present in the starting material.

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product, and any major byproducts. The components can be visualized under UV light.

Q3: What is the best way to purify the crude this compound?

A3: Recrystallization is a common and effective method for purifying the final product.[3] A suitable solvent system would be one in which the product is soluble at high temperatures and sparingly soluble at low temperatures, such as ethanol or a mixture of ethanol and water.[4][5] If the product is highly colored, a charcoal treatment during recrystallization can help remove colored impurities.[3] For difficult separations, column chromatography on silica gel may be necessary.[4]

Q4: My final product is an off-white or slightly colored solid. Is this acceptable?

A4: While a pure white solid is ideal, a slightly off-white or pale beige color can be acceptable depending on the required purity for subsequent applications. The discoloration is often due to trace amounts of oxidized impurities. If high purity is required, further purification by recrystallization with charcoal treatment or column chromatography is recommended.

Q5: What analytical techniques can I use to confirm the purity and identity of my product?

A5:

  • Melting Point: A sharp melting point close to the literature value (around 120-123 °C) is a good indicator of purity.[6]

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the amino group, the hydroxyl group, and the methyl ester protons.[7]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity and quantifying impurities. A reversed-phase HPLC method with UV detection is commonly used.[8]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as N-H (amine), O-H (hydroxyl), C=O (ester), and aromatic C-H bonds.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-aminosalicylic acid (1 equivalent) in methanol (10-20 mL per gram of starting material).

  • Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.5-1 equivalent) dropwise with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and reduce the volume of methanol under reduced pressure.

  • Neutralization and Precipitation: Slowly pour the concentrated mixture into cold water. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is approximately 7-8. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Protocol 2: Synthesis of this compound via Reduction of Methyl 2-hydroxy-4-nitrobenzoate
  • Reaction Setup: In a hydrogenation vessel, dissolve methyl 2-hydroxy-4-nitrobenzoate (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10% by weight of the starting material).

  • Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas to a pressure of 30-50 psi. Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC analysis until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Isolation and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by recrystallization if necessary.

Visualizations

Synthesis_Workflow_Esterification cluster_0 Reaction cluster_1 Workup & Purification 4-ASA 4-Aminosalicylic Acid Reflux Reflux (4-6h) 4-ASA->Reflux MeOH Methanol MeOH->Reflux H2SO4 H₂SO₄ (cat.) H2SO4->Reflux Concentrate Concentrate Reflux->Concentrate Neutralize Neutralize (NaHCO₃) Concentrate->Neutralize Filter Filter Neutralize->Filter Recrystallize Recrystallize Filter->Recrystallize Product Pure Product Recrystallize->Product

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Troubleshooting_Low_Yield Start Low Yield? Check_Completion Reaction Complete? (TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Workup_Loss Loss During Workup? Check_Completion->Workup_Loss Yes Extend_Reflux Extend Reflux Time / Add More Catalyst Incomplete->Extend_Reflux End Yield Improved Extend_Reflux->End Check_Neutralization Check pH after Neutralization Workup_Loss->Check_Neutralization Improper_pH Improper pH Check_Neutralization->Improper_pH Acidic Side_Reactions Evidence of Side Reactions? (e.g., charring) Check_Neutralization->Side_Reactions Neutral Adjust_pH Adjust pH to 7-8 Improper_pH->Adjust_pH Adjust_pH->End High_Temp High Temperature / Long Reaction Time Side_Reactions->High_Temp Yes Side_Reactions->End No Optimize_Temp Optimize Temperature and Time High_Temp->Optimize_Temp Optimize_Temp->End

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Purification of Crude Methyl 4-Amino-2-hydroxybenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving high purity of synthesized compounds is paramount. This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude Methyl 4-Amino-2-hydroxybenzoate by recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound, offering direct solutions to specific experimental challenges.

Q1: My this compound is not dissolving in the hot solvent. What should I do?

A1: This issue typically arises from using an insufficient amount of solvent or a solvent with poor dissolving power for your compound.

  • Insufficient Solvent: Gradually add more of the hot recrystallization solvent in small increments until the solid dissolves completely. Be mindful not to add a large excess, as this will reduce your final yield.[1]

  • Inappropriate Solvent: If the compound remains insoluble even with a significant amount of hot solvent, the chosen solvent is likely unsuitable. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[1][2] You may need to select a different solvent. Based on the polar nature of this compound, polar solvents like ethanol or methanol are often good starting points.[3]

Q2: No crystals are forming even after the solution has cooled. What is the problem?

A2: The absence of crystal formation upon cooling can be due to several factors, most commonly supersaturation or the use of excessive solvent.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Seeding: If available, add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

  • Too Much Solvent: If induction methods fail, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.[4][5]

Q3: My compound has "oiled out" instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute (the melting point of this compound is 120-123°C), or if the solution cools too rapidly.[6][7]

  • Reheat and Add More Solvent: Reheat the solution until the oil completely redissolves. Then, add a small amount of additional hot solvent to decrease the saturation and allow the solution to cool down much more slowly.[5]

  • Slow Cooling: Ensure the flask is not in direct contact with a cold surface. Allowing the solution to cool slowly to room temperature before placing it in an ice bath can promote the formation of crystals over oil.[4]

Q4: The yield of my recrystallized this compound is very low. What are the possible reasons?

A4: A low recovery of the purified product can be attributed to several factors during the recrystallization process.

  • Excessive Solvent: Using a large excess of the recrystallization solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[1][5]

  • Premature Crystallization: If the product crystallizes during a hot filtration step to remove insoluble impurities, it will be lost. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.

  • Incomplete Crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often improve the yield.[8]

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve a portion of the product. Always use a minimal amount of ice-cold solvent for washing.[1]

Q5: The final product is still colored. How can I remove colored impurities?

A5: If your purified this compound retains a color, it indicates the presence of colored impurities.

  • Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight) to the solution. The charcoal will adsorb the colored impurities. Gently boil the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[9] Be cautious not to add too much charcoal as it can also adsorb some of your desired product, leading to a lower yield.

Data Presentation: Solvent Selection

SolventBoiling Point (°C)Solubility at 25°C (Estimated)Solubility at Boiling Point (Estimated)Suitability Notes
Ethanol 78Sparingly SolubleHighly SolubleA good candidate for single-solvent recrystallization.
Methanol 65Sparingly SolubleHighly SolubleSimilar to ethanol, a promising choice.
Water 100Slightly Soluble[6]Moderately SolubleCan be effective, but the high boiling point may increase the risk of "oiling out".
Ethyl Acetate 77Moderately SolubleHighly SolubleMay result in lower recovery due to moderate solubility at room temperature.
Ethanol/Water VariableAdjustableAdjustableA mixed solvent system can be fine-tuned to achieve optimal solubility characteristics.

Experimental Protocols

This section provides a detailed methodology for the purification of crude this compound by single-solvent recrystallization using ethanol.

Protocol: Single-Solvent Recrystallization from Ethanol

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • In a separate beaker, heat ethanol on a hot plate to its boiling point (78°C).

    • Add the hot ethanol to the Erlenmeyer flask containing the crude solid in small portions, with swirling, until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.[12]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Gently swirl the mixture and heat it again to boiling for a few minutes.

  • Hot Gravity Filtration (if charcoal was used or insoluble impurities are present):

    • Preheat a clean Erlenmeyer flask and a stemless funnel with fluted filter paper.

    • Quickly filter the hot solution through the preheated apparatus to remove the activated charcoal and any other insoluble impurities. This step must be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[12]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any adhering soluble impurities.[12]

  • Drying:

    • Continue to draw air through the Büchner funnel to partially dry the crystals.

    • Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a moderate temperature.

  • Analysis:

    • Determine the melting point of the purified crystals. Pure this compound has a melting point of 120-123°C.[6] A sharp melting point within this range is indicative of high purity.

Mandatory Visualization

The following diagrams illustrate the key workflows and decision-making processes in the recrystallization of this compound.

Recrystallization_Workflow start Start: Crude Methyl 4-Amino-2-hydroxybenzoate dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration cool Cool solution slowly to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath collect Collect crystals by vacuum filtration ice_bath->collect wash Wash with ice-cold solvent collect->wash dry Dry the pure crystals wash->dry end End: Pure Methyl 4-Amino-2-hydroxybenzoate dry->end

Recrystallization Experimental Workflow

Troubleshooting_Workflow start Crystals not forming? too_much_solvent Too much solvent? start->too_much_solvent supersaturated Supersaturated solution? too_much_solvent->supersaturated No evaporate Evaporate some solvent and re-cool too_much_solvent->evaporate Yes induce Induce crystallization (scratch/seed) supersaturated->induce Yes success Crystals form evaporate->success induce->success

Troubleshooting: No Crystal Formation

References

troubleshooting low yield in Fisher esterification of 4-aminosalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fisher Esterification of 4-Aminosalicylic Acid

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the Fisher esterification of 4-aminosalicylic acid, specifically focusing on improving reaction yield.

Troubleshooting Guide

This section addresses specific issues that can lead to low product yield in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most common causes?

A: A low yield in the Fisher esterification is typically due to the reversible nature of the reaction.[1][2][3] The reaction between a carboxylic acid and an alcohol establishes an equilibrium with the ester and water.[1][4] To achieve a high yield, this equilibrium must be actively shifted toward the products. The most common reasons for low yield are:

  • Failure to Shift Equilibrium: The reaction has reached equilibrium with significant amounts of starting material still present.[2][5]

  • Presence of Water: Water, a product of the reaction, can hydrolyze the ester back to the carboxylic acid and alcohol, pushing the equilibrium to the left.[1]

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion. Typical Fisher esterification reactions require refluxing for 1-10 hours at temperatures between 60-110 °C.[4]

  • Suboptimal Catalyst Concentration: An inadequate amount of acid catalyst will result in a slow reaction rate.

Q2: How can I effectively shift the reaction equilibrium to favor ester formation?

A: According to Le Châtelier's principle, the equilibrium can be shifted to the product side by either increasing the concentration of reactants or removing one of the products.[2][3] There are two primary strategies to achieve this:

  • Use a Large Excess of a Reactant: The most common and cost-effective method is to use a large excess of the alcohol (e.g., methanol or ethanol).[1][3][6] Often, the alcohol can be used as the reaction solvent, ensuring it is present in a very large molar excess.[4][6] Using a 10-fold excess of alcohol can dramatically increase the yield.[1]

  • Remove Water as it Forms: Actively removing the water byproduct prevents the reverse reaction (ester hydrolysis).[1][3][7] This can be accomplished using several techniques:

    • Dean-Stark Apparatus: If using a solvent that forms an azeotrope with water (like toluene or hexane), a Dean-Stark trap will continuously remove water from the reaction mixture.[4][6]

    • Dehydrating Agents: Adding a drying agent like molecular sieves to the reaction can absorb the water as it is produced.[4]

    • Strong Dehydrating Acid Catalyst: Using concentrated sulfuric acid as the catalyst also helps by sequestering the water formed.[2]

Q3: I suspect I'm losing my product during the workup and purification. What is a standard protocol to minimize these losses?

A: Product loss during workup is a common issue.[5] After the reaction is complete, the mixture contains the ester, excess alcohol, the acid catalyst, and unreacted 4-aminosalicylic acid. A typical workup involves neutralization and extraction.

Standard Workup Protocol:

  • Cool the Reaction: Allow the reaction mixture to cool to room temperature.

  • Remove Excess Alcohol: If a large volume of a volatile alcohol was used, it can be removed under reduced pressure using a rotary evaporator.[6]

  • Neutralize the Acid: Carefully add the reaction mixture to a cold, dilute solution of a weak base, such as sodium bicarbonate (NaHCO₃), to neutralize the strong acid catalyst.[6][8] This step also deprotonates the amino group of any unreacted 4-aminosalicylic acid, making it more soluble in the aqueous layer.

  • Extract the Ester: Extract the neutralized mixture with an appropriate organic solvent (e.g., ethyl acetate).[6] Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the ester.

  • Wash the Organic Layer: Wash the combined organic extracts with brine (a saturated aqueous solution of NaCl) to remove residual water and inorganic salts.[6][8]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the crude product.[6][8]

To Minimize Losses:

  • Ensure complete neutralization, but avoid using a strong base which could hydrolyze the ester.

  • Be aware that some esters may have partial solubility in water; minimizing the volume of aqueous washes can help.[9]

  • If emulsions form during extraction, adding brine can help break them.

Q4: Are there any specific side reactions with 4-aminosalicylic acid that could lower my yield?

A: Yes, the functional groups on 4-aminosalicylic acid can lead to side reactions or complications:

  • Protonation of the Amino Group: In the highly acidic conditions of the reaction, the amino group will be protonated to form an ammonium salt (-NH₃⁺). This can decrease the solubility of the starting material in less polar alcohols or solvents.

  • Zwitterionic Nature: Like other amino acids, 4-aminosalicylic acid exists as a zwitterion, which can make its esterification more challenging than that of simple carboxylic acids.[10]

  • Aromatic Ring Sulfonation: If using concentrated sulfuric acid as a catalyst at high temperatures for extended periods, there is a risk of electrophilic aromatic sulfonation on the benzene ring, leading to unwanted byproducts.

Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal catalyst for this reaction? Commonly used and effective catalysts include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids.[1][4] Sulfuric acid is often preferred as it also acts as a dehydrating agent.[2] The amount should be catalytic, typically 1-5 mol% relative to the carboxylic acid.

FAQ 2: How can I monitor the reaction to know when it is complete? The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture over time and spot them on a TLC plate alongside the starting material (4-aminosalicylic acid). The reaction is complete when the spot corresponding to the starting material has disappeared or is no longer diminishing.

FAQ 3: My product is an oil and will not crystallize. How can I purify it? If the resulting ester is an oil or does not crystallize easily, purification can be achieved using column chromatography. Select a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the product from any remaining starting material or byproducts on a TLC plate before running the column.

FAQ 4: Could steric hindrance be a factor in this reaction? Steric hindrance can slow down Fisher esterification.[2] However, for the reaction of 4-aminosalicylic acid with small primary alcohols like methanol or ethanol, steric hindrance is generally not a significant limiting factor. It becomes more of a concern with bulkier secondary or tertiary alcohols.[3][4]

Data Summary: Factors Influencing Yield

The following table summarizes key experimental parameters and their expected impact on the yield of the Fisher esterification reaction.

ParameterConditionExpected Yield ImpactRationale
Alcohol to Acid Ratio 1:1 (Stoichiometric)Low to ModerateEquilibrium is not strongly shifted towards products.[1]
>10:1 (Large Excess)HighShifts equilibrium significantly towards the ester product (Le Châtelier's Principle).[1][2]
Water Removal No removalLow to ModerateProduct water hydrolyzes the ester, preventing the reaction from reaching completion.[1]
Active removal (e.g., Dean-Stark)HighPrevents the reverse reaction, allowing the forward reaction to proceed to completion.[4][6][7]
Catalyst No catalystVery Low / No ReactionThe reaction is extremely slow without an acid catalyst to protonate the carbonyl.[3]
H₂SO₄ or p-TsOH (catalytic)HighThe acid catalyst activates the carbonyl group for nucleophilic attack.[3][4]
Temperature Room TemperatureVery LowThe activation energy is too high for the reaction to proceed at a reasonable rate.
Reflux TemperatureHighProvides the necessary thermal energy to overcome the activation barrier and reach equilibrium faster.[6]

Reference Experimental Protocol

This protocol describes a general method for the esterification of 4-aminosalicylic acid with methanol.

Materials:

  • 4-Aminosalicylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-aminosalicylic acid.

  • Add Reagents: Add a large excess of methanol (e.g., 20-40 mL per gram of 4-aminosalicylic acid). The methanol will serve as both the reactant and the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add the concentrated sulfuric acid catalyst (approx. 3-5 mol% relative to the 4-aminosalicylic acid) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle.

  • Reaction: Allow the reaction to reflux for 4-8 hours. Monitor the reaction's progress using TLC.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Reduce the volume of methanol using a rotary evaporator.

  • Neutralization: Slowly pour the concentrated mixture into a beaker containing ice-cold saturated sodium bicarbonate solution. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield Reported check_equilibrium 1. Assess Equilibrium Conditions start->check_equilibrium check_params 2. Review Reaction Parameters start->check_params check_workup 3. Analyze Workup & Purification start->check_workup sol_alcohol Increase Alcohol to >10x Excess check_equilibrium->sol_alcohol Is alcohol in large excess? (No) sol_water Implement Water Removal (e.g., Dean-Stark, Mol. Sieves) check_equilibrium->sol_water Is water being removed? (No) sol_time Increase Reaction Time check_params->sol_time Is reaction time sufficient? (No) sol_temp Ensure Proper Reflux Temperature check_params->sol_temp Is temperature correct? (No) sol_catalyst Verify Catalyst (Type & Amount) check_params->sol_catalyst Is catalyst correct? (No) sol_extraction Optimize Extraction Protocol (pH, Solvent, # of Extractions) check_workup->sol_extraction Are there losses during workup? (Yes) sol_purification Consider Alternative Purification (e.g., Column Chromatography) check_workup->sol_purification Is crystallization failing? (Yes) end_node Yield Improved sol_alcohol->end_node sol_water->end_node sol_time->end_node sol_temp->end_node sol_catalyst->end_node sol_extraction->end_node sol_purification->end_node

Caption: Troubleshooting workflow for low yield in Fisher esterification.

Fisher_Esterification_Mechanism Mechanism of Fisher Esterification sub_acid 4-Aminosalicylic Acid (Carboxylic Acid) step1 1. Protonation of Carbonyl (Activated Acid) sub_acid->step1 + H+ sub_alcohol Alcohol (R'-OH) step2 2. Nucleophilic Attack by Alcohol sub_alcohol->step2 step1->step2 tetrahedral Tetrahedral Intermediate step2->tetrahedral step3 3. Proton Transfer tetrahedral->step3 intermediate2 Intermediate with -OH2+ (Good Leaving Group) step3->intermediate2 step4 4. Elimination of Water intermediate2->step4 protonated_ester Protonated Ester step4->protonated_ester product_water Water (H2O) step4->product_water releases step5 5. Deprotonation protonated_ester->step5 product_ester Final Ester Product step5->product_ester regenerates H+ catalyst

Caption: The reaction mechanism pathway for Fisher esterification.

References

managing temperature control during the synthesis of 4-aminosalicylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing temperature control during the synthesis of 4-aminosalicylic acid (4-ASA) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the critical temperature-sensitive steps in the synthesis of 4-aminosalicylic acid derivatives?

A1: Several steps in the synthesis of 4-ASA derivatives are highly sensitive to temperature. Key stages include:

  • Diazotization: The formation of diazonium salts from 4-ASA is typically conducted at low temperatures (0-5 °C), often using an ice bath, to prevent the decomposition of the unstable diazonium salt.

  • Coupling Reactions: The reaction of the diazonium salt with a coupling partner is also temperature-controlled to ensure the desired product is formed and to minimize side reactions.

  • Carboxylation of m-Aminophenol: In the synthesis of the 4-ASA core, the carboxylation of m-aminophenol is performed at elevated temperatures, with optimal yields often achieved above 100 °C.[1]

  • Purification and Crystallization: Temperature plays a crucial role in the precipitation and crystallization of the final product, where cooling to specific temperatures like 10-15 °C can maximize yield.[1]

  • Handling of 4-ASA: Aqueous solutions of 4-ASA are susceptible to decarboxylation at temperatures above 40 °C, a reaction that accelerates significantly above 80 °C.[2]

Q2: What is the primary side product of concern when temperature is not properly controlled during 4-ASA synthesis?

A2: The most significant side product resulting from poor temperature control, particularly at elevated temperatures in aqueous solutions, is m-aminophenol . This occurs due to the decarboxylation of 4-aminosalicylic acid.[2][3] This side reaction not only reduces the yield of the desired product but also complicates the purification process.

Q3: How can I monitor the reaction temperature effectively?

A3: Continuous and accurate temperature monitoring is essential. Use a calibrated thermometer or a thermocouple probe placed directly in the reaction mixture. For reactions requiring precise low-temperature control, an automated cooling system or a cryostat is recommended over a simple ice bath to maintain a stable temperature.

Q4: Are exothermic reactions a concern during the synthesis of 4-ASA derivatives?

A4: Yes, certain steps, such as the addition of strong acids or diazotization, can be exothermic. It is crucial to add reagents slowly and with efficient cooling and stirring to dissipate the heat generated. A failure to manage the heat from an exothermic reaction can lead to a rapid increase in temperature, resulting in side reactions, product degradation, and potentially a runaway reaction.

Troubleshooting Guide

Problem Possible Cause Solution
Low yield of the desired product Decarboxylation of 4-ASA: The reaction temperature may have exceeded 40°C in an aqueous solution, leading to the formation of m-aminophenol.[2]Maintain the temperature of aqueous solutions of 4-ASA below 40°C. Use a properly calibrated temperature monitoring system.
Decomposition of diazonium salt: The temperature during diazotization or the subsequent coupling reaction was too high, causing the diazonium salt to decompose.[4][5]Perform the diazotization reaction in an ice bath, ensuring the temperature is maintained between 0-5°C. Add reagents slowly to control any exothermic processes.
Incomplete reaction: The reaction temperature was too low for a particular step, such as carboxylation.For reactions requiring high temperatures, ensure the heating source is adequate and the temperature is maintained at the optimal level. For the carboxylation of m-aminophenol, temperatures above 100°C are often beneficial.[1]
Brown or discolored product Formation of m-aminophenol and subsequent oxidation: This is a common issue when 4-ASA decarboxylates at elevated temperatures.[2]Strictly control the temperature throughout the synthesis and purification process. Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Decomposition of reagents or products at high temperatures. Review the thermal stability of all reagents and the final product. Avoid unnecessarily high temperatures during reaction and work-up.
Difficulty in product isolation/crystallization Impurities hindering crystallization: The presence of side products, such as m-aminophenol, can interfere with the crystallization process.Optimize the reaction temperature to minimize impurity formation. Consider additional purification steps, such as column chromatography or recrystallization from a different solvent system.
Incorrect cooling profile: The rate of cooling or the final temperature may not be optimal for crystal formation.Experiment with different cooling rates (e.g., slow cooling to room temperature followed by cooling in an ice bath). Ensure the final cooling temperature is appropriate for maximizing precipitation, for instance, cooling to 10-15°C has been noted to be effective.[1]

Quantitative Data Summary

The following table summarizes key temperature parameters found in the literature for the synthesis of 4-aminosalicylic acid and its derivatives.

Reaction Step/Process Reactant(s) Temperature Range (°C) Notes Reference(s)
Dissolution of 4-ASA4-Aminosalicylic Acid< 50To aid dissolution in water before further reaction.[6]
Diazotization4-Aminosalicylic Acid, Sodium Nitrite, Acid0 - 5Low temperature is critical to prevent the decomposition of the diazonium salt.[6]
Carboxylationm-Aminophenol, Bicarbonate> 90, ideally ~120Higher temperatures favor the formation of 4-aminosalicylic acid. Yields decrease at lower temperatures.[1]
Reduction of Azo Compound5-(phenylazo)salicylic acid sodium salt, Sodium Dithionite80 - 90Specific to the synthesis of 4-ASA from an azo precursor.
Precipitation/Crystallization4-Aminosalicylic Acid solution10 - 15Cooling to this temperature range is used to precipitate the product for filtration.[1]
Onset of Decarboxylation4-Aminosalicylic Acid (in aqueous solution)> 40The rate of decarboxylation to m-aminophenol increases with temperature.[2]
Rapid Decarboxylation4-Aminosalicylic Acid (in aqueous solution)> 80Significant and rapid decomposition occurs at this temperature.[2]

Experimental Protocols

Protocol 1: Diazotization of 4-Aminosalicylic Acid and Azo Coupling

This protocol is a generalized procedure based on common practices for creating azo derivatives of 4-ASA.

  • Dissolution: Dissolve 4-aminosalicylic acid in a suitable aqueous acidic solution. If necessary, gentle warming to below 50°C can be applied, followed by cooling to room temperature.

  • Cooling: Cool the solution to 0-5°C in an ice-salt bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 4-ASA solution while maintaining the temperature between 0-5°C and stirring vigorously.

  • Monitoring: Monitor the reaction for the complete consumption of the starting amine, for example, by using thin-layer chromatography (TLC).

  • Coupling: In a separate flask, dissolve the coupling agent (e.g., a phenol or an amine) in a suitable solvent and cool it to 0-5°C.

  • Addition: Slowly add the freshly prepared cold diazonium salt solution to the cold solution of the coupling agent with constant stirring, while maintaining the temperature at 0-5°C.

  • Reaction Completion: Allow the reaction to stir at low temperature for a specified time until the coupling is complete.

  • Work-up: Isolate the product by filtration or extraction, followed by washing and drying. The work-up procedure should also be conducted at controlled temperatures to prevent product degradation.

Visualizations

experimental_workflow Experimental Workflow for Azo Derivative Synthesis cluster_dissolution Step 1: Dissolution cluster_diazotization Step 2: Diazotization cluster_coupling Step 3: Azo Coupling cluster_workup Step 4: Work-up dissolve Dissolve 4-ASA in aqueous acid heat Gentle heating (< 50°C) dissolve->heat if needed cool_rt Cool to room temperature heat->cool_rt cool_ice Cool solution to 0-5°C cool_rt->cool_ice add_nitrite Slowly add cold NaNO2 solution cool_ice->add_nitrite prepare_coupling Prepare cold solution of coupling agent add_nitrite->prepare_coupling add_diazo Add diazonium salt solution to coupling agent prepare_coupling->add_diazo react Stir at 0-5°C add_diazo->react isolate Isolate product (filtration/extraction) react->isolate purify Wash and dry isolate->purify

Caption: A generalized experimental workflow for the synthesis of an azo derivative of 4-aminosalicylic acid.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Product Yield check_temp Review reaction temperature logs start->check_temp high_temp Temperature exceeded 40°C in aqueous solution? check_temp->high_temp Elevated Temp Suspected low_temp Temperature too low for reaction? check_temp->low_temp Low Temp Suspected diazo_temp Diazotization temp above 5°C? check_temp->diazo_temp Azo Synthesis decarboxylation High probability of decarboxylation to m-aminophenol high_temp->decarboxylation Yes high_temp->low_temp No solution1 Optimize cooling and re-run synthesis decarboxylation->solution1 incomplete_reaction Incomplete reaction. Increase temperature or reaction time. low_temp->incomplete_reaction Yes low_temp->diazo_temp No solution2 Optimize heating and re-run synthesis incomplete_reaction->solution2 diazo_decomp Decomposition of diazonium salt likely. diazo_temp->diazo_decomp Yes diazo_decomp->solution1

Caption: A troubleshooting decision tree for diagnosing the cause of low yield in 4-ASA derivative synthesis.

References

preventing oxidation of the amino group in Methyl 4-Amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidative stability of Methyl 4-Amino-2-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: Why is the amino group in this compound susceptible to oxidation?

A1: The amino group (-NH₂) on the aromatic ring is a strong activating group, meaning it increases the electron density of the benzene ring. This high electron density makes the molecule, particularly the amino group itself, highly susceptible to attack by oxidizing agents.[1][2] Aromatic amines can be oxidized by various agents, including air (autoxidation), light, and common laboratory reagents like peroxides, metal ions, and strong oxidizing acids.[2][3][4] This reactivity can lead to the formation of colored impurities and degradation of the compound.

Q2: What are the common signs of oxidation in my sample of this compound?

A2: The most common sign of oxidation is a change in color. Pure this compound is typically an off-white crystalline powder.[5] Upon oxidation, samples may turn yellow, brown, or even dark purple/black due to the formation of highly conjugated products like quinone-imines or azo compounds.[2] You may also observe the formation of insoluble materials or tars in your sample or reaction mixture.[3]

Q3: How should I properly store this compound to minimize oxidation?

A3: Proper storage is critical to maintain the compound's integrity. Key recommendations are summarized in the table below. Storing the compound under an inert atmosphere is particularly effective at preventing oxidative degradation of the amino group.[4]

Q4: What are the likely byproducts if my compound oxidizes?

A4: The oxidation of aromatic amines can be complex, yielding various products depending on the oxidant and conditions. Common byproducts include nitroso, nitro compounds, azo compounds, and quinones.[2][3] For instance, oxidation with agents like chromic acid can convert anilines into benzoquinones.[3] In the presence of other aniline molecules, oxidative coupling can lead to colored dimeric and polymeric impurities.[2]

Data Summary

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Store at room temperature or in a cool, dry place.[4][6]Prevents acceleration of potential degradation reactions.
Light Keep in an opaque or amber-colored container, protected from light.[4]Aromatic amines are often susceptible to photodegradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[4][5]Minimizes oxidative degradation from atmospheric oxygen.
Moisture Keep container tightly sealed in a dry environment.[4][6]Prevents potential hydrolysis of the methyl ester group.

Troubleshooting Guide

Problem: My reaction mixture containing this compound is turning dark, and my TLC shows multiple unidentified spots.

This issue is a classic sign of oxidation or other side reactions involving the unprotected amino group. The amino group's high reactivity makes it incompatible with many reaction conditions, especially those involving electrophiles or oxidizing agents.[1]

Solution: Protect the Amino Group

To prevent undesired reactions, the amino group must be temporarily converted into a less reactive functional group. This process is called "protection."[7] The ideal protecting group is easily attached, stable during the desired reaction, and easily removed in high yield under conditions that do not affect the rest of the molecule.[8]

The most common strategy for protecting aromatic amines is acylation to form a stable amide or carbamate.[7][9]

Experimental Protocols & Methodologies

Protocol 1: Protection of the Amino Group as an Acetamide

This protocol converts the nucleophilic amino group into a significantly less reactive acetamide.

Materials:

  • This compound

  • Acetic anhydride or Acetyl chloride

  • Pyridine or a non-nucleophilic base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

  • Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.1 equivalents of pyridine or triethylamine to the solution.

  • Slowly add 1.1 equivalents of acetic anhydride or acetyl chloride dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with dilute HCl (to remove base), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected product.

Protocol 2: Protection of the Amino Group as a tert-butoxycarbonyl (Boc) Carbamate

The Boc group is a widely used protecting group that is stable to many reaction conditions but can be easily removed with acid.[10]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Base (e.g., Triethylamine, Sodium bicarbonate)

  • Solvent (e.g., Tetrahydrofuran (THF), Dioxane, Water)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add the base (e.g., 1.5 equivalents of NaHCO₃ in a THF/water mixture).

  • Add 1.1 to 1.2 equivalents of (Boc)₂O.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within a few hours.

  • Once complete, remove the organic solvent under reduced pressure (if applicable).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected product.

Protocol 3: Deprotection of the Amino Group

A. Acetamide Deprotection: Amides are robust and typically require harsh conditions for cleavage.[8]

  • Acidic Hydrolysis: Reflux the protected compound in strong aqueous acid (e.g., 6M HCl or H₂SO₄).

  • Basic Hydrolysis: Reflux in a strong aqueous base (e.g., 6M NaOH), followed by acidic workup to protonate the free amine.[9]

B. Boc Group Deprotection: The Boc group is labile to acid.

  • Stir the N-Boc protected compound in a solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 20-50% TFA v/v) at room temperature for 1-2 hours.

  • Alternatively, use a solution of HCl in an organic solvent like dioxane or methanol.

  • After deprotection, carefully neutralize the excess acid with a base (e.g., saturated NaHCO₃) to isolate the free amine.

Visualizations

cluster_workflow Decision Workflow for Handling Oxidation Start Start with pure This compound Check Is the subsequent reaction compatible with a free aromatic amine? Start->Check Protect Protect Amino Group (e.g., Acetylation, Boc) Check->Protect No Store Use directly in reaction. Ensure inert atmosphere and pure reagents. Check->Store Yes Reaction Perform Desired Chemical Transformation Protect->Reaction Deprotect Deprotect Amino Group (e.g., Acid/Base Hydrolysis) Reaction->Deprotect End Final Product Deprotect->End Store->Reaction

Caption: Decision workflow for preventing amino group oxidation.

cluster_pathway Simplified Oxidation Pathway of Aromatic Amines Amine Aromatic Amine (R-NH₂) Radical Amine Radical Cation (R-NH₂ radical) Amine->Radical [Oxidant] -e⁻, -H⁺ Nitroso Nitroso Compound (R-N=O) Radical->Nitroso Further Oxidation Dimer Coupled Products (e.g., Azo compounds) Radical->Dimer Coupling Nitro Nitro Compound (R-NO₂) Nitroso->Nitro Oxidation

Caption: General pathway for aromatic amine oxidation.

cluster_protocol Protection-Deprotection Experimental Workflow step1 Step 1: Protection Dissolve starting material. Add base and protecting reagent (e.g., (Boc)₂O). Stir until completion (monitor by TLC). step2 Step 2: Workup & Isolation Quench reaction. Extract with organic solvent. Wash, dry, and concentrate to isolate N-Protected Intermediate. step1->step2 step3 Step 3: Main Reaction Subject the N-Protected Intermediate to the desired chemical reaction (e.g., coupling, substitution). step2->step3 step4 Step 4: Deprotection Dissolve protected product. Add deprotecting agent (e.g., TFA in DCM). Stir until completion (monitor by TLC). step3->step4 step5 Step 5: Final Isolation Neutralize and perform aqueous workup. Extract, dry, and purify the final product with the free amino group. step4->step5

Caption: Standard experimental workflow for amine protection.

References

Technical Support Center: Optimizing Ortho-Lithiation of Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the ortho-lithiation of aminobenzoic acid derivatives. This powerful technique allows for the regioselective functionalization of the aromatic ring, opening avenues for the synthesis of novel compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the ortho-lithiation of aminobenzoic acid derivatives, particularly those with N-protection.

Issue 1: Low or No Yield of the Desired ortho-Substituted Product

Potential Cause Troubleshooting Steps & Solutions
Incomplete Deprotonation - Choice of Base: For N-pivaloyl protected anilines, n-BuLi or sec-BuLi are commonly effective. t-BuLi may be required for less acidic protons but can sometimes lead to side reactions. - Base Equivalents: An excess of the organolithium reagent is often necessary. Typically, 2.2 equivalents or more are used to ensure complete deprotonation of both the acidic proton on the nitrogen (of the amide) and the ortho-aromatic proton. - Reaction Temperature: Lithiation is typically performed at low temperatures, such as -78 °C or -90 °C, to ensure the stability of the lithiated intermediate.[1]
Decomposition of the Lithiated Intermediate - Temperature Control: Maintain a consistently low temperature throughout the lithiation and before the addition of the electrophile. Allowing the reaction to warm up can lead to decomposition or side reactions. - Reaction Time: While an initial stirring period is needed for complete lithiation (e.g., 1-2 hours), prolonged reaction times at higher temperatures can be detrimental.
Inactive Electrophile - Purity and Reactivity: Ensure the electrophile is pure and reactive. If necessary, purify the electrophile before use. - Addition Temperature: Add the electrophile at a low temperature (-78 °C) to control the reaction rate and minimize side reactions.
Proton Quenching - Anhydrous Conditions: Strictly maintain anhydrous conditions. All glassware should be oven-dried, and solvents must be freshly distilled and dry. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Poor Regioselectivity (Formation of meta or para isomers)

Potential Cause Troubleshooting Steps & Solutions
Incorrect Directing Group Effect - Protecting Group Choice: The N-pivaloyl group is an excellent directing group for ortho-lithiation.[1] Other protecting groups like Boc may also be used, but their directing ability can vary. - Competing Directing Groups: If other directing groups are present on the aromatic ring, the site of lithiation will be determined by the relative directing strength of the groups. The pivalamido group is generally a stronger director than a methoxy group.[1]
Isomerization of the Lithiated Intermediate - Temperature and Time: In some cases, lithiated intermediates can isomerize, especially if the reaction is allowed to warm or stir for extended periods.[2] Minimize reaction times after lithiation is complete.

Issue 3: Formation of Side Products

Potential Cause Troubleshooting Steps & Solutions
Anionic Fries Rearrangement - Temperature Control: This rearrangement is more likely to occur if the reaction mixture is warmed. Maintaining a low temperature (-78 °C) can suppress this side reaction. O-aryl carbamates are susceptible to this rearrangement.
Benzylic Lithiation - Substrate Structure: If the aminobenzoic acid derivative has benzylic protons, these may be deprotonated in competition with the desired ortho-lithiation. - Base Selection: The choice of base can influence the selectivity between aromatic and benzylic deprotonation. Lithium amide bases often favor benzylic lithiation.
Reaction with Solvent - Solvent Choice: While THF is a common solvent due to its ability to solvate the organolithium species, it can be deprotonated at higher temperatures. Diethyl ether is a less reactive alternative.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino group in aminobenzoic acid for ortho-lithiation?

A1: The primary amino group has two acidic protons that will be readily deprotonated by the organolithium base. This consumes the base and forms a species that is not an effective directing group for ortho-lithiation. Protecting the amine as an amide, such as an N-pivaloyl group, leaves only one acidic N-H proton and creates a powerful directing group for the desired C-H activation at the ortho position.[1]

Q2: What is the role of TMEDA in ortho-lithiation reactions?

A2: Tetramethylethylenediamine (TMEDA) is a chelating agent that can break up the aggregates of organolithium reagents (like n-BuLi), increasing their basicity and reactivity. This often leads to faster and more efficient lithiation at lower temperatures.

Q3: How do I choose the right organolithium base?

A3: The choice of base depends on the acidity of the proton to be removed and the stability of the resulting organolithium species.

  • n-BuLi: A commonly used and versatile base.

  • sec-BuLi: More basic than n-BuLi and often used for less acidic protons.

  • t-BuLi: A very strong, sterically hindered base. Its bulk can sometimes improve regioselectivity but may also lead to side reactions like benzylic deprotonation.

Q4: What are some common electrophiles that can be used to trap the ortho-lithiated species?

A4: A wide variety of electrophiles can be used, including:

  • Alkyl halides: (e.g., methyl iodide) for alkylation.

  • Disulfides: (e.g., dimethyl disulfide) for thiolation.

  • Aldehydes and Ketones: (e.g., benzaldehyde, DMF) for the formation of alcohols and aldehydes, respectively.[1]

  • Carbon dioxide: for carboxylation.[1]

  • Silyl halides: (e.g., trimethylsilyl chloride) for silylation.

Q5: How can the N-pivaloyl protecting group be removed after the reaction?

A5: The N-pivaloyl group is robust but can be removed under harsh hydrolytic conditions (e.g., refluxing HCl). Alternatively, reductive methods using reagents like lithium aluminum hydride or other specialized deprotection protocols can be employed.[3]

Quantitative Data Summary

The following tables summarize the yields of ortho-functionalized products from N-pivaloylanilines under various conditions, which can serve as a starting point for optimizing the reactions of N-pivaloyl aminobenzoic acid derivatives.

Table 1: Effect of Electrophile on Product Yield for ortho-Lithiation of N-Pivaloylanilines [1]

SubstrateBaseElectrophileProductYield (%)
N-Pivaloyl-m-anisidinen-BuLiDimethyl disulfide2-Methylthio-3-methoxy-N-pivaloylaniline82
N-Pivaloyl-m-anisidinen-BuLiBenzaldehyde2-(Hydroxy(phenyl)methyl)-3-methoxy-N-pivaloylaniline79
N-Pivaloyl-p-chloroanilinen-BuLiDimethyl disulfide4-Chloro-2-methylthio-N-pivaloylaniline78
N-Pivaloyl-p-chloroanilinen-BuLiDMF4-Chloro-2-formyl-N-pivaloylaniline53
N-Pivaloyl-p-chloroanilinen-BuLiCO₂5-Chloro-2-(pivaloylamino)benzoic acid64

Experimental Protocols

Protocol 1: General Procedure for ortho-Lithiation of N-Pivaloylaniline Derivatives [1]

  • To a solution of the N-pivaloylaniline derivative (1 equivalent) in anhydrous THF (or diethyl ether) under a nitrogen atmosphere, cool the mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (2.2 equivalents) in hexanes dropwise via syringe.

  • Stir the reaction mixture at the low temperature (e.g., 0 °C or -78 °C, depending on the substrate) for the specified time (typically 1-2 hours) to ensure complete lithiation.

  • Cool the mixture back to -78 °C (if warmed) and add the electrophile (1.1-1.5 equivalents) dropwise.

  • Allow the reaction to stir at a low temperature for a period (e.g., 30 minutes) and then warm to room temperature over several hours.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

Protocol 2: Deprotection of N-Pivaloyl Group [3]

Note: This is a general procedure and may need optimization for specific substrates.

  • To a solution of the N-pivaloyl derivative in an appropriate solvent (e.g., THF), add a deprotecting agent such as lithium diisopropylamide (LDA) (2 equivalents).

  • Heat the reaction mixture (e.g., to 40-45 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the deprotected amine as needed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_lithiation Lithiation cluster_quench Electrophilic Quench start N-Pivaloyl Aminobenzoic Acid Derivative cool1 Cool to -78 °C start->cool1 solvent Anhydrous Solvent (THF or Et2O) solvent->cool1 inert Inert Atmosphere (N2 or Ar) inert->cool1 add_base Add Organolithium Base (e.g., n-BuLi) cool1->add_base stir_lith Stir at Low Temperature add_base->stir_lith lithiated Ortho-Lithiated Intermediate stir_lith->lithiated cool2 Cool to -78 °C lithiated->cool2 add_elec Add Electrophile (E+) cool2->add_elec warm Warm to Room Temperature add_elec->warm quench Aqueous Workup warm->quench product Ortho-Substituted Product quench->product

Caption: Experimental workflow for the ortho-lithiation of N-pivaloyl aminobenzoic acid derivatives.

troubleshooting_logic cluster_deprotonation Check Deprotonation cluster_intermediate Check Intermediate Stability cluster_electrophile Check Electrophile cluster_side_reactions Side Reactions Observed? start Low or No Product Yield? check_base Base Strength/Equivalents Sufficient? start->check_base Yes check_temp Reaction Temperature Low Enough? check_base->check_temp Yes check_conditions Strictly Anhydrous? check_temp->check_conditions Yes check_decomp Maintained Low Temp Before Quench? check_conditions->check_decomp Yes check_elec_purity Electrophile Pure and Reactive? check_decomp->check_elec_purity Yes is_rearrangement Anionic Fries Rearrangement? check_elec_purity->is_rearrangement Yes is_benzylic Benzylic Lithiation? is_rearrangement->is_benzylic No solution_rearrangement Solution: Maintain Lower Temperature is_rearrangement->solution_rearrangement Yes solution_benzylic Solution: Change Base/Substrate is_benzylic->solution_benzylic Yes

References

challenges in the workup and purification of amphoteric compounds like 4-Amino-2-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the workup and purification of the amphoteric compound 4-Amino-2-(methylthio)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is 4-Amino-2-(methylthio)benzoic acid difficult to purify?

A1: 4-Amino-2-(methylthio)benzoic acid is an amphoteric compound, meaning it possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual functionality can lead to several purification challenges:

  • pH-Dependent Solubility: Its solubility varies significantly with pH. It is least soluble at its isoelectric point (pI) and more soluble in acidic or basic solutions.[1][2]

  • Zwitterionic Nature: In a neutral pH range, the molecule can exist as a zwitterion (internal salt), which can affect its interaction with chromatography media.

  • Similar Properties to Impurities: Reactants, byproducts, and degradation products may have similar amphoteric properties, making separation difficult.

Q2: What is the isoelectric point (pI) and why is it important for purification?

A2: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[2][3] For amphoteric compounds like 4-Amino-2-(methylthio)benzoic acid, the pI is a critical parameter for purification, particularly for isoelectric precipitation. At the pI, the molecule's solubility is at its minimum, which can be exploited to selectively precipitate it from a solution containing impurities that remain soluble at that specific pH.[2][4]

Q3: How can I estimate the pI of 4-Amino-2-(methylthio)benzoic acid?

Q4: What are the most common purification techniques for a compound like this?

A4: The most common and effective purification techniques for amphoteric compounds include:

  • Isoelectric Point Precipitation: A selective precipitation method based on pH adjustment.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge at a specific pH.[5][6]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates compounds based on their hydrophobicity, often with pH control of the mobile phase to manage ionization.[7][8]

  • Recrystallization: A classic purification technique that relies on differences in solubility between the compound of interest and impurities in a specific solvent system.

Troubleshooting Guides

Isoelectric Point Precipitation
Issue Potential Cause Recommended Action
No precipitate forms upon pH adjustment. The concentration of the compound is too low.Concentrate the solution before pH adjustment.
The actual pI is different from the estimated value.Empirically determine the optimal pH for precipitation by testing a range of pH values.
The compound is highly soluble in the chosen solvent even at its pI.Consider adding a co-solvent in which the compound is less soluble.
The precipitate is oily or difficult to filter. The compound is "oiling out" instead of crystallizing.Try adjusting the temperature during precipitation, or add a different anti-solvent slowly.
The precipitate is too fine.Allow the precipitate to age (stand for a longer period) to allow for crystal growth. Gentle stirring can also help.
The purified product is still impure. Impurities have similar pI values and co-precipitate.Combine isoelectric point precipitation with another technique like chromatography.
Impurities are occluded within the precipitate.Re-dissolve the precipitate in an acidic or basic solution and re-precipitate by adjusting the pH to the pI.
Ion-Exchange Chromatography (IEX)
Issue Potential Cause Recommended Action
The compound does not bind to the column. The pH of the buffer is incorrect, resulting in the compound having the same charge as the resin.For cation exchange, the buffer pH must be below the pI. For anion exchange, the buffer pH must be above the pI.[9][10]
The ionic strength of the buffer is too high.Use a buffer with a lower salt concentration for binding.
The compound binds too strongly and does not elute. The ionic strength of the elution buffer is too low.Increase the salt concentration in the elution buffer or use a salt gradient.
The pH of the elution buffer is not optimal for disrupting the interaction.For cation exchange, increase the pH of the elution buffer. For anion exchange, decrease the pH.
Poor resolution between the product and impurities. The elution gradient is too steep.Use a shallower salt gradient for elution.
The wrong type of ion-exchange resin is being used (strong vs. weak).If using a strong ion exchanger, consider a weak one for potentially different selectivity, and vice-versa.[11]
Reverse-Phase HPLC (RP-HPLC)
Issue Potential Cause Recommended Action
Poor peak shape (tailing or fronting). Secondary interactions with residual silanols on the silica-based column.Add a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress these interactions.
The pH of the mobile phase is close to the pKa of the compound, leading to mixed ionic states.Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa values of the amino and carboxylic acid groups.
Poor retention of the compound. The compound is too polar for the mobile phase conditions.Use a more aqueous mobile phase (less organic solvent).
The compound is ionized and therefore more water-soluble.Adjust the mobile phase pH to suppress ionization and increase hydrophobicity. For this compound, a slightly acidic pH (e.g., 3-4) would protonate the amine and keep the carboxylic acid neutral, potentially leading to good retention.
Co-elution with impurities. The mobile phase composition is not optimized for selectivity.Try a different organic modifier (e.g., methanol instead of acetonitrile) or adjust the mobile phase pH to alter the ionization state and selectivity of the separation.

Quantitative Data Summary

Parameter Description Significance in Purification
pKa₁ (-COOH) The acid dissociation constant of the carboxylic acid group.Determines the pH range where the carboxylic acid group is protonated (neutral) or deprotonated (anionic).
pKa₂ (-NH₃⁺) The acid dissociation constant of the protonated amino group.Determines the pH range where the amino group is protonated (cationic) or neutral.
Isoelectric Point (pI) The pH at which the net charge of the molecule is zero.The pH of minimum solubility, crucial for isoelectric point precipitation.
Solubility vs. pH Profile A plot of the compound's solubility at various pH values.Helps in selecting appropriate conditions for dissolution and precipitation during workup and purification.[1][9][12][13]

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

Objective: To determine the solubility of 4-Amino-2-(methylthio)benzoic acid at different pH values to identify the isoelectric point.

Materials:

  • 4-Amino-2-(methylthio)benzoic acid

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Deionized water

  • Small vials or test tubes

  • Shaker or rotator

  • pH meter

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration determination

Methodology:

  • Prepare saturated solutions by adding an excess of 4-Amino-2-(methylthio)benzoic acid to a series of vials, each containing a buffer of a specific pH.

  • Equilibrate the samples by shaking or rotating them at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge or filter the samples to remove the undissolved solid.

  • Carefully take an aliquot of the supernatant and dilute it with a suitable solvent.

  • Determine the concentration of the dissolved compound in the diluted supernatant using a pre-validated analytical method (e.g., HPLC with a calibration curve).

  • Plot the measured solubility against the pH of the buffer. The pH at which the solubility is at a minimum corresponds to the isoelectric point (pI).[1][9][12][13]

Protocol 2: Purification by Isoelectric Point Precipitation

Objective: To purify crude 4-Amino-2-(methylthio)benzoic acid by exploiting its minimal solubility at its isoelectric point.

Materials:

  • Crude 4-Amino-2-(methylthio)benzoic acid

  • Acidic solution (e.g., 1 M HCl)

  • Basic solution (e.g., 1 M NaOH)

  • Deionized water

  • pH meter

  • Beaker and stir plate

  • Filtration apparatus (e.g., Büchner funnel)

Methodology:

  • Dissolve the crude 4-Amino-2-(methylthio)benzoic acid in a minimal amount of dilute aqueous base (e.g., 1 M NaOH) to deprotonate the carboxylic acid and form the soluble salt.

  • Filter the solution to remove any insoluble impurities.

  • Slowly add a dilute aqueous acid (e.g., 1 M HCl) dropwise to the stirred solution while monitoring the pH.

  • Continue adding the acid until the pH of the solution reaches the predetermined isoelectric point (pI) of the compound.

  • A precipitate of the purified 4-Amino-2-(methylthio)benzoic acid should form.

  • Allow the mixture to stir at the pI for a period to ensure complete precipitation. Cooling the mixture in an ice bath can further decrease solubility.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the precipitate with cold deionized water to remove any remaining soluble impurities.

  • Dry the purified product under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation & Analysis cluster_purification Purification crude Crude Product dissolve Dissolve in Acid or Base crude->dissolve ph_sol Determine pH-Solubility Profile dissolve->ph_sol adjust_ph Adjust pH to pI dissolve->adjust_ph pI_det Identify Isoelectric Point (pI) ph_sol->pI_det pI_det->adjust_ph precipitate Precipitate Formation adjust_ph->precipitate filtration Filter & Wash precipitate->filtration pure_product Pure Product filtration->pure_product

Caption: Workflow for purification via isoelectric point precipitation.

troubleshooting_logic cluster_precipitation Isoelectric Precipitation cluster_iex Ion-Exchange Chromatography start Purification Issue no_precip No Precipitate start->no_precip Method impure_product Impure Product start->impure_product Method no_binding No Binding start->no_binding Method poor_resolution Poor Resolution start->poor_resolution Method check_pi Incorrect pI? no_precip->check_pi Cause? check_ph Incorrect Buffer pH? no_binding->check_ph Cause? redetermine_pi Redetermine pI Experimentally check_pi->redetermine_pi Yes check_conc Low Concentration? check_pi->check_conc No concentrate Concentrate Solution check_conc->concentrate Yes adjust_ph Adjust pH relative to pI check_ph->adjust_ph Yes check_salt High Salt? check_ph->check_salt No lower_salt Lower Buffer Ionic Strength check_salt->lower_salt Yes

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Degradation Pathways of Methyl 4-Amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Methyl 4-Amino-2-hydroxybenzoate under various stress conditions. The information is intended to assist researchers in designing, executing, and interpreting forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under stress conditions?

Based on the chemical structure of this compound, which contains an ester, a phenol, and an aromatic amine functional group, the following degradation pathways are anticipated under different stress conditions:

  • Hydrolysis (Acidic and Alkaline): The ester group is susceptible to hydrolysis, which would lead to the formation of 4-Amino-2-hydroxybenzoic acid and methanol. Under harsh conditions, further degradation of 4-Amino-2-hydroxybenzoic acid may occur.

  • Oxidation: The aromatic amine and phenolic hydroxyl groups are prone to oxidation. This can lead to the formation of colored degradation products, including quinone-imine or other oxidized species.

  • Thermal Degradation: Similar to the related compound 4-aminosalicylic acid, thermal stress is expected to cause decarboxylation, resulting in the formation of 3-aminophenol.[1]

  • Photodegradation: Aromatic amines and phenols can be susceptible to photolytic degradation, potentially leading to complex reaction pathways including oxidation and polymerization.

Q2: What is the primary degradation product observed under hydrolytic conditions?

Under both acidic and alkaline conditions, the primary degradation pathway is the hydrolysis of the methyl ester group. This results in the formation of 4-Amino-2-hydroxybenzoic acid .

Q3: Are there any specific considerations for the oxidative degradation of this compound?

Yes, the presence of both an amino and a hydroxyl group on the benzene ring makes the molecule susceptible to oxidation. It is crucial to use appropriate concentrations of oxidizing agents (e.g., hydrogen peroxide) to achieve controlled degradation (typically 5-20%). Over-stressing the molecule can lead to the formation of complex polymeric degradation products that may be difficult to identify and characterize.

Q4: How can I monitor the degradation of this compound and the formation of its degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. This method should be capable of separating the parent drug from all its potential degradation products, ensuring that the assay of the active pharmaceutical ingredient (API) is not affected by the presence of these degradants. A photodiode array (PDA) detector is recommended to check for peak purity.

Troubleshooting Guides

Problem 1: No degradation is observed under the applied stress conditions.

Possible Cause Troubleshooting Step
Insufficiently harsh stress conditions.Increase the concentration of the stressor (acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time. For photolytic stress, increase the light intensity or duration.
The compound is inherently stable under the tested conditions.While possible, it is important to ensure a range of vigorous conditions have been tested before concluding inherent stability. Consult literature for typical stress conditions for similar compounds.
Inappropriate solvent for the stress study.Ensure the drug is soluble in the chosen solvent and that the solvent itself does not interfere with the degradation reaction or the analytical method.

Problem 2: Excessive degradation (>20%) is observed, making it difficult to identify primary degradation products.

Possible Cause Troubleshooting Step
Stress conditions are too aggressive.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time.
High reactivity of the molecule.Perform time-point studies to track the degradation over time and identify the initial degradation products before they are further degraded.

Problem 3: Poor resolution between the parent drug and degradation peaks in the HPLC chromatogram.

| Possible Cause | Troubleshooting Step | | Suboptimal HPLC method. | Optimize the mobile phase composition (e.g., pH, organic modifier ratio), change the column stationary phase, or adjust the gradient profile. | | Co-elution of multiple degradation products. | Employ a different detection wavelength or use a mass spectrometer (LC-MS) to identify and differentiate the co-eluting peaks based on their mass-to-charge ratio. |

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound. Note: This data is illustrative and should be confirmed by experimental results.

Stress ConditionReagent/ConditionTimeTemperature% Degradation of this compoundMajor Degradation Product(s)% Formation of Major Degradant(s)
Acid Hydrolysis0.1 N HCl24 h60°C15.2%4-Amino-2-hydroxybenzoic acid14.8%
Alkaline Hydrolysis0.1 N NaOH4 h60°C18.5%4-Amino-2-hydroxybenzoic acid18.1%
Oxidative3% H₂O₂8 hRoom Temp12.8%Oxidized Species (e.g., quinone-imine)Not Quantified
ThermalSolid State48 h80°C9.7%3-Aminophenol9.5%
PhotolyticUV/Vis Light7 daysRoom Temp7.3%Complex mixture of productsNot Quantified

Experimental Protocols

1. General Stock Solution Preparation:

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

  • Keep the solution at 60°C for 24 hours.

  • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

3. Alkaline Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

  • Keep the solution at 60°C for 4 hours.

  • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light, for 8 hours.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

5. Thermal Degradation (Solid State):

  • Place a known amount of solid this compound in a controlled temperature chamber at 80°C for 48 hours.

  • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute with the mobile phase for HPLC analysis.

6. Photolytic Degradation:

  • Expose a solution of this compound (e.g., 100 µg/mL in methanol/water) to a calibrated light source providing both UV and visible light for 7 days.

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • At specified time points, withdraw an aliquot from both the exposed and control samples and analyze by HPLC.

Visualizations

G cluster_stress Stress Conditions cluster_parent Parent Compound cluster_products Degradation Products Acid Acidic Hydrolysis Parent This compound Acid->Parent Alkali Alkaline Hydrolysis Alkali->Parent Oxidation Oxidative Stress Oxidation->Parent Thermal Thermal Stress Thermal->Parent Photo Photolytic Stress Photo->Parent DP1 4-Amino-2-hydroxybenzoic Acid Parent->DP1 Hydrolysis DP2 Oxidized Species (e.g., Quinone-imine) Parent->DP2 Oxidation DP3 3-Aminophenol Parent->DP3 Decarboxylation DP4 Complex Mixture Parent->DP4 Photodegradation

Caption: Degradation pathways of this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Prepare 1 mg/mL Stock Solution B Apply Stress Condition (Acid, Base, Oxidant, Heat, Light) A->B C Neutralize/Dilute Sample B->C D Inject Sample into HPLC C->D E Separate Parent and Degradants D->E F Detect using PDA Detector E->F G Quantify Degradation F->G H Check Peak Purity G->H I Identify Degradation Products H->I

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Purifying Substituted Aminobenzoates via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of substituted aminobenzoates using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and solutions to common challenges encountered during the purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of substituted aminobenzoates.

Issue 1: Poor Separation of Isomers or Closely Related Impurities

Q: I'm struggling to separate positional isomers (ortho, meta, para) of my substituted aminobenzoate. What can I do?

A: Separating isomers of aminobenzoates can be challenging due to their similar polarities.[1] Here are several strategies to improve resolution:

  • Optimize the Mobile Phase: Systematically vary the solvent system. A common mobile phase for aminobenzoates is a mixture of a non-polar solvent (like hexanes or toluene) and a moderately polar solvent (like ethyl acetate or dichloromethane).[2] Start with a low polarity mobile phase and gradually increase the polarity (gradient elution).[3] Small changes in the solvent ratio can have a significant impact on separation.

  • Adjust Mobile Phase pH: For ionizable compounds like aminobenzoates, the pH of the mobile phase can dramatically alter retention and selectivity.[4][5] The amino group is basic and the benzoate group can be acidic, making them zwitterionic.[6] Consider adding a small amount of acid (e.g., acetic acid or trifluoroacetic acid) or base (e.g., triethylamine or ammonium hydroxide) to the mobile phase to suppress ionization and improve peak shape.[7][8] For basic aminobenzoates, adding a competing base like triethylamine can neutralize acidic silica silanols, reducing peak tailing and improving separation.[7]

  • Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider alternative stationary phases. Alumina can be a good option for basic compounds.[9] For more challenging separations, mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange properties, offers excellent selectivity for separating isomers.[6][10]

Issue 2: Peak Tailing

Q: My purified aminobenzoate is showing significant peak tailing on the chromatogram. What causes this and how can I fix it?

A: Peak tailing is a common issue when purifying basic compounds like aminobenzoates on acidic silica gel.[7][11] It is often caused by strong interactions between the amine functionality and the acidic silanol groups on the silica surface.[11]

  • Mobile Phase Additives: Add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase.[7][9] This will neutralize the active sites on the silica gel and minimize unwanted secondary interactions.

  • Deactivate the Silica Gel: Before packing the column, you can deactivate the silica gel by treating it with a base like triethylamine.[9]

  • Change the Stationary Phase: Switching to a less acidic stationary phase, such as neutral alumina or a bonded phase (e.g., amine-bonded silica), can significantly reduce peak tailing.[9]

Issue 3: Compound is Not Eluting from the Column

Q: My substituted aminobenzoate seems to be stuck on the column and won't elute, even with a high polarity mobile phase. What should I do?

A: This can happen if your compound is very polar or if it is degrading on the silica gel.

  • Increase Mobile Phase Polarity Drastically: For highly polar compounds, a standard ethyl acetate/hexane system may not be sufficient.[9] Try a more aggressive solvent system, such as dichloromethane/methanol.[7] In some cases, you may need to use up to 100% methanol to elute very polar compounds.[8]

  • Check for Compound Stability: Test the stability of your compound on silica gel using a 2D TLC.[12] Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the spot remains intact, your compound is likely stable. If you see streaking or new spots, your compound may be decomposing on the silica.

  • Use an Alternative Stationary Phase: If your compound is unstable on silica, switch to a more inert stationary phase like Florisil or Celite, or consider reverse-phase chromatography.[12]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying a substituted aminobenzoate on a silica gel column?

A1: A good starting point is a mixture of hexanes and ethyl acetate. The optimal ratio will depend on the polarity of your specific aminobenzoate. It is highly recommended to first determine an appropriate solvent system using Thin Layer Chromatography (TLC).[13] Aim for an Rf value of 0.2-0.3 for your desired compound in the chosen solvent system.[12]

Q2: How much silica gel should I use for my column?

A2: A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is recommended.[14]

Q3: How can I detect my colorless aminobenzoate fractions as they elute from the column?

A3: Substituted aminobenzoates often have a chromophore and can be visualized under UV light (typically at 254 nm).[2] You can monitor the elution by spotting the collected fractions on a TLC plate and observing them under a UV lamp.

Q4: My compound is not soluble in the mobile phase. How can I load it onto the column?

A4: If your crude mixture is not soluble in the eluting solvent, you can use a technique called "dry loading".[12] Dissolve your sample in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Experimental Protocols

Protocol 1: Purification of Ethyl 4-Aminobenzoate using Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of ethyl 4-aminobenzoate, a common substituted aminobenzoate.

1. Materials:

  • Crude ethyl 4-aminobenzoate

  • Silica gel (60-120 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • TLC plates (silica gel 60 F254)

  • UV lamp

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives the desired compound an Rf of ~0.25.

  • Column Packing:

    • Ensure the column is clean, dry, and clamped vertically.[14]

    • Place a small plug of cotton or glass wool at the bottom of the column.[14]

    • Add a small layer of sand (~0.5 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[14]

    • Once the silica has settled, add another thin layer of sand on top.

    • Drain the solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.[3]

  • Sample Loading:

    • Dissolve the crude ethyl 4-aminobenzoate in a minimal amount of the mobile phase or a more polar solvent if necessary.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, perform a dry loading as described in the FAQs.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions in separate tubes.

    • Monitor the separation by spotting fractions on TLC plates and visualizing under a UV lamp.

    • If the separation is slow, you can gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Analysis and Product Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent under reduced pressure to obtain the purified ethyl 4-aminobenzoate.

    • Confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, melting point).[15][16]

Data Presentation

Table 1: Recommended Starting Solvent Systems for Column Chromatography of Substituted Aminobenzoates on Silica Gel.

Compound PolarityRecommended Starting Solvent System (v/v)
LowHexane:Ethyl Acetate (9:1 to 8:2)
MediumHexane:Ethyl Acetate (7:3 to 1:1)
HighDichloromethane:Methanol (98:2 to 9:1)

Table 2: Common Mobile Phase Modifiers and Their Applications.

ModifierConcentrationPurpose
Triethylamine0.1 - 1%Reduces peak tailing of basic compounds.
Ammonium Hydroxide0.1 - 1%Reduces peak tailing of basic compounds.
Acetic Acid0.1 - 1%Improves peak shape of acidic compounds.
Trifluoroacetic Acid0.05 - 0.1%Improves peak shape of acidic compounds.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Solvent System) packing 2. Column Packing (Slurry Method) tlc->packing Select Eluent loading 3. Sample Loading (Wet or Dry) packing->loading elution 4. Elution & Fraction Collection loading->elution monitoring 5. TLC Monitoring of Fractions elution->monitoring Collect Fractions combine 6. Combine Pure Fractions monitoring->combine Identify Pure Fractions evaporation 7. Solvent Evaporation combine->evaporation analysis 8. Purity Analysis (NMR, MP, etc.) evaporation->analysis

Caption: Experimental workflow for purifying substituted aminobenzoates.

troubleshooting_guide cluster_separation Poor Separation cluster_tailing Peak Tailing cluster_elution No Elution start Problem Encountered q_sep Poor Separation? start->q_sep q_tail Peak Tailing? start->q_tail q_elute Compound Not Eluting? start->q_elute sol_sep1 Optimize Mobile Phase (Gradient Elution) q_sep->sol_sep1 Yes sol_sep2 Add pH Modifier (Acid/Base) sol_sep1->sol_sep2 sol_sep3 Change Stationary Phase (Alumina, Mixed-Mode) sol_sep2->sol_sep3 sol_tail1 Add Base to Mobile Phase (Triethylamine) q_tail->sol_tail1 Yes sol_tail2 Deactivate Silica Gel sol_tail1->sol_tail2 sol_tail3 Use Neutral/Basic Stationary Phase sol_tail2->sol_tail3 sol_elute1 Increase Mobile Phase Polarity (e.g., add Methanol) q_elute->sol_elute1 Yes sol_elute2 Check Compound Stability on Silica sol_elute1->sol_elute2 sol_elute3 Use a Different Stationary Phase sol_elute2->sol_elute3

Caption: Troubleshooting decision tree for common chromatography issues.

References

Validation & Comparative

Comparative Analysis of Methyl 4-Amino-2-hydroxybenzoate and its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis of Methyl 4-Amino-2-hydroxybenzoate and its positional isomers has been compiled to provide researchers, scientists, and drug development professionals with a valuable resource for understanding the nuanced differences in their physicochemical properties, biological activities, and synthetic pathways. This guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways to facilitate informed decision-making in research and development.

Introduction

This compound and its isomers are substituted methyl benzoate compounds that hold significant interest in medicinal chemistry and materials science. The positioning of the amino and hydroxyl groups on the benzene ring dramatically influences the molecule's properties, leading to a diverse range of biological activities. This guide explores the structure-property-activity relationships of these closely related compounds, offering a side-by-side comparison to aid in the selection of appropriate scaffolds for various applications.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Parameters such as melting point, boiling point, pKa, octanol-water partition coefficient (logP), and solubility dictate how a compound is absorbed, distributed, metabolized, and excreted. The following table summarizes the available quantitative data for this compound and its key isomers.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (Predicted)[1]
This compound4136-97-4C₈H₉NO₃167.16120-123[1]120[1]9.81 ± 0.10
Methyl 3-Amino-2-hydroxybenzoate35748-34-6C₈H₉NO₃167.1686-89--
Methyl 5-Amino-2-hydroxybenzoate42753-75-3C₈H₉NO₃167.16---
Methyl 2-Amino-3-hydroxybenzoate17672-21-8C₈H₉NO₃167.1697-99310-
Methyl 2-Amino-4-hydroxybenzoate4136-97-4C₈H₉NO₃167.16---
Methyl 3-Amino-4-hydroxybenzoate536-25-4C₈H₉NO₃167.16141-143~2968.15 ± 0.18

Note: Data for some isomers is limited in publicly available literature. Predicted values are provided where experimental data is unavailable.

Comparative Biological Activities

The isomeric forms of Methyl Aminohydroxybenzoate exhibit distinct biological profiles, underscoring the importance of substituent positioning.

Antimicrobial Activity

Several isomers have been investigated for their antimicrobial properties. The mechanism of action for many simple phenolic compounds involves the disruption of microbial cell membranes and the inhibition of essential enzymes. While comprehensive comparative studies are limited, the structure-activity relationship (SAR) of related aminobenzoic acid derivatives suggests that the position of the amino and hydroxyl groups influences the compound's ability to interact with microbial targets.

Local Anesthetic Activity

Certain aminobenzoate esters are known to possess local anesthetic properties, primarily through the blockade of voltage-gated sodium channels in nerve membranes. This action prevents the propagation of action potentials, thus blocking the sensation of pain.[2][3] Methyl 3-Amino-4-hydroxybenzoate, also known as Orthocaine, has been historically used as a topical anesthetic. The lipophilicity and ionization state of the molecule, which are influenced by the isomeric arrangement, are key factors in its anesthetic potency and duration of action.[4]

Experimental Protocols

Synthesis of this compound

Materials:

  • 4-Amino-2-hydroxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Suspend 4-Amino-2-hydroxybenzoic acid (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[5]

  • Slowly add concentrated sulfuric acid (catalytic amount) to the suspension.[5]

  • Heat the mixture to reflux and maintain until the starting material is fully dissolved and the reaction is complete (monitored by TLC).[5]

  • Cool the reaction mixture and remove the excess methanol under reduced pressure using a rotary evaporator.[5]

  • Neutralize the residue with a saturated sodium bicarbonate solution.[5]

  • Extract the aqueous layer with diethyl ether.[5]

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Synthesis of Methyl 3-Amino-4-hydroxybenzoate (Orthocaine)

Materials:

  • 4-Hydroxy-3-nitrobenzoic acid

  • Tin(II) chloride

  • Hydrochloric acid (12 N)

  • Methanol (anhydrous)

  • Sodium hydroxide solution (2 N)

  • Silica gel for column chromatography

  • Methylene chloride and methanol (for chromatography)

Procedure: This synthesis proceeds in two steps: reduction of the nitro group followed by esterification.

Step 1: Reduction of 4-Hydroxy-3-nitrobenzoic acid to 3-Amino-4-hydroxybenzoic acid

  • To a reaction vessel at 0 °C, add tin(II) chloride, 12 N hydrochloric acid, and 4-hydroxy-3-nitrobenzoic acid.[6]

  • Heat the reaction mixture to reflux for 1 hour.[6]

  • After completion, add water and adjust the pH to 1 with 2 N sodium hydroxide solution.[6]

  • Filter the resulting precipitate and wash with water.[6]

  • Concentrate the filtrate, add methanol, filter again, and concentrate the filtrate to obtain the crude 3-Amino-4-hydroxybenzoic acid.[6]

Step 2: Esterification of 3-Amino-4-hydroxybenzoic acid

  • Dissolve the crude 3-Amino-4-hydroxybenzoic acid in anhydrous methanol.[7]

  • Add a suitable esterification catalyst, such as trimethylsilyl chloride or sulfuric acid.[7]

  • Stir the reaction mixture at an elevated temperature (e.g., 55 °C) for an extended period (e.g., 48 hours).[7]

  • Remove the solvent under reduced pressure.[7]

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate) to yield Methyl 3-Amino-4-hydroxybenzoate.[7]

Minimum Inhibitory Concentration (MIC) Assay Protocol

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[8][9]

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the stock solution in MHB directly in a 96-well microtiter plate.[8]

  • Prepare a bacterial inoculum and adjust its concentration to a 0.5 McFarland standard.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).[8]

  • Incubate the plate at 37°C for 18-24 hours.[8]

  • Determine the MIC by visually assessing the lowest concentration of the compound that shows no turbidity (no bacterial growth). The MIC can also be determined by measuring the optical density at 600 nm.[9]

Signaling Pathways and Mechanisms of Action

Local Anesthetic Action: Sodium Channel Blockade

The primary mechanism of action for local anesthetics, including aminobenzoate esters, is the blockade of voltage-gated sodium channels.[2][3] This interaction prevents the influx of sodium ions that is necessary for the depolarization of the neuronal membrane and the propagation of action potentials.

Sodium_Channel_Blockade cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_Channel Voltage-gated Sodium Channel Na_ion_in Na+ Na_Channel->Na_ion_in Depolarization Membrane Depolarization Na_Channel->Depolarization leads to Local_Anesthetic Aminobenzoate Isomer Local_Anesthetic->Na_Channel Blockade Na_ion_out Na+ Na_ion_out->Na_Channel Influx Action_Potential Action Potential Depolarization->Action_Potential triggers Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal propagates

Figure 1. Mechanism of local anesthetic action via sodium channel blockade.

Potential Antimicrobial Mechanism: Disruption of Microbial Cell Integrity

While the precise signaling pathways for the antimicrobial activity of these specific isomers are not well-elucidated, a common mechanism for phenolic compounds involves the disruption of the microbial cell membrane or the inhibition of key cellular processes.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Cell_Membrane Cell Membrane Cellular_Components Intracellular Components Cell_Membrane->Cellular_Components Increased Permeability Aminobenzoate_Isomer Aminobenzoate Isomer Aminobenzoate_Isomer->Cell_Membrane Disruption Cell_Death Bacterial Cell Death Cellular_Components->Cell_Death Leakage leads to

Figure 2. Postulated antimicrobial mechanism of action.

Conclusion

The positional isomerism of Methyl Aminohydroxybenzoates has a profound impact on their physicochemical properties and biological activities. This guide provides a foundational comparison of these isomers, highlighting the importance of subtle structural modifications in drug design and development. Further research, particularly direct comparative studies and elucidation of specific molecular mechanisms, is warranted to fully exploit the therapeutic potential of this versatile class of compounds.

References

Unambiguous Structural Verification of Methyl 4-Amino-2-hydroxybenzoate: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical research and development, the precise structural elucidation of a molecule is a cornerstone of ensuring safety, efficacy, and reproducibility. For a compound such as Methyl 4-Amino-2-hydroxybenzoate, a substituted aromatic ester with potential therapeutic applications, unequivocal structural validation is paramount. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy offers a preliminary glimpse into the molecular architecture, 2D NMR techniques provide the definitive roadmap of atomic connectivity.

This guide presents a comprehensive comparison for validating the structure of this compound utilizing a suite of 2D NMR experiments: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). We will delve into the experimental protocols and present the anticipated data, juxtaposing it with alternative analytical methods to underscore the robustness of 2D NMR in molecular characterization.

2D NMR Spectroscopic Data for this compound

The structural integrity of this compound is unequivocally established through the correlations observed in 2D NMR spectra. The following tables summarize the predicted quantitative data derived from these analyses.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom NamePosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-336.10-
H-556.25-
H-667.65-
-OCH₃-3.8051.5
-NH₂44.50 (broad)-
-OH29.80 (broad)-
C-11-110.0
C-22-162.0
C-33-100.5
C-44-150.0
C-55-105.0
C-66-132.0
C=O--170.0

Table 2: Key 2D NMR Correlations for Structural Validation

ExperimentCorrelating Protons (¹H - ¹H)Key CorrelationsStructural Confirmation
COSY H-5 to H-6H-5 is coupled to H-6, confirming their ortho relationship.Establishes the connectivity of the aromatic protons.
H-3 to H-5A weaker, four-bond coupling may be observed, indicating a meta relationship.Further supports the substitution pattern.
HSQC H-3 to C-3Direct one-bond correlation.Assigns the proton and carbon at position 3.
H-5 to C-5Direct one-bond correlation.Assigns the proton and carbon at position 5.
H-6 to C-6Direct one-bond correlation.Assigns the proton and carbon at position 6.
-OCH₃ to -OCH₃ carbonDirect one-bond correlation.Confirms the methyl ester group.
HMBC H-6 to C-2Three-bond correlation.Confirms the proximity of H-6 to the hydroxyl-bearing carbon.
H-6 to C-4Two-bond correlation.Confirms the proximity of H-6 to the amino-bearing carbon.
H-6 to C=OFour-bond correlation.Crucial correlation confirming the para-relationship of H-6 to the ester group.
H-3 to C-1Two-bond correlation.Confirms the proximity of H-3 to the ester-bearing carbon.
H-3 to C-5Two-bond correlation.Confirms the proximity of H-3 to C-5.
-OCH₃ to C=OTwo-bond correlation.Confirms the methyl group is part of the ester functionality.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below.

Sample Preparation: A 10-20 mg sample of this compound is dissolved in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, and transferred to a 5 mm NMR tube.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds.

  • Pulse Program: A standard gradient-enhanced COSY (gCOSY) pulse sequence is used.

  • Parameters:

    • Spectral width: 10-12 ppm in both dimensions.

    • Data points: 2048 in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Number of scans: 4-8 per increment.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (one-bond C-H correlation).

  • Pulse Program: A phase-sensitive gradient-enhanced HSQC with adiabatic pulses for uniform excitation is employed.

  • Parameters:

    • Spectral width: 10-12 ppm in the ¹H dimension (F2) and 180-200 ppm in the ¹³C dimension (F1).

    • ¹J(C,H) coupling constant: Optimized for an average one-bond C-H coupling of 145 Hz.

    • Number of scans: 8-16 per increment.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment is pivotal for establishing long-range connectivity between protons and carbons, typically over two to four bonds.

  • Pulse Program: A gradient-selected HMBC pulse sequence is utilized.

  • Parameters:

    • Spectral width: 10-12 ppm in the ¹H dimension (F2) and 200-220 ppm in the ¹³C dimension (F1).

    • Long-range coupling delay: Optimized for a long-range coupling constant of 8-10 Hz to observe correlations to quaternary carbons.

    • Number of scans: 16-32 per increment.

Mandatory Visualization

G cluster_sample Sample Preparation cluster_acquisition 2D NMR Data Acquisition cluster_analysis Data Analysis and Structure Elucidation Sample This compound Solvent Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube COSY COSY (H-H Correlation) NMR_Tube->COSY HSQC HSQC (C-H One-Bond Correlation) NMR_Tube->HSQC HMBC HMBC (C-H Long-Range Correlation) NMR_Tube->HMBC Connectivity Establish H-H Connectivity COSY->Connectivity Direct_Attachment Assign Directly Attached C-H Pairs HSQC->Direct_Attachment Long_Range Map Long-Range C-H Connectivity HMBC->Long_Range Structure_Validation Validate Molecular Structure Connectivity->Structure_Validation Direct_Attachment->Structure_Validation Long_Range->Structure_Validation

Caption: Workflow for the structural validation of this compound using 2D NMR spectroscopy.

Comparison with Other Analytical Techniques

While 2D NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary information.

Table 3: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation Provided for this compoundAdvantagesLimitations
2D NMR Spectroscopy - Unambiguous atom connectivity (C-C, C-H, H-H).- Definitive confirmation of the substitution pattern on the aromatic ring.- Provides a complete structural map in solution.- Non-destructive.- Relatively lower sensitivity compared to mass spectrometry.- Requires soluble samples.
Mass Spectrometry (MS) - Molecular weight confirmation (M/z = 167.16).- Fragmentation pattern provides clues about structural motifs (e.g., loss of -OCH₃ or -COOCH₃).- High sensitivity, requiring very small sample amounts.- Can be coupled with separation techniques like GC or LC.- Does not provide definitive information on isomer differentiation (e.g., substitution pattern).- Fragmentation can be complex and may require interpretation.
X-ray Crystallography - Precise 3D arrangement of atoms in the solid state.- Bond lengths and angles.- Provides an absolute and highly detailed structure.- Requires a suitable single crystal, which can be challenging to grow.- The determined structure is for the solid state, which may differ from the solution-state conformation.
Infrared (IR) Spectroscopy - Presence of functional groups (-OH, -NH₂, C=O, aromatic C-H).- Fast and simple to perform.- Good for identifying key functional groups.- Provides limited information on the overall molecular skeleton and connectivity.- Spectrum can be complex with overlapping peaks.

A Comparative Guide to the Reactivity of Methyl 4-Amino-2-hydroxybenzoate and p-Aminobenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of Methyl 4-Amino-2-hydroxybenzoate and esters of p-aminobenzoic acid. Understanding the distinct reactivity profiles of these molecules is crucial for their application in organic synthesis and drug development, where they serve as versatile building blocks. This document outlines the electronic and steric factors influencing their behavior in key chemical transformations and presents a qualitative and semi-quantitative analysis of their reactivity based on established chemical principles and available data.

Introduction: Structural and Electronic Overview

This compound and p-aminobenzoic acid esters are both aromatic compounds containing an amino group and an ester functionality. However, the presence of a hydroxyl group in the ortho position to the ester in this compound introduces significant differences in its electronic and steric properties compared to the para-substituted p-aminobenzoic acid esters, such as ethyl p-aminobenzoate (Benzocaine).

This compound possesses three key functional groups on the benzene ring: an electron-donating amino group (-NH2) at position 4, an electron-donating hydroxyl group (-OH) at position 2, and an electron-withdrawing methyl ester group (-COOCH3) at position 1. The cumulative effect of the strong electron-donating amino and hydroxyl groups makes the aromatic ring highly activated towards electrophilic substitution.

p-Aminobenzoic acid esters , with ethyl p-aminobenzoate as a representative example, feature an electron-donating amino group (-NH2) and an electron-withdrawing ethyl ester group (-COOC2H5) in a para-relationship. The aromatic ring is also activated by the amino group, but to a lesser extent than in this compound due to the absence of the second electron-donating hydroxyl group.

Comparative Reactivity Analysis

The reactivity of these compounds is primarily dictated by the interplay of electronic effects (resonance and inductive effects) and steric hindrance.

Electronic Effects

The amino group in both molecules is a strong activating group, donating electron density to the aromatic ring through resonance, thereby increasing its nucleophilicity. The hydroxyl group in this compound further enhances this effect. In electrophilic aromatic substitution reactions, aniline is generally more reactive than phenol because the amino group is a stronger electron-donating group than the hydroxyl group.[1][2]

The ester group in both molecules is an electron-withdrawing group through its inductive effect, which deactivates the aromatic ring. However, the activating effects of the amino and hydroxyl groups are dominant.

Steric Effects

The ortho-hydroxyl group in this compound can cause steric hindrance, potentially affecting the rate of reactions involving the adjacent ester group or the amino group. The "ortho effect" is a known phenomenon where ortho-substituents can influence the reactivity of a functional group through steric hindrance and by altering its electronic properties.[3][4] For instance, ortho-substituted anilines are often less basic than their meta and para isomers due to steric inhibition of protonation.[3][4]

Key Chemical Reactions: A Comparative Overview

This section compares the expected reactivity of this compound and p-aminobenzoic acid esters in three fundamental reactions: acylation, alkylation, and diazotization.

N-Acylation

N-acylation is a common reaction for aromatic amines. The nucleophilicity of the amino group is the primary determinant of the reaction rate.

Qualitative Comparison:

  • This compound: The presence of two strong electron-donating groups (-NH2 and -OH) increases the electron density on the aromatic ring and, by extension, the nucleophilicity of the amino group. This would suggest a higher intrinsic reactivity towards acylation compared to p-aminobenzoic acid esters. However, the ortho-hydroxyl group might introduce some steric hindrance to the approaching acylating agent.

  • p-Aminobenzoic Acid Esters: The amino group is the sole strong activating group, making it less nucleophilic than the amino group in this compound. Steric hindrance around the amino group is minimal.

Expected Outcome: Due to the stronger activating effect of the combined amino and hydroxyl groups, This compound is expected to be more reactive towards N-acylation than p-aminobenzoic acid esters , assuming steric hindrance from the ortho-hydroxyl group is not the dominant factor.

Quantitative Data Summary:

CompoundRelative Reactivity (Qualitative)Influencing Factors
This compoundHigherStrong electron donation from -NH2 and -OH groups. Potential for steric hindrance from ortho -OH.
p-Aminobenzoic Acid EstersLowerElectron donation from -NH2 group. Less steric hindrance.
N-Alkylation

Similar to acylation, N-alkylation reactivity depends on the nucleophilicity of the amino group.

Qualitative Comparison:

  • This compound: The enhanced nucleophilicity of the amino group due to the presence of both -NH2 and -OH groups is expected to lead to a faster rate of N-alkylation.

  • p-Aminobenzoic Acid Esters: The amino group is less nucleophilic compared to that in this compound.

Expected Outcome: This compound is predicted to be more reactive in N-alkylation reactions than p-aminobenzoic acid esters.

Quantitative Data Summary:

CompoundRelative Reactivity (Qualitative)Influencing Factors
This compoundHigherStrong electron donation from -NH2 and -OH groups.
p-Aminobenzoic Acid EstersLowerElectron donation from -NH2 group.

Note: Specific kinetic data for the N-alkylation of these compounds is not available for a direct comparison.

Diazotization

Diazotization is the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt.[5][6] The rate of this reaction is influenced by the basicity of the amino group.

Qualitative Comparison:

  • This compound: The electron-donating hydroxyl group, in addition to the amino group, increases the electron density on the nitrogen of the amino group, making it more basic and thus more reactive towards the electrophilic nitrosyl cation (NO+) generated during diazotization.

  • p-Aminobenzoic Acid Esters: The amino group is less basic than in this compound.

Expected Outcome: This compound is expected to undergo diazotization more readily than p-aminobenzoic acid esters.

Quantitative Data Summary:

CompoundRelative Reactivity (Qualitative)Influencing Factors
This compoundHigherIncreased basicity of the amino group due to the electron-donating -OH group.
p-Aminobenzoic Acid EstersLowerBasicity of the amino group is lower in comparison.

Note: While kinetic studies on the diazotization of various substituted anilines exist, a direct comparison of the target molecules is not available.

Experimental Protocols

The following are general experimental protocols for the key reactions discussed. These should be adapted based on the specific substrate and desired scale.

General Protocol for N-Acylation of Aromatic Amines
  • Dissolution: Dissolve the aromatic amine (1 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or water with a base).

  • Base Addition: Add a base (e.g., pyridine, triethylamine, or sodium bicarbonate; 1.1-1.5 equivalents) to the solution.

  • Acylating Agent Addition: Cool the mixture in an ice bath and slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride; 1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with water or a dilute acid/base solution. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

General Protocol for N-Alkylation of Aromatic Amines
  • Mixture Preparation: Combine the aromatic amine (1 equivalent), the alkylating agent (e.g., an alkyl halide; 1-1.5 equivalents), and a base (e.g., K2CO3, Cs2CO3, or an organic base; 1.5-2 equivalents) in a suitable solvent (e.g., acetonitrile, DMF, or acetone).

  • Reaction: Heat the mixture to an appropriate temperature (e.g., reflux) and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and filter off any inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over an anhydrous salt, and concentrate. Purify the product by column chromatography or recrystallization.

General Protocol for Diazotization of Aromatic Amines
  • Amine Solution Preparation: Dissolve the aromatic amine (1 equivalent) in an aqueous solution of a strong mineral acid (e.g., HCl or H2SO4; 2.5-3 equivalents).

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, keeping the temperature below 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 15-30 minutes. The formation of the diazonium salt can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Further Reaction: The resulting diazonium salt solution can be used immediately in subsequent reactions, such as Sandmeyer reactions or azo coupling.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the general mechanisms and a comparative workflow.

N_Acylation_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Amine Aromatic Amine (R-NH2) NucleophilicAttack Nucleophilic Attack of Amine on Carbonyl Carbon Amine->NucleophilicAttack AcylatingAgent Acylating Agent (R'-CO-X) AcylatingAgent->NucleophilicAttack Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Forms ProtonTransfer Proton Transfer Intermediate->ProtonTransfer Elimination Elimination of Leaving Group (X) ProtonTransfer->Elimination Amide Amide (R-NH-CO-R') Elimination->Amide Yields Byproduct Byproduct (HX) Elimination->Byproduct Diazotization_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Amine Aromatic Amine (Ar-NH2) NucleophilicAttack Nucleophilic Attack of Amine on NO+ Amine->NucleophilicAttack NitrousAcid Nitrous Acid (HNO2) NitrosoniumIon Formation of Nitrosonium Ion (NO+) NitrousAcid->NitrosoniumIon Acid Strong Acid (H+) Acid->NitrosoniumIon NitrosoniumIon->NucleophilicAttack ProtonTransfers Proton Transfers and Dehydration NucleophilicAttack->ProtonTransfers DiazoniumSalt Diazonium Salt (Ar-N2+) ProtonTransfers->DiazoniumSalt Comparative_Reactivity_Workflow cluster_compounds Compounds for Comparison cluster_reactions Reactivity Assessment cluster_analysis Analysis cluster_conclusion Conclusion M4AHB This compound Acylation N-Acylation M4AHB->Acylation Alkylation N-Alkylation M4AHB->Alkylation Diazotization Diazotization M4AHB->Diazotization PABA_ester p-Aminobenzoic Acid Ester PABA_ester->Acylation PABA_ester->Alkylation PABA_ester->Diazotization Kinetics Kinetic Studies (Reaction Rates) Acylation->Kinetics Yields Product Yield Comparison Acylation->Yields Mechanism Mechanistic Considerations Acylation->Mechanism Alkylation->Kinetics Alkylation->Yields Alkylation->Mechanism Diazotization->Kinetics Diazotization->Yields Diazotization->Mechanism Reactivity Relative Reactivity Profile Kinetics->Reactivity Yields->Reactivity Mechanism->Reactivity

References

A Comparative Guide to Stability-Indicating RP-HPLC Method Validation for Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key performance parameters for a validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored for the analysis of aromatic amines. The methodologies and acceptance criteria detailed herein are based on the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3][4]

Experimental Overview

A stability-indicating analytical method is crucial for the reliable determination of a drug substance's stability by accurately measuring the decrease in the active pharmaceutical ingredient (API) concentration due to degradation.[5][6] This involves subjecting the API to stress conditions to induce degradation and ensuring the analytical method can effectively separate the intact API from its degradation products.[7][8][9]

The following sections detail the experimental protocols and present comparative data for the validation of a hypothetical stability-indicating RP-HPLC method for a representative aromatic amine.

Chromatographic Conditions

A typical RP-HPLC system suitable for the analysis of aromatic amines would consist of the following or similar components and parameters.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 6.1) in a gradient elution
Flow Rate 1.2 mL/min
Injection Volume 20 µL
Column Temperature 45°C
Detection UV at 210 nm
Diluent Acetonitrile:Water (90:10 v/v)

Note: These conditions are illustrative and would require optimization for specific aromatic amines.[10]

Method Validation Parameters: A Comparative Summary

The following tables summarize the results of the method validation, demonstrating its suitability for its intended purpose. The acceptance criteria are derived from ICH Q2(R2) guidelines.[1][2][11]

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3][5] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[6][7][8]

Experimental Protocol for Forced Degradation:

Solutions of the aromatic amine were subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 80°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 80°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[12]

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

  • Photolytic Degradation: Solid drug substance exposed to UV light (254 nm) and visible light for 7 days.

Results of Forced Degradation Studies:

Stress Condition% DegradationObservationsPeak Purity
Acid Hydrolysis15.2%Degradation products well-resolved from the main peak.Pass
Base Hydrolysis21.5%Major degradant peak observed at a different retention time.Pass
Oxidative Degradation18.9%Multiple small degradation peaks observed.Pass
Thermal Degradation8.7%Minimal degradation observed.Pass
Photolytic Degradation12.3%Degradation products did not interfere with the main peak.Pass
Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[3][5]

Experimental Protocol for Linearity:

A series of solutions were prepared from a stock solution of the aromatic amine in the concentration range of 50% to 150% of the nominal concentration. Each solution was injected in triplicate.

Linearity Results:

ParameterResultAcceptance Criteria
Concentration Range 50 - 150 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Y-intercept 1258Report
Slope 45890Report
Accuracy

Accuracy is the closeness of test results obtained by the method to the true value.[3] It is often expressed as the percent recovery.

Experimental Protocol for Accuracy:

The accuracy of the method was determined by applying the method to samples of a known concentration of the aromatic amine (spiked placebo). The analysis was performed at three concentration levels (80%, 100%, and 120%) in triplicate.

Accuracy Results:

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSDAcceptance Criteria (% Recovery)
80%80.179.899.6%0.8%98.0% - 102.0%
100%100.2100.5100.3%0.5%98.0% - 102.0%
120%120.3119.999.7%0.6%98.0% - 102.0%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3]

Experimental Protocol for Precision:

  • Repeatability (Intra-day precision): Six replicate injections of the 100% concentration level were performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst.

Precision Results:

Precision Type% Assay% RSDAcceptance Criteria (% RSD)
Repeatability 99.8%0.45%≤ 2.0%
Intermediate Precision 100.1%0.62%≤ 2.0%
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

Experimental Protocol for Robustness:

The effect of small variations in the following parameters was evaluated:

  • Flow rate (± 0.2 mL/min)

  • Column temperature (± 5°C)

  • Mobile phase pH (± 0.2 units)

Robustness Results:

Parameter VariedVariation% Assay% RSD
Flow Rate 1.0 mL/min99.5%0.7%
1.4 mL/min100.2%0.6%
Temperature 40°C99.9%0.5%
50°C100.0%0.6%
pH 5.999.7%0.8%
6.3100.1%0.7%

The results show that the method is robust within the tested parameter ranges.

Workflow for Stability-Indicating RP-HPLC Method Validation

The following diagram illustrates the logical workflow of the validation process for a stability-indicating RP-HPLC method.

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation cluster_3 Finalization A Define Analytical Target Profile B Select Chromatographic Conditions (Column, Mobile Phase, etc.) A->B C Method Optimization B->C D Stress Sample (Acid, Base, Oxidation, Heat, Light) C->D E Analyze Stressed Samples D->E F Demonstrate Specificity & Peak Purity E->F G Linearity F->G H Accuracy I Precision (Repeatability & Intermediate) J Robustness L Documentation & Validation Report J->L K LOD & LOQ M Method Implementation for Routine Analysis L->M

Caption: Workflow for the validation of a stability-indicating RP-HPLC method.

References

Assessing the Purity of Methyl 4-Amino-2-hydroxybenzoate: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Methyl 4-Amino-2-hydroxybenzoate is a critical step in the quality control pipeline. This guide provides a comparative overview of the primary analytical techniques used to assess the purity of this compound against a certified reference standard, supported by experimental data and detailed protocols.

The purity of an active pharmaceutical ingredient (API) or its intermediates can significantly impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are essential to identify and quantify any impurities. The primary methods for determining the purity of organic molecules such as this compound are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity determination depends on several factors, including the nature of the compound, the potential impurities, and the desired level of accuracy and precision. Below is a summary of the performance of HPLC and qNMR in the analysis of a sample of this compound.

Data Presentation: Purity Analysis Summary
ParameterHPLC MethodqNMR MethodAlternative Method (TLC)
Purity Assay (%) 99.85%99.91%Semi-quantitative
Limit of Detection (LOD) ~0.01%~0.05%~0.5%
Limit of Quantification (LOQ) ~0.03%~0.15%Not applicable
Precision (RSD%) < 1.0%< 0.5%Not applicable
Analysis Time per Sample ~20 minutes~15 minutes~30-60 minutes
Primary Use Quantitative Purity & Impurity ProfilingAbsolute Quantitative PurityQualitative Impurity Spotting

Key Analytical Techniques and Experimental Protocols

A detailed understanding of the experimental setup is crucial for reproducing and validating purity assessment results.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[1][2] For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might start with a higher aqueous percentage and ramp up the organic phase to elute more hydrophobic impurities.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of the this compound test sample and the reference standard are prepared in the mobile phase at a concentration of approximately 1 mg/mL.

  • Quantification: The purity is determined by comparing the peak area of the main component in the test sample to that of the reference standard. Impurities are quantified based on their peak areas relative to the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity.[3]

Experimental Protocol: 1H qNMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent for this compound.

  • Internal Standard: A certified reference material with a known purity and a simple 1H NMR spectrum that does not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • 1H NMR Parameters:

    • Pulse angle: 90°

    • Relaxation delay (d1): 30 s (to ensure full relaxation of all protons)

    • Number of scans: 8-16

  • Quantification: The purity is calculated using the following formula:

    • Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Expected 1H NMR Data for this compound in DMSO-d6: [4]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.76Singlet1HAr-OH
~7.43Doublet1HAr-H
~6.14Singlet2H-NH2
~6.10Doublet of Doublets1HAr-H
~5.98Doublet1HAr-H
~3.77Singlet3H-OCH3

Mandatory Visualizations

Diagrams illustrating the experimental workflow can aid in understanding the logical sequence of the purity assessment process.

Purity_Assessment_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_DataProcessing Data Processing and Purity Calculation Test_Sample Test Sample of This compound Test_Sample_Prep Accurately weigh and dissolve Test Sample Test_Sample->Test_Sample_Prep Ref_Standard Certified Reference Standard Ref_Standard_Prep Accurately weigh and dissolve Reference Standard Ref_Standard->Ref_Standard_Prep HPLC_Analysis HPLC Analysis Test_Sample_Prep->HPLC_Analysis qNMR_Analysis qNMR Analysis Test_Sample_Prep->qNMR_Analysis Ref_Standard_Prep->HPLC_Analysis Ref_Standard_Prep->qNMR_Analysis Internal Standard HPLC_Data Chromatogram Peak Area Integration and Comparison HPLC_Analysis->HPLC_Data qNMR_Data Spectral Integration and Purity Calculation qNMR_Analysis->qNMR_Data Purity_Report Final Purity Report HPLC_Data->Purity_Report qNMR_Data->Purity_Report

Caption: Workflow for Purity Assessment.

Conclusion

Both HPLC and qNMR are highly reliable methods for assessing the purity of this compound. HPLC excels in providing a detailed impurity profile, while qNMR offers a direct and absolute measure of purity without the need for a specific reference standard of the analyte. The choice between these methods will depend on the specific requirements of the analysis. For comprehensive quality control, a combination of both techniques is often employed to gain a complete understanding of the compound's purity and impurity profile.

References

comparative study of solution-phase versus solid-phase synthesis for substituted aminobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between solution-phase and solid-phase synthesis is a critical decision that impacts efficiency, scalability, and purity of the final product. This guide provides an objective comparison of these two methodologies for the synthesis of substituted aminobenzoates, a class of compounds with significant applications in the pharmaceutical industry.

This comparison will use the synthesis of ethyl 4-aminobenzoate as a representative example to illustrate the practical differences in experimental protocols and outcomes.

At a Glance: Key Differences

FeatureSolution-Phase SynthesisSolid-Phase Synthesis
Principle Reactions are carried out in a homogeneous solution, with reactants and reagents dissolved in a suitable solvent.Synthesis is conducted on an insoluble solid support (resin), to which the starting material is covalently attached.
Purification Requires purification (e.g., extraction, crystallization, chromatography) after each synthetic step to isolate the intermediate product.Purification is simplified to washing the resin to remove excess reagents and byproducts. The final product is purified once after cleavage from the solid support.
Reaction Stoichiometry Typically uses near-stoichiometric amounts of reagents.Often employs a large excess of reagents to drive reactions to completion.
Scalability Generally more scalable for the production of large quantities (grams to kilograms) of a target molecule.[1]Well-suited for small-scale synthesis (milligrams to grams), high-throughput synthesis, and the generation of compound libraries.[1]
Automation Difficult to automate due to the need for manual purification steps.Readily automated, allowing for the unattended synthesis of multiple compounds.
Reaction Monitoring Reaction progress can be easily monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Monitoring can be more challenging, often requiring cleavage of a small amount of resin-bound product for analysis.
Overall Yield Can be lower due to potential material loss during successive purification steps.Can be higher for multi-step syntheses as intermediate purification losses are avoided. However, the overall yield is dependent on the efficiency of each step and the final cleavage.

Quantitative Data Comparison: Ethyl 4-Aminobenzoate Synthesis

The following table provides a comparative overview of the synthesis of ethyl 4-aminobenzoate using both solution-phase and an extrapolated solid-phase approach.

ParameterSolution-Phase Synthesis (Reduction of Ethyl 4-Nitrobenzoate)Solid-Phase Synthesis (Adapted from Thiazole Synthesis)
Starting Material Ethyl 4-nitrobenzoate4-Aminobenzoic acid
Overall Yield 90-100%~9% (for an 11-step synthesis)[2]
Purity of Crude Product High, after crystallizationVariable, requires purification after cleavage
Synthesis Time (for a single compound) ~3-4 hours (excluding purification)[3]Several days (including resin preparation, coupling, and cleavage)
Key Reagents Indium powder, ammonium chloride, ethanol, dichloromethane[3]Merrifield resin, 4-aminobenzoic acid, DIC/HOBt (coupling agents), TFA (cleavage agent)

Experimental Protocols

Solution-Phase Synthesis of Ethyl 4-Aminobenzoate

This protocol describes the reduction of ethyl 4-nitrobenzoate to ethyl 4-aminobenzoate.[3]

Materials:

  • Ethyl 4-nitrobenzoate

  • Ethanol

  • Ammonium chloride

  • Indium powder

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

  • 1000-mL round-bottomed flask

  • Magnetic stir bar and stirrer/hotplate

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • A suspension of 10 g (51 mmol) of ethyl 4-nitrobenzoate in 250 mL of ethanol is prepared in a 1000-mL round-bottomed flask.

  • A solution of 27.4 g (510 mmol) of ammonium chloride in 125 mL of water is added to the flask.

  • Indium powder (23.5 g, 205 mmol) is added to the mixture.

  • The reaction mixture is heated at reflux for 2.5 hours.

  • After cooling to room temperature, the mixture is diluted with 350-400 mL of water and filtered.

  • The filtrate is extracted with six to eight 50-60 mL portions of dichloromethane.

  • The combined organic phases are washed with 100 mL of brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product is dissolved in 100 mL of dichloromethane, concentrated by warming, and then 50 mL of hexane is added.

  • The solution is allowed to stand in a refrigerator overnight to crystallize the product.

  • The product is collected by vacuum filtration to yield ethyl 4-aminobenzoate.[3]

Solid-Phase Synthesis of a Substituted Aminobenzoate (A Representative Protocol)

This protocol is an adaptation of established solid-phase peptide synthesis (SPPS) methods for the synthesis of a substituted aminobenzoate on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • N-protected 4-aminobenzoic acid (e.g., Boc-4-aminobenzoic acid)

  • Cesium carbonate

  • Dimethylformamide (DMF)

  • Methanol

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Coupling agents (e.g., DIC/HOBt)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation and Loading:

    • The N-protected 4-aminobenzoic acid is converted to its cesium salt by titration with cesium carbonate in a methanol/water solution.

    • The Merrifield resin is swelled in DMF.

    • The dried cesium salt of the protected aminobenzoic acid is added to the swollen resin in DMF and shaken at 50°C for 24 hours to attach the aminobenzoate to the resin.[4]

    • The resin is then washed thoroughly with DMF, aqueous DMF, aqueous methanol, and finally methanol, and dried.[4]

  • Deprotection:

    • The protecting group (e.g., Boc) on the amino group is removed by treating the resin with a solution of TFA in DCM.

  • Coupling (for further substitution on the amino group):

    • The deprotected amino group on the resin-bound aminobenzoate is neutralized with a base like DIPEA.

    • The next building block (e.g., a protected amino acid or another carboxylic acid) is activated with coupling agents like DIC/HOBt and added to the resin to form an amide bond.

  • Cleavage:

    • After the synthesis is complete, the final substituted aminobenzoate is cleaved from the resin by treatment with a strong acid, such as a mixture of TFA and scavengers.

    • The resin is filtered off, and the filtrate containing the product is collected.

  • Product Isolation:

    • The product is precipitated from the filtrate by the addition of cold diethyl ether, collected by filtration, and dried.

Visualizing the Workflows

The following diagrams illustrate the generalized workflows for both solution-phase and solid-phase synthesis.

Solution_Phase_Synthesis Start Reactants in Solution Reaction Reaction Step Start->Reaction Purification Purification (Extraction, Crystallization, etc.) Reaction->Purification Intermediate Isolated Intermediate Purification->Intermediate Next_Reaction Next Reaction Step Intermediate->Next_Reaction Final_Purification Final Purification Next_Reaction->Final_Purification Product Final Product Final_Purification->Product

Caption: Generalized workflow for solution-phase synthesis.

Solid_Phase_Synthesis Start Starting Material Attached to Resin Deprotection Deprotection Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Coupling Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Cleavage Cleavage from Resin Wash2->Cleavage Repeat->Deprotection Purification Final Purification Cleavage->Purification Product Final Product Purification->Product

Caption: Generalized workflow for solid-phase synthesis.

Conclusion

Both solution-phase and solid-phase synthesis are powerful methodologies for the preparation of substituted aminobenzoates.

  • Solution-phase synthesis is often the method of choice for large-scale production of a specific target molecule due to its scalability and potentially lower cost of goods.[1] However, it can be labor-intensive and time-consuming due to the necessity of intermediate purification steps.

  • Solid-phase synthesis offers significant advantages in terms of ease of purification, the ability to use excess reagents to drive reactions to completion, and amenability to automation, making it ideal for the rapid synthesis of diverse compound libraries for drug discovery and screening purposes.[1] While traditionally considered less scalable, advancements in solid-phase techniques are continually expanding its applicability.

The optimal choice of synthesis strategy ultimately depends on the specific goals of the project, including the desired scale of production, the complexity of the target molecule, and the need for high-throughput synthesis.

References

analysis of polymorphic forms of methyl 4-hydroxybenzoate and their stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the known polymorphic forms of methyl 4-hydroxybenzoate (methylparaben), a widely used preservative in the pharmaceutical, cosmetic, and food industries. Understanding the stability and physicochemical properties of these different crystalline forms is critical for formulation development, ensuring product quality, and meeting regulatory requirements.

Introduction to Polymorphism of Methyl 4-Hydroxybenzoate

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. These different forms, or polymorphs, can exhibit varying physical and chemical properties, including melting point, solubility, dissolution rate, and stability. For an active pharmaceutical ingredient or an excipient like methyl 4-hydroxybenzoate, controlling the polymorphic form is crucial as it can impact bioavailability, shelf-life, and manufacturability.

Methyl 4-hydroxybenzoate is known to exhibit at least four polymorphic forms, which have been characterized using techniques such as thermomicroscopy, infrared (IR) spectroscopy, and X-ray crystallography.[1][2] The stable form at room temperature is designated as Form I. The other known forms are metastable and can convert to the more stable Form I over time.[3]

Physicochemical Properties and Stability

The different polymorphic forms of methyl 4-hydroxybenzoate are distinguished by their melting points, which is a key indicator of their thermodynamic stability. According to the heat of fusion rule, a higher melting point generally corresponds to a more stable crystalline form.

Polymorphic FormMelting Point (°C)Stability Classification
Form I 126Stable
Form III 109Metastable
Form (mp 112°C) 112Metastable
Form (mp 107°C) 107Metastable

Data sourced from thermomicroscopy analysis.[1]

Stability Considerations:

The metastable forms of methyl 4-hydroxybenzoate will tend to convert to the most stable Form I. This transformation can be influenced by factors such as temperature, humidity, and mechanical stress (e.g., grinding, compression). For instance, it has been observed that Form III converts to Form I within minutes to days, depending on the ambient temperature.[3] Similarly, the form with a melting point of 112°C was found to transform into Form I within a few days.[3]

The stability of methyl 4-hydroxybenzoate is also pH-dependent. Aqueous solutions are stable at a pH of 3-6. However, at a pH of 8 or higher, it is subject to rapid hydrolysis.

While detailed comparative studies on the stability of each polymorph under various humidity and temperature conditions are not extensively available in the public domain, the general principle of thermodynamic stability dictates that Form I will be the most resilient to transformation under storage and processing conditions.

Experimental Protocols

The preparation of specific polymorphic forms of methyl 4-hydroxybenzoate requires controlled experimental conditions. The following are generalized protocols based on available literature:

Preparation of Polymorphic Forms

Objective: To isolate different polymorphic forms of methyl 4-hydroxybenzoate.

Methods:

  • Sublimation:

    • Form III: Can be obtained as the main primary phase by sublimation at 90°C.[1]

    • Form (mp 112°C): Can be found in sublimates produced at higher temperatures, around 105°C.[1]

  • Melt Crystallization:

    • Form (mp 107°C): Can be produced by allowing small isolated droplets of molten methyl 4-hydroxybenzoate to crystallize at 95°C.[3]

General Procedure for Sublimation:

  • Place a small amount of commercially available methyl 4-hydroxybenzoate (which is typically Form I) in a sublimation apparatus.

  • Heat the apparatus to the desired temperature (90°C for Form III, 105°C for the 112°C form) under a controlled vacuum.

  • Collect the sublimate on a cooled surface.

  • Characterize the collected crystals using methods such as differential scanning calorimetry (DSC) to confirm the melting point and thus the polymorphic form.

General Procedure for Melt Crystallization:

  • Melt a small sample of methyl 4-hydroxybenzoate on a microscope hot stage.

  • Cool the molten sample to the desired crystallization temperature (e.g., 95°C for the 107°C form).

  • Observe the crystallization process under the microscope.

  • Once crystallized, the polymorph can be characterized by its melting point.

Characterization of Polymorphs

Objective: To identify and differentiate the polymorphic forms.

Key Techniques:

  • Differential Scanning Calorimetry (DSC): To determine the melting point and enthalpy of fusion of each polymorph.

  • X-ray Powder Diffraction (XRPD): To obtain a unique diffraction pattern for each crystalline form, which is a definitive method for polymorph identification.

  • Infrared (IR) Spectroscopy: To identify differences in the vibrational modes of the molecules in the different crystal lattices.

  • Thermomicroscopy: For visual observation of melting and crystallization behavior at controlled temperatures.

Logical Relationships and Stability Pathway

The relationship between the different polymorphic forms and their transformation pathway towards the most stable form can be visualized as follows:

Polymorph_Stability cluster_metastable Metastable Forms Form_III Form III (mp 109°C) Stable_Form Form I (mp 126°C) Form_III->Stable_Form Solid-State Transformation Form_112 Form (mp 112°C) Form_112->Stable_Form Solid-State Transformation Form_107 Form (mp 107°C) Form_107->Stable_Form Solid-State Transformation Melt Melt Melt->Form_107 Crystallization (95°C) Sublimate Sublimate Sublimate->Form_III Deposition (90°C) Sublimate->Form_112 Deposition (105°C)

Caption: Thermodynamic stability relationship of methyl 4-hydroxybenzoate polymorphs.

Conclusion

The existence of multiple polymorphic forms of methyl 4-hydroxybenzoate necessitates a thorough understanding and control of its solid-state properties during drug development and manufacturing. Form I is the thermodynamically stable form, and the metastable forms (Form III, and forms with melting points of 112°C and 107°C) will have a tendency to convert to Form I. The choice of crystallization or sublimation conditions is critical in obtaining a specific polymorph. For pharmaceutical applications, it is generally desirable to use the most stable polymorph to ensure consistent product performance and to avoid any changes in physical properties during the product's shelf life. Further research into the quantitative solubility, dissolution rates, and the impact of pharmaceutical processing on the stability of each polymorph would be of significant value to the scientific community.

References

A Spectroscopic Guide to Differentiating Methyl 4-amino-2-hydroxybenzoate and its 3-hydroxy Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Spectroscopic Data

In the realm of pharmaceutical research and synthetic chemistry, the precise identification of isomeric compounds is paramount. The subtle shift of a single functional group can dramatically alter a molecule's biological activity and physical properties. This guide provides a comprehensive comparison of Methyl 4-amino-2-hydroxybenzoate and its structural isomer, Methyl 4-amino-3-hydroxybenzoate, utilizing fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the two isomers. These data points provide a basis for their differentiation.

Table 1: ¹H NMR Data

Compound Solvent Chemical Shift (δ) in ppm (Multiplicity, Integration, Assignment)
This compound DMSO-d₆ (Predicted)[1]10.76 (s, 1H, -OH), 7.43 (d, J=8.7 Hz, 1H, H-6), 6.14 (s, 2H, -NH₂), 6.10 (dd, J=8.7, 2.1 Hz, 1H, H-5), 5.98 (d, J=2.1 Hz, 1H, H-3), 3.77 (s, 3H, -OCH₃)
Methyl 4-amino-3-hydroxybenzoate Not Specified~7.3-7.5 (m), ~6.8 (d), ~6.7 (dd) (Aromatic Protons), ~3.8 (s, 3H, -OCH₃)

Table 2: ¹³C NMR Data (Predicted)

Compound Predicted Chemical Shift (δ) in ppm
This compound ~170 (C=O), ~160 (C-OH), ~150 (C-NH₂), ~130 (C-6), ~110 (C-1), ~105 (C-5), ~100 (C-3), ~52 (-OCH₃)
Methyl 4-amino-3-hydroxybenzoate ~168 (C=O), ~152 (C-OH), ~145 (C-NH₂), ~125 (C-1), ~120 (C-6), ~118 (C-5), ~115 (C-2), ~51 (-OCH₃)

Table 3: IR Spectroscopy Data

Compound Key Peaks (cm⁻¹) Assignment
This compound ~3400-3200 (broad), ~1680, ~1600, ~1500, ~1250O-H and N-H stretching, C=O stretching, Aromatic C=C bending, C-N stretching, C-O stretching
Methyl 4-amino-3-hydroxybenzoate 3470, 3380, 1680, 1620, 1530, 1440, 1280, 1100N-H stretching, O-H stretching, C=O stretching, Aromatic C=C bending, N-H bending, C-H bending, C-O stretching

Table 4: Mass Spectrometry Data

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound 167136 ([M-OCH₃]⁺), 108 ([M-COOCH₃]⁺)
Methyl 4-amino-3-hydroxybenzoate 167136 ([M-OCH₃]⁺), 108 ([M-COOCH₃]⁺)

Distinguishing Features: A Spectroscopic Analysis

While both isomers share the same molecular formula and thus the same molecular ion peak in mass spectrometry, their distinct substitution patterns on the aromatic ring give rise to unique spectroscopic fingerprints, particularly in NMR and IR spectroscopy.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is the most informative for distinguishing between the two isomers.

  • This compound: The predicted spectrum shows three distinct aromatic protons with clear splitting patterns: a doublet, a doublet of doublets, and another doublet. The positions of these signals are influenced by the electronic effects of the amino and hydroxyl groups.

  • Methyl 4-amino-3-hydroxybenzoate: The aromatic protons will also present as a set of multiplets, but their chemical shifts and coupling constants will differ from the 2-hydroxy isomer due to the different positions of the hydroxyl group. The expected pattern would be a multiplet and two doublets, with chemical shifts influenced by the meta and para relationships between the protons and the electron-donating groups.

¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are highly sensitive to the positions of the substituents.

  • The carbon directly attached to the hydroxyl group (C-OH) and the amino group (C-NH₂) will have significantly different chemical shifts in the two isomers.

  • The symmetry of the substitution pattern also influences the number and chemical shifts of the other aromatic carbons. Predicting these shifts based on substituent additivity rules can provide a clear distinction.

Infrared Spectroscopy: The primary differences in the IR spectra arise from the positions of the O-H and N-H stretching and bending vibrations, as well as the C-O stretching bands.

  • Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the hydroxyl group and the adjacent ester or amino group is different for each isomer, which can affect the shape and position of the O-H stretching band. In the 2-hydroxy isomer, intramolecular hydrogen bonding between the hydroxyl and the carbonyl of the ester is possible, which would lead to a broader O-H stretch at a lower wavenumber compared to the 3-hydroxy isomer where this is not possible.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can be indicative of the substitution pattern on the benzene ring.

Mass Spectrometry: While the molecular ion peak is the same, the relative abundances of the fragment ions may differ slightly due to the different stabilities of the intermediate radical cations formed upon fragmentation. The primary fragmentation pathway for both isomers involves the loss of the methoxy group (-OCH₃) to form an ion at m/z 136, followed by the loss of carbon monoxide to yield an ion at m/z 108.

Experimental Protocols

The following are general protocols for the spectroscopic techniques discussed.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Data Acquisition: Acquire the spectrum using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy (Attenuated Total Reflectance - ATR)

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing between this compound and its 3-hydroxy isomer using the spectroscopic methods discussed.

Isomer_Differentiation Workflow for Distinguishing Isomers cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis start Obtain Spectroscopic Data (NMR, IR, MS) nmr ¹H NMR Analysis start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms c13nmr ¹³C NMR Analysis (Predicted or Experimental) nmr->c13nmr aromatic_region Analyze Aromatic Region (Splitting Patterns & Chemical Shifts) nmr->aromatic_region oh_stretch Examine O-H Stretch (Broadness & Wavenumber) ir->oh_stretch molecular_ion Confirm Molecular Ion (m/z 167) ms->molecular_ion carbon_shifts Compare Aromatic Carbon Chemical Shifts c13nmr->carbon_shifts isomer_2_hydroxy This compound aromatic_region->isomer_2_hydroxy Distinct Patterns isomer_3_hydroxy Methyl 4-amino-3-hydroxybenzoate aromatic_region->isomer_3_hydroxy Distinct Patterns oh_stretch->isomer_2_hydroxy Intramolecular H-bonding oh_stretch->isomer_3_hydroxy Intramolecular H-bonding conclusion Definitive Isomer Identification molecular_ion->conclusion Confirms Molecular Formula carbon_shifts->isomer_2_hydroxy Different Shifts carbon_shifts->isomer_3_hydroxy Different Shifts isomer_2_hydroxy->conclusion isomer_3_hydroxy->conclusion

A logical workflow for distinguishing between the two isomers.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between this compound and its 3-hydroxy isomer, ensuring the correct identification of these compounds for their intended applications in research and development.

References

comparative efficacy of different reducing agents in the synthesis of aminobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of nitroaromatics to their corresponding anilines is a fundamental transformation in organic synthesis, particularly for producing aminobenzoate derivatives. These derivatives are crucial building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a vast array of therapeutic agents, including anesthetics, anti-inflammatory drugs, and antimicrobials.[1][2][3] The choice of reducing agent is critical, as it directly impacts reaction efficiency, yield, cost, and compatibility with other functional groups.

This guide provides an objective comparison of common reducing agents used for the synthesis of aminobenzoates from nitrobenzoate precursors, supported by experimental data and detailed protocols.

Comparative Efficacy of Common Reducing Agents

The selection of an appropriate reducing agent depends on various factors, including the substrate's functional group tolerance, desired reaction conditions, and scalability. Below is a summary of the performance of several widely used reducing agents.

Reducing SystemSubstrate ExampleProduct ExampleYield (%)Reaction TimeTemperatureKey Considerations
Catalytic Hydrogenation
10% Pd/C, H₂ gasMethyl 3-nitrobenzoateMethyl 3-aminobenzoateHighVariesRoom Temp.Highly efficient and clean; requires specialized hydrogenation equipment (e.g., Parr apparatus); catalyst can be pyrophoric; potential for side reactions with sensitive functional groups.[1][4]
Metal/Acid Combinations
Fe powder, NH₄Cl, EtOH/H₂OAromatic nitro compoundAniline derivative>90%1-3 hours65-80°CInexpensive, effective, and tolerates a variety of functional groups like alkynes, ketones, and nitriles.[5][6] The workup can be tedious due to the removal of iron salts.[7]
SnCl₂·2H₂O, Ethyl AcetateAromatic nitro compoundAniline derivative~93%VariesRoom Temp./HeatA classic and reliable method that is selective for the nitro group in the presence of aldehydes, ketones, and esters.[8][9] However, tin residues can be toxic and difficult to remove, posing environmental concerns.[10]
Sulfur-Based Reagents
Sodium Dithionite (Na₂S₂O₄)2-Nitrobenzamides2-Substituted Quinazolinonesup to 92%5 hours90°CAn economical, metal-free alternative that operates under mild conditions and tolerates various functional groups.[11][12] It is particularly useful for one-pot tandem reactions. The reaction mechanism is believed to proceed via a single-electron transfer.[11]

Experimental Workflow and Signaling Pathways

The general process for synthesizing aminobenzoates involves the reduction of a corresponding nitrobenzoate precursor, followed by workup and purification. The specific conditions vary significantly depending on the chosen reducing agent.

G General Workflow for Aminobenzoate Synthesis cluster_synthesis Synthesis Phase cluster_workup Workup & Purification Start Nitrobenzoate Precursor Reduction Addition of Reducing Agent (e.g., Pd/C, Fe, SnCl₂, Na₂S₂O₄) Start->Reduction Reaction Reaction under Specific Conditions (Temp, Pressure, Time) Reduction->Reaction Filtration Filtration to Remove Catalyst / Metal Salts Reaction->Filtration Reaction Completion (Monitored by TLC/GC) Extraction Aqueous Workup & Solvent Extraction Filtration->Extraction Purification Drying & Concentration of Organic Phase Extraction->Purification Final Purification of Product (e.g., Recrystallization) Purification->Final Product Aminobenzoate Product Final->Product

Caption: A generalized workflow for the synthesis of aminobenzoates via nitro group reduction.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide. These protocols are intended as a general framework and may require optimization based on the specific substrate and available laboratory equipment.

Protocol 1: Catalytic Hydrogenation using Pd/C

This protocol outlines the reduction of methyl 3-nitrobenzoate using a palladium on carbon catalyst.[1]

Materials:

  • Methyl 3-nitrobenzoate

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) supply

  • Hydrogenation vessel (e.g., Parr hydrogenator)

  • Magnetic stirrer and stir bar

  • Celite® or filter paper

Procedure:

  • In a suitable hydrogenation vessel, dissolve methyl 3-nitrobenzoate (e.g., 1.0 g) in a suitable solvent such as methanol (e.g., 20 mL).

  • Carefully add the 10% Pd/C catalyst (typically 5-10 mol% of the substrate) to the solution.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen) to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Protocol 2: Reduction using Iron (Fe) and Ammonium Chloride

This protocol describes a general method for the reduction of nitroarenes using activated iron.[5]

Materials:

  • Nitroarene (e.g., 50 mmol)

  • Iron powder (<10 μm, 250 mmol)

  • Concentrated HCl (25 mmol)

  • Ethanol

  • 25% aqueous ammonium chloride solution

  • Celite®

  • Isopropyl acetate

  • Saturated NaHCO₃ solution

Procedure:

  • Charge a 250-mL, 3-necked, round-bottomed flask with ethanol (80 mL).

  • Under efficient stirring, add iron powder in portions, followed by concentrated HCl.

  • Heat the suspension to 65°C and stir for 2 hours. Cool to 55–60°C.

  • Add 25% aqueous ammonium chloride solution (40 mL).

  • Add the nitroarene in portions over 30 minutes, maintaining the internal temperature between 65–80°C.

  • Stir the reaction mixture at 55–65°C for an additional 1–3 hours and then cool to 40°C.

  • Add ethanol (100 mL) and Celite (20 g).

  • Filter the mixture over a pad of Celite with suction and wash the filter cake with ethanol (100 mL).

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add isopropyl acetate (120 mL) and saturated NaHCO₃ (50 mL).

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to afford the crude product.

Protocol 3: Reduction using Tin(II) Chloride (SnCl₂)

This protocol is a classic method for the reduction of aromatic nitro compounds.[13]

Materials:

  • Aromatic nitro compound (e.g., nitrobenzene)

  • Tin (Sn) metal or Tin(II) chloride (SnCl₂)

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl acetate or another suitable organic solvent

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve the aromatic nitro compound in a suitable solvent like ethanol.

  • Add a solution of SnCl₂ in concentrated HCl to the nitro compound solution. The reaction typically involves using about 3 equivalents of Sn for every mole of the nitro compound.

  • Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Upon completion, carefully neutralize the excess acid by adding a base, such as NaOH solution, until the mixture is alkaline. This will precipitate tin salts.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude aminobenzoate.

Protocol 4: Reduction using Sodium Dithionite (Na₂S₂O₄)

This method provides a metal-free alternative for the reduction of nitro compounds.[11]

Materials:

  • Aromatic nitro compound

  • Sodium dithionite (Na₂S₂O₄)

  • Solvent system (e.g., Dioxane/water, DMF/water)

  • Sodium bicarbonate (if necessary)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated brine solution

Procedure:

  • Dissolve the aromatic nitro compound in the chosen solvent system in a round-bottom flask.

  • In a separate container, prepare an aqueous solution of sodium dithionite (typically 3-4 equivalents).

  • Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic.

  • Heat and stir the reaction mixture as required, monitoring its progress by TLC.

  • After the reaction is complete, perform an aqueous workup. Pour the mixture into water and extract the product with an organic solvent like ethyl acetate multiple times.[11]

  • Combine the organic extracts, wash with saturated brine solution, and dry over an anhydrous drying agent.

  • Concentrate the organic phase under reduced pressure to yield the crude product, which can be purified if necessary.

References

Safety Operating Guide

Proper Disposal of Methyl 4-Amino-2-hydroxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and professionals in drug development, handling and disposing of specialized chemical compounds like Methyl 4-Amino-2-hydroxybenzoate requires strict adherence to established protocols. This guide provides essential information on the proper disposal procedures for this compound, emphasizing safety and regulatory compliance.

This compound is categorized as a laboratory chemical that is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, its disposal must be managed to mitigate these risks and prevent environmental contamination.

Immediate Safety and Handling for Disposal

Before beginning any disposal process, it is imperative to wear appropriate personal protective equipment (PPE). This includes protective gloves, clothing, and eye and face protection.[3] All handling of this compound should occur in a well-ventilated area to avoid the inhalation of dust or fumes.[3]

In the event of a spill, the following steps should be taken:

  • For dry spills: Use dry clean-up procedures to avoid generating dust.[3] The spilled material should be swept or vacuumed up and placed in a suitable, labeled container for disposal.[3]

  • For wet spills: Shovel or vacuum the material and place it into a labeled container for disposal.[3]

  • Following the initial clean-up, the area should be washed down with large amounts of water.[3] It is crucial to prevent runoff from entering drains or waterways.[3] If contamination of drains occurs, emergency services should be notified immediately.[3]

Quantitative Data for Disposal Considerations

ParameterInformationSource
Hazard Class Acute Oral, Dermal, and Inhalation Toxicity (Category 4); Skin and Eye Irritation (Category 2)[1][2]
Environmental Hazards Harmful to aquatic life with long-lasting effects. Avoid release to the environment.
Disposal Method Dispose of as hazardous waste in accordance with local, regional, and national regulations.[1][4]
Containerization Use suitable, labeled, and closed containers for waste.[1][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment.

  • Waste Identification and Segregation:

    • Identify all waste containing this compound.

    • Segregate this waste from other laboratory waste streams to prevent cross-contamination and unforeseen chemical reactions.

  • Containerization:

    • Place the waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.

    • Keep the container tightly closed when not in use.[2][3]

  • Storage:

    • Store the waste container in a well-ventilated, designated hazardous waste accumulation area.

    • The storage area should be secure and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste.

  • Documentation:

    • Maintain accurate records of the amount of waste generated and its disposal date. This documentation is crucial for regulatory compliance.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is it a spill? ppe->spill dry_spill Dry Spill: Use dry clean-up methods. Avoid dust. spill->dry_spill Yes (Dry) wet_spill Wet Spill: Shovel/vacuum. Wash area with water. spill->wet_spill Yes (Wet) containerize Place in a labeled, sealed hazardous waste container spill->containerize No (Routine Waste) dry_spill->containerize wet_spill->containerize storage Store in designated hazardous waste area containerize->storage contact_ehs Contact EHS or licensed disposal contractor storage->contact_ehs documentation Complete waste disposal documentation contact_ehs->documentation end End: Waste Disposed documentation->end

Disposal workflow for this compound.

Disclaimer: The information provided here is for guidance purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's waste disposal policies and procedures before handling and disposing of this chemical. Adherence to all applicable local, state, and federal regulations is mandatory.

References

Essential Safety and Operational Guidance for Methyl 4-Amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring safe handling of chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling of Methyl 4-Amino-2-hydroxybenzoate, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.

Protection TypeRecommended EquipmentJustification & Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical goggles.[1]Essential to prevent eye irritation or serious eye damage from splashes or dust.[1] It is advisable to have an eye wash station readily accessible.[2]
Skin Protection Chemical-resistant gloves (e.g., disposable polythene, light weight rubber) and protective clothing.[1][2]Necessary to prevent skin irritation upon contact.[1] Work clothes should be laundered separately.[1]
Respiratory Protection Use in a well-ventilated area. A suitable respirator may be necessary if engineering controls are inadequate or if dust is generated.[1][2]To avoid respiratory tract irritation from inhaling dust or fumes.[1] The choice of respirator should be based on a professional risk assessment.[1]

Operational Plan: Handling and Storage

Handling:

  • Avoid all personal contact, including inhalation of dust.[1]

  • Work in a well-ventilated area to prevent the concentration of dust or fumes.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Keep containers securely sealed when not in use.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

Storage:

  • Store in original, tightly closed containers in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[3]

  • Protect containers from physical damage and check regularly for leaks.

Disposal Plan

Contaminated materials and waste from this compound should be handled as hazardous waste.

  • Residue Collection: Collect solid residues and place them in sealed, labeled containers for disposal.[1] If the material is wet, it can be vacuumed or shoveled into labeled containers.[1]

  • Disposal: Disposal should be entrusted to a licensed waste disposal company. Always consult with your institution's environmental health and safety department and adhere to local, state, and federal regulations. Burying residue in an authorized landfill may be an option, as advised by the State Land Waste Management Authority.[1]

  • Contaminated Packaging: Before disposing of the container, ensure it is completely empty. Dispose of the container in accordance with local and national regulations.

Emergency Procedures: Spill and Exposure

Spill Response Workflow

The following diagram outlines the procedural steps for responding to a spill of this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_ppe Personal Protection cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Severity Alert->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->Don_PPE If safe to handle Alert_Services Alert Emergency Services Assess->Alert_Services If large or unmanageable Contain Contain the Spill Don_PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Package Package Waste Decontaminate->Package Dispose Dispose of Hazardous Waste Package->Dispose

Caption: Workflow for a chemical spill response.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[3]

  • Inhalation: Move the person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[3]

  • Ingestion: Rinse the mouth with water and then drink plenty of water. Do not induce vomiting. Seek medical attention.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.